molecular formula C10H9ClN2O2 B1445475 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride CAS No. 210962-27-9

4-(1H-Imidazol-2-yl)benzoic acid hydrochloride

Cat. No.: B1445475
CAS No.: 210962-27-9
M. Wt: 224.64 g/mol
InChI Key: DMEBQUANGLKZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Imidazol-2-yl)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1H-imidazol-2-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-6H,(H,11,12)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEBQUANGLKZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20739123
Record name 4-(1H-Imidazol-2-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210962-27-9
Record name Benzoic acid, 4-(1H-imidazol-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210962-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Imidazol-2-yl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(1H-Imidazol-2-yl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride, a key building block in medicinal chemistry and drug development. The narrative is structured to deliver not just a protocol, but a deeper understanding of the synthetic strategy, the rationale behind procedural steps, and the critical parameters for successful execution.

Introduction: The Significance of the Imidazole Moiety in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile component in the design of enzyme inhibitors and receptor modulators. This compound, in particular, serves as a crucial intermediate in the synthesis of novel therapeutic agents, including those targeting cancer and inflammatory diseases. This guide will focus on a robust and scalable synthetic route to this valuable compound.

Synthetic Strategy: The Radziszewski Imidazole Synthesis

The most direct and efficient method for the preparation of 4-(1H-Imidazol-2-yl)benzoic acid is the Radziszewski imidazole synthesis. This is a classic multi-component reaction that elegantly constructs the imidazole ring from three readily available starting materials: a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[1][2] For the synthesis of our target molecule, the specific reactants are glyoxal (the 1,2-dicarbonyl component), 4-formylbenzoic acid (the aldehyde), and ammonium acetate as the ammonia source.

The choice of the Radziszewski reaction is underpinned by its operational simplicity, the accessibility of the starting materials, and its amenability to a one-pot procedure, which enhances overall efficiency.

Reaction Mechanism

The Radziszewski synthesis is believed to proceed through a two-stage mechanism:

  • Formation of a Diimine Intermediate: Initially, the 1,2-dicarbonyl compound (glyoxal) condenses with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.

  • Cyclization with the Aldehyde: This diimine intermediate then undergoes a condensation reaction with the aldehyde (4-formylbenzoic acid) to form the imidazole ring.

The following diagram illustrates the proposed reaction pathway:

Radziszewski_Mechanism Glyoxal Glyoxal Diimine Diimine Intermediate Glyoxal->Diimine + 2 NH₃ Ammonia 2 NH₃ Ammonia->Diimine Imidazole_Ring Imidazole Ring Formation Diimine->Imidazole_Ring + 4-Formylbenzoic Acid Formylbenzoic 4-Formylbenzoic Acid Formylbenzoic->Imidazole_Ring Product 4-(1H-Imidazol-2-yl)benzoic Acid Imidazole_Ring->Product Cyclization & Dehydration

Caption: Proposed mechanism of the Radziszewski imidazole synthesis.

Experimental Protocol: Synthesis of 4-(1H-Imidazol-2-yl)benzoic Acid

This section provides a detailed, step-by-step protocol for the synthesis of 4-(1H-Imidazol-2-yl)benzoic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
4-Formylbenzoic Acid150.1315.0 g0.1
Glyoxal (40% in H₂O)58.0414.5 g0.1
Ammonium Acetate77.0838.5 g0.5
Glacial Acetic Acid60.05200 mL-
Ethanol46.07As needed-
Deionized Water18.02As needed-
Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-formylbenzoic acid (15.0 g, 0.1 mol), ammonium acetate (38.5 g, 0.5 mol), and glacial acetic acid (200 mL).

  • Addition of Glyoxal: Stir the mixture to dissolve the solids. Once a homogenous solution is obtained, add glyoxal (14.5 g of a 40% aqueous solution, 0.1 mol) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water with stirring. A precipitate will form.

  • Isolation of the Product: Collect the precipitate by vacuum filtration and wash the solid with copious amounts of deionized water to remove any residual acetic acid and ammonium acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 4-(1H-Imidazol-2-yl)benzoic acid as a solid.

Preparation of this compound

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity
4-(1H-Imidazol-2-yl)benzoic Acid188.1810.0 g
Ethanol46.07100 mL
Concentrated Hydrochloric Acid (37%)36.46As needed
Procedure
  • Dissolution: Dissolve the synthesized 4-(1H-Imidazol-2-yl)benzoic acid (10.0 g) in ethanol (100 mL) with gentle heating if necessary.

  • Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic (test with pH paper). A white precipitate of the hydrochloride salt will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to obtain this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzoic acid and imidazole rings, as well as the acidic protons of the carboxylic acid and the protonated imidazole.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • FT-IR: The infrared spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the imidazole ring, the C=O stretch of the carboxylic acid, and C=N and C=C stretching vibrations of the aromatic rings.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the free base, confirming the molecular weight of the synthesized compound.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; side reactions.Ensure complete dissolution of starting materials before adding glyoxal. Monitor the reaction by TLC to determine the optimal reaction time.
Product Contamination Incomplete removal of starting materials or byproducts.Thoroughly wash the crude product with water. Optimize the recrystallization solvent system for efficient purification.
Difficulty in Precipitation Supersaturation of the product in the work-up solution.Ensure the water used for precipitation is ice-cold. Scratch the inside of the beaker to induce crystallization.

Conclusion

This guide has detailed a reliable and efficient synthesis of this compound via the Radziszewski reaction. By understanding the underlying chemistry and adhering to the outlined experimental procedures, researchers and drug development professionals can confidently produce this valuable building block for their discovery programs. The provided protocol is a self-validating system, designed for reproducibility and scalability.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride (CAS No. 210962-27-9). As a molecule of interest in pharmaceutical development, particularly in areas such as adenosine receptor ligand research, a thorough understanding of its fundamental characteristics is paramount for formulation, analytical method development, and predicting its behavior in biological systems.[1] This document synthesizes available data with established analytical principles to offer a detailed profile, including structural features, solubility, acidity constants (pKa), and thermal and spectroscopic properties. Where direct experimental data is not publicly available, scientifically grounded estimations based on structurally similar analogs are provided. Detailed, field-proven experimental protocols for the determination of these key parameters are also presented to ensure scientific rigor and reproducibility.

Introduction and Molecular Overview

This compound is an organic salt featuring a benzoic acid moiety substituted at the para-position with a protonated 1H-imidazol-2-yl group.[1] The formation of the hydrochloride salt is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of a parent compound.[1] The molecule's structure, integrating an acidic carboxylic group and a protonated imidazole ring, suggests a complex acid-base chemistry that is critical to its behavior in solution.

Chemical Structure and Identification
  • IUPAC Name: this compound

  • CAS Number: 210962-27-9[1][2]

  • Molecular Formula: C₁₀H₉ClN₂O₂[1][2]

  • Molecular Weight: 224.64 g/mol [1][2]

  • SMILES: C1=C(C=CC(=C1)C(=O)O)C2=NC=CN2.Cl[2]

Table 1: Core Molecular and Computational Properties

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂O₂[1][2]
Molecular Weight 224.64 g/mol [1][2]
Purity (Commercial) ≥95%[1][2]
Topological Polar Surface Area (TPSA) 65.98 Ų[2]
Predicted LogP (cLogP) 2.1967[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 2[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. As a hydrochloride salt, 4-(1H-Imidazol-2-yl)benzoic acid is expected to exhibit significantly higher aqueous solubility compared to its free base form, particularly in acidic to neutral pH ranges.

Expected Solubility Behavior

The presence of the permanently charged imidazolium cation and the ionizable carboxylic acid group suggests a complex pH-dependent solubility profile. At low pH, the carboxylic acid will be protonated (neutral), but the molecule will still be soluble due to the charged imidazolium. As the pH increases, the carboxylic acid will deprotonate to the more soluble carboxylate, while the imidazolium cation remains charged, likely maintaining or increasing solubility. The anion can also play a role in the aqueous solubility of imidazolium salts.

Experimental Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. The protocol below is a self-validating system designed to ensure equilibrium is reached.

Protocol 2.2.1: Shake-Flask Solubility Assay

  • Preparation: Add an excess amount of this compound to a series of vials containing buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 9). The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours). This staggered time course helps validate that equilibrium has been achieved.

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and clarify it by centrifugation at high speed or by passing it through a 0.22 µm filter to remove all solid particles.

  • Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Validation of Equilibrium: Compare the concentrations obtained at the different time points. Equilibrium is confirmed if the concentrations from the last two time points are within an acceptable margin of error (e.g., <5%).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification & Validation A Add excess solid to buffer B Agitate at constant T (24, 48, 72h) A->B C Centrifuge/Filter Supernatant B->C D Dilute and Analyze by HPLC-UV C->D E Compare concentrations at each time point D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constants (pKa)

The pKa values dictate the ionization state of the molecule at different pH values, which in turn influences its solubility, permeability, and receptor-binding interactions. This compound has two key ionizable groups: the carboxylic acid and the protonated imidazole ring.

  • Carboxylic Acid (pKa₁): Expected to be in the range of 3-5, typical for benzoic acids.

  • Imidazolium Cation (pKa₂): The pKa of the conjugate acid of imidazole is approximately 7. The phenyl substitution may slightly alter this.

Experimental Determination of pKa (Potentiometric Titration)

Potentiometric titration is a robust method for determining pKa values by monitoring pH changes upon the addition of a titrant.

Protocol 3.1.1: pKa Determination by Potentiometric Titration

  • System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a known volume of deionized water or a co-solvent system if solubility is limited. The concentration should be around 1-5 mM.

  • Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Titration (Basic pKa): To determine the pKa of the imidazolium group, start with the free base or by titrating a separate sample with a standardized strong acid (e.g., 0.1 M HCl).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately identify the equivalence points.

G A Calibrated pH System D Titration & pH Monitoring A->D B Dissolved Analyte Solution B->D C Standardized Titrant (e.g., 0.1 M NaOH) C->D E Plot pH vs. Volume D->E F Determine Equivalence Points E->F G Calculate pKa values F->G

Caption: Potentiometric Titration Workflow for pKa Determination.

Spectroscopic Profile

Spectroscopic analysis is fundamental for structural confirmation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

  • ¹H NMR: Expected signals include aromatic protons from the benzene ring, protons on the imidazole ring, and exchangeable protons from the carboxylic acid and the N-H groups of the imidazolium. Based on available data for the compound, the imidazole NH proton appears around ~12.98 ppm and the carboxylic acid proton around ~10.25 ppm.

  • ¹³C NMR: Characteristic signals are expected for the carbonyl carbon of the carboxylic acid (~167 ppm), and the carbons of the aromatic and imidazole rings (~149 ppm for imidazole carbons).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated system of the phenyl and imidazole rings is expected to produce characteristic UV absorbance. Imidazole itself has a primary absorption band around 206-209 nm. The extended conjugation with the phenyl ring will likely shift the maximum absorption wavelength (λmax) to a higher value, probably in the 250-300 nm range, making UV-Vis spectroscopy a suitable technique for quantification.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by vibrations of the key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹.

  • N-H Stretch (Imidazolium): Broad absorptions in the 3200-2800 cm⁻¹ region.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak typically between 1720-1680 cm⁻¹.

  • C=N and C=C Stretches (Aromatic/Imidazole Rings): Multiple bands in the 1620-1450 cm⁻¹ region.

Thermal Properties

Thermal analysis provides insights into the melting behavior, stability, and presence of solvates or polymorphs.

Melting Point

A sharp melting point is indicative of a pure, crystalline substance. While no specific experimental value is available for the hydrochloride salt, related compounds suggest a relatively high melting point. For instance, 2-phenyl-1H-imidazole melts at 142-148 °C. The salt formation and the presence of the carboxylic acid group are expected to result in a significantly higher melting point, likely with decomposition.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
  • DSC: This technique can be used to precisely determine the melting endotherm. It may also reveal other thermal events such as desolvation or polymorphic transitions prior to melting.

  • TGA: TGA measures changes in mass as a function of temperature. For this compound, TGA can be used to assess thermal stability and decomposition pathways. Decomposition may occur in multiple steps, potentially starting with the loss of HCl, followed by decarboxylation and subsequent degradation of the heterocyclic ring.

Protocol 5.2.1: Thermal Analysis (TGA/DSC)

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate TGA or DSC pan.

  • TGA Method: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected decomposition point (e.g., 400 °C). Record the mass loss as a function of temperature.

  • DSC Method: Heat the sample under a nitrogen purge at a constant rate (e.g., 10 °C/min). Record the heat flow to observe thermal events like melting. A heat-cool-heat cycle can be employed to investigate polymorphism.

Conclusion

This technical guide has detailed the key physicochemical properties of this compound, providing a foundational understanding for its application in research and drug development. The provided experimental protocols offer a robust framework for the in-house determination of these critical parameters. While some properties have been estimated based on structural analogs due to a lack of public data, this guide serves as a valuable starting point for any scientist working with this compound, emphasizing the importance of experimental verification to ensure the highest level of scientific integrity.

References

"4-(1H-Imidazol-2-yl)benzoic acid hydrochloride mechanism of action"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action and Elucidation Strategy for 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its value is primarily recognized as a versatile molecular scaffold for the synthesis of novel bioactive molecules.[1][2] While a definitive, well-characterized mechanism of action for this specific compound is not extensively documented in publicly available literature, its structural motifs—the imidazole ring and the benzoic acid moiety—provide a strong basis for hypothesizing its potential biological activities. This guide will delve into the putative mechanisms of action for this compound, drawing insights from the known functions of its core components and structurally related molecules. More importantly, this document will serve as a practical whitepaper for researchers, outlining a comprehensive, field-proven strategy to systematically elucidate its precise molecular interactions and downstream cellular effects.

Introduction: A Scaffold of Therapeutic Potential

This compound, with the molecular formula C₁₀H₉ClN₂O₂, is a crystalline solid that integrates two key pharmacophores: an imidazole ring and a benzoic acid core.[3] The imidazole ring is a fundamental component in numerous biological systems, most notably in the amino acid histidine, and is known for its ability to coordinate with metal ions and participate in enzymatic reactions.[3] This functionality suggests a potential role in enzyme inhibition.[1][2] The benzoic acid portion of the molecule provides a carboxylic acid group that can engage in hydrogen bonding and other electrostatic interactions, making it a common feature in molecules designed to bind to protein active sites.

This compound is primarily utilized as a building block in the synthesis of more complex pharmaceutical agents.[1] Its derivatives have been explored for a range of activities, including anti-inflammatory and antimicrobial effects. Notably, structurally similar compounds are recognized as intermediates in the synthesis of histamine H2 receptor antagonists and adenosine receptor ligands, hinting at the potential therapeutic areas where this scaffold could be impactful.[4]

Hypothesized Mechanisms of Action

Based on the chemical structure of this compound and the biological roles of related compounds, two primary putative mechanisms of action can be proposed: enzyme inhibition and adenosine receptor antagonism.

Enzyme Inhibition

The imidazole moiety is a well-known feature in the active sites of many enzymes and can act as a general acid-base catalyst. It is also capable of coordinating with metal ions that are essential for the catalytic activity of metalloenzymes. Therefore, it is plausible that this compound could act as an inhibitor for certain classes of enzymes. Imidazole-containing compounds have been shown to inhibit enzymes such as lactate dehydrogenase (LDH), which is a target in cancer therapy.[5]

Putative Enzyme Inhibition Pathway

enzyme_inhibition cluster_enzyme Enzyme-Substrate Interaction Compound 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride ActiveSite Enzyme Active Site Compound->ActiveSite Binds to (Competitive or Non-competitive) Enzyme Target Enzyme (e.g., Metalloenzyme, Kinase) Product Product ActiveSite->Product Catalyzes NoProduct Inhibition of Product Formation Substrate Substrate Substrate->ActiveSite Binds

Caption: Putative enzyme inhibition by this compound.

Adenosine Receptor Antagonism

There are four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) involved in a wide array of physiological processes.[6] The A1 and A2A receptors, in particular, are significant targets in the central nervous system and cardiovascular system.[6] Many potent and selective adenosine receptor antagonists feature heterocyclic cores, including structures related to imidazole.[7][8] Given this precedent, it is a strong hypothesis that this compound could function as an antagonist at one or more of these receptor subtypes. Antagonism of the A2A receptor, for example, is a therapeutic strategy in Parkinson's disease.[8]

Hypothesized Adenosine Receptor Antagonism Signaling Pathway

adenosine_pathway cluster_membrane Cell Membrane AR Adenosine Receptor (A1 or A2A) G_Protein G Protein (Gi or Gs) AR->G_Protein Activates Adenosine Adenosine (Endogenous Agonist) Adenosine->AR Activates Compound 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride Compound->AR Blocks AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylates Targets workflow start Start: Uncharacterized Compound [4-(1H-Imidazol-2-yl)benzoic acid HCl] phase1 Phase 1: Target Identification start->phase1 binding_assay Receptor Binding Assays (e.g., Adenosine Receptors) phase1->binding_assay enzyme_assay Enzyme Inhibition Assays (e.g., Kinases, Metalloproteases) phase1->enzyme_assay decision Target Identified? binding_assay->decision enzyme_assay->decision decision->start No, refine screening phase2 Phase 2: Functional Validation decision->phase2 Yes pathway_analysis Cellular Pathway Analysis (e.g., cAMP levels) phase2->pathway_analysis functional_assay Cell-Based Functional Assays (e.g., Proliferation, Apoptosis) pathway_analysis->functional_assay end Elucidated Mechanism of Action functional_assay->end

References

GSK1016790A: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An important clarification regarding the provided CAS number is necessary. While the query specified CAS number 210962-27-9, which corresponds to 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride, the vast body of scientific literature points towards a different compound, GSK1016790A , as the subject of intense research in the context of a technical guide for researchers and drug development professionals. GSK1016790A is a potent and selective agonist of the TRPV4 channel and is associated with CAS number 942206-85-1. Given the detailed requirements of this guide, it is highly probable that the intended topic is GSK1016790A. Therefore, this document will provide an in-depth technical guide on GSK1016790A.

Introduction

GSK1016790A has emerged as a pivotal pharmacological tool in the study of Transient Receptor Potential Vanilloid 4 (TRPV4) channels.[1][2] As a potent and selective agonist, it has been instrumental in elucidating the diverse physiological and pathophysiological roles of TRPV4.[1][2][3] This channel, a non-selective cation channel, is a key player in a multitude of cellular processes across various tissues, including the vascular endothelium, lungs, chondrocytes, and neurons.[1][2][4] The ability of GSK1016790A to specifically activate TRPV4 has made it an invaluable asset for in vitro and in vivo investigations into the channel's function.[1][2]

This guide provides a comprehensive overview of GSK1016790A, from its fundamental properties to its application in experimental settings, aimed at researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of GSK1016790A

A thorough understanding of the physicochemical properties of GSK1016790A is essential for its effective use in experimental design. The compound is a cell-permeable small molecule, allowing it to reach its intracellular target.[5] Key properties are summarized in the table below.

PropertyValueReference
Chemical Name N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide[6]
CAS Number 942206-85-1[7]
Molecular Formula C28H32Cl2N4O6S2[7]
Molecular Weight 655.61 g/mol [6]
Purity ≥97% (HPLC)[6]
Solubility Soluble in Ethanol (58 mg/mL) and DMSO (17.68 mg/mL). Sonication is recommended. Sparingly soluble in water.[7]
Storage Store at low temperature. Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[7]
Appearance White or pale yellow, wax-like mass, plates, flakes or granules.[8]
EC50 2.1 nM (human TRPV4), 18 nM (mouse TRPV4) in HEK cells, 34 nM in choroid plexus epithelial cells.[5][6][7][9]

Mechanism of Action: Potent and Selective Activation of TRPV4

GSK1016790A exerts its effects by directly binding to and activating the TRPV4 ion channel.[1][9][10] This activation leads to an influx of cations, most notably Ca2+, into the cell.[1][9][11] The resulting increase in intracellular calcium concentration ([Ca2+]i) triggers a cascade of downstream signaling events, which are cell-type specific and context-dependent.[1][11]

The selectivity of GSK1016790A for TRPV4 over other TRP channels, such as TRPM8 and TRPA1, has been demonstrated, making it a reliable tool for isolating TRPV4-mediated effects.[6] The potency of GSK1016790A is noteworthy, with an EC50 in the low nanomolar range for human TRPV4, which is approximately 300-fold more potent than the commonly used TRPV4 agonist 4α-phorbol-12,13-didecanoate (4α-PDD).[3][4]

Upon activation by GSK1016790A, TRPV4 channels undergo a rapid, partial desensitization and are internalized from the plasma membrane to recycling endosomes.[1][7][12] This process is dependent on both the influx of extracellular Ca2+ and the release of Ca2+ from intracellular stores.[1][11] The trafficking of TRPV4 is regulated by a complex signaling pathway involving PI3K, PKC, and RhoA.[1]

Signaling Pathway of GSK1016790A-Induced TRPV4 Activation and Internalization

GSK1016790A_TRPV4_Pathway GSK GSK1016790A TRPV4_mem TRPV4 (Plasma Membrane) GSK->TRPV4_mem Binds & Activates Ca_influx Ca²⁺ Influx TRPV4_mem->Ca_influx Endocytosis TRPV4 Endocytosis TRPV4_mem->Endocytosis Internalization Ca_i ↑ [Ca²⁺]i Ca_influx->Ca_i Ca_stores Intracellular Ca²⁺ Stores (e.g., ER) Ca_release Ca²⁺ Release Ca_stores->Ca_release Ca_release->Ca_i PI3K PI3K Ca_i->PI3K PKC PKC Ca_i->PKC Downstream Downstream Cellular Responses Ca_i->Downstream PI3K->PKC RhoA RhoA PKC->RhoA RhoA->Endocytosis Recycling_Endosome Recycling Endosome Endocytosis->Recycling_Endosome

Caption: GSK1016790A activates TRPV4, leading to Ca²⁺ influx and release from stores, which triggers downstream responses and a PI3K/PKC/RhoA-dependent channel internalization.

Experimental Protocols

The following protocols are provided as a guide for researchers utilizing GSK1016790A. It is imperative to optimize these protocols for specific cell types and experimental conditions.

1. In Vitro Calcium Imaging Assay to Measure TRPV4 Activation

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration following the application of GSK1016790A.

  • Rationale: This assay provides a direct functional readout of TRPV4 channel activation by quantifying the GSK1016790A-induced calcium influx. The specificity of the response can be confirmed by using a selective TRPV4 antagonist.

  • Methodology:

    • Cell Culture: Plate cells expressing TRPV4 (e.g., HEK293-TRPV4 or primary endothelial cells) onto glass-bottom dishes suitable for microscopy. Culture until they reach the desired confluency.

    • Dye Loading: Wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the salt solution for 30-60 minutes at 37°C, following the manufacturer's instructions.

    • Washing: After incubation, wash the cells twice with the salt solution to remove excess dye.

    • Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging. Acquire baseline fluorescence readings for 2-5 minutes to establish a stable signal.

    • Compound Application: Prepare a stock solution of GSK1016790A in DMSO and dilute it to the final desired concentration in the salt solution immediately before use. Add the GSK1016790A solution to the cells while continuously recording the fluorescence.

    • Data Acquisition: Continue recording the fluorescence for 5-20 minutes to capture the peak response and any subsequent changes.

    • Positive Control: At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal, which can be used for data normalization.

    • Antagonist Control (Optional): To confirm TRPV4 specificity, pre-incubate a separate set of cells with a selective TRPV4 antagonist (e.g., HC-067047) for 15-30 minutes before applying GSK1016790A.[1][11]

    • Data Analysis: Calculate the change in fluorescence intensity over time, often expressed as a ratio (for ratiometric dyes like Fura-2) or as a fold-change from baseline (for single-wavelength dyes like Fluo-4).

Experimental Workflow for Calcium Imaging

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Plate Cells B 2. Load with Ca²⁺ Dye A->B C 3. Wash Cells B->C D 4. Record Baseline Fluorescence C->D E 5. Add GSK1016790A D->E F 6. Record Response E->F G 7. Add Ionomycin (Positive Control) F->G H 8. Analyze Fluorescence Data G->H

Caption: Workflow for assessing TRPV4 activation using a calcium imaging assay with GSK1016790A.

Applications in Research and Drug Development

The potent and selective nature of GSK1016790A has led to its widespread use in various research areas:

  • Elucidating TRPV4 Physiology: GSK1016790A is used to investigate the role of TRPV4 in diverse physiological processes, including osmoregulation, vascular function, and mechanosensation.[10]

  • Pain and Sensory Research: The compound is utilized to study the involvement of TRPV4 in pain perception, particularly mechanical and thermal hyperalgesia, as well as itch.[13]

  • Respiratory and Pulmonary Research: It serves as a tool to explore the function of TRPV4 in the lungs, including its role in pulmonary edema and airway function.[4]

  • Urology: GSK1016790A has been shown to induce bladder overactivity in animal models, aiding in the study of bladder function and dysfunction.[6][10]

  • Cardiovascular Research: The compound is used to investigate the role of TRPV4 in regulating vascular tone and blood pressure.[7]

  • Drug Discovery: GSK1016790A serves as a reference compound in the development and screening of novel TRPV4 modulators, including both agonists and antagonists.[13] The development of new agonists with modified properties, for instance, aims to dissect the distinct roles of TRPV4 in pain and itch.[13]

GSK1016790A is a powerful and indispensable tool for researchers studying the TRPV4 ion channel. Its high potency and selectivity allow for the precise interrogation of TRPV4-mediated pathways in a wide range of biological systems. A thorough understanding of its properties, mechanism of action, and appropriate experimental application, as outlined in this guide, is crucial for obtaining reliable and reproducible data. As research into the therapeutic potential of targeting TRPV4 continues, the importance of well-characterized pharmacological tools like GSK1016790A will undoubtedly grow.

References

The Imidazole Scaffold: A Privileged Structure in Modern Drug Discovery - An In-depth Technical Guide on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties—including its ability to act as both a hydrogen bond donor and acceptor, its amphoteric nature, and its capacity to coordinate with metal ions—make it a versatile scaffold for interacting with a multitude of biological targets.[4][5][6][7] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of substituted imidazoles across several key therapeutic areas. By dissecting the causal relationships between specific structural modifications and their resultant biological activities, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally design the next generation of potent and selective imidazole-based therapeutics.

The Imidazole Core: Physicochemical Properties and Biological Significance

The imidazole nucleus is not only a synthetic pharmacophore but is also a constituent of essential biomolecules like the amino acid histidine, histamine, and purines, highlighting its fundamental role in biological systems.[8][9] The two nitrogen atoms in the ring (N-1 and N-3) bestow upon it a unique electronic configuration. The pyrrole-type nitrogen (N-1) is non-basic and can act as a hydrogen bond donor, while the pyridine-type nitrogen (N-3) is basic and serves as a hydrogen bond acceptor. This duality is crucial for its ability to form multiple, high-affinity interactions with enzymes and receptors.[4][5]

Substitutions can be made at the C2, C4, and C5 carbon atoms, as well as the N1 nitrogen atom. The specific placement and nature of these substituents dictate the molecule's overall shape, lipophilicity, and electronic distribution, thereby governing its pharmacological profile.

Caption: General structure of the imidazole ring showing substitution points.

SAR of Imidazole Derivatives in Key Therapeutic Areas

The versatility of the imidazole scaffold has led to its incorporation into drugs with a wide array of pharmacological activities.[10][11] This section will delve into the specific SAR for several major classes of imidazole-based drugs.

Antifungal Agents: Targeting Ergosterol Biosynthesis

Imidazole-based antifungal agents, such as clotrimazole and ketoconazole, were among the first synthetic azoles developed. Their primary mechanism of action is the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[12]

  • Core Interaction: The N-3 atom of the imidazole ring coordinates with the heme iron atom in the active site of the CYP51 enzyme, which is a critical interaction for inhibitory activity.[7][13]

  • N1-Substitution: The substituent at the N-1 position is crucial for potency and spectrum of activity. Typically, this is a bulky, lipophilic group containing one or more aryl rings. This group occupies a hydrophobic channel in the enzyme. For example, in ketoconazole, the dichlorophenyl ether moiety contributes significantly to its binding affinity.

  • C2, C4, C5-Substitutions: These positions are generally unsubstituted in most classical antifungal imidazoles. Modifications at these positions can alter selectivity and metabolic stability.

CompoundN1-SubstituentKey SAR Feature
Clotrimazole -(CPh2)ClThe trityl group provides the necessary bulk and lipophilicity.
Ketoconazole Complex side chain with dichlorophenyl etherThe extended, lipophilic side chain enhances binding affinity.
Miconazole -(CH2CH(O-Ar)CH2Cl)Dichlorobenzyl ether group is critical for activity.

A quantitative structure-activity relationship (QSAR) study on a large series of imidazole derivatives revealed that lipophilicity (expressed as ClogP) and steric parameters are significant predictors of antifungal activity against Candida albicans.[14]

Anticancer Agents: A Multi-Targeted Approach

Substituted imidazoles have emerged as promising anticancer agents, acting on a variety of targets.[15][16][17]

Trisubstituted and tetrasubstituted imidazoles are well-known as potent and selective inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cytokine signaling pathway.[18][19][20]

  • C4-Aryl Group: A (4-fluorophenyl) group at the C4 position is a common feature and is essential for high potency. This group binds in a key hydrophobic pocket (pocket I) of the ATP-binding site.[18]

  • C5-Substituent: A pyridinyl group at the C5 position is critical. The nitrogen of the pyridine ring forms a key hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase.[18][21]

  • N1-Substitution: Substitution at the N1 position with small alkyl groups (e.g., cyclopropyl, isopropyl) is often tolerated and can be used to fine-tune physicochemical properties.

  • C2-Substitution: The C2 position can be substituted with various groups to occupy another hydrophobic pocket (pocket II), which can improve potency and selectivity.[18]

Caption: Key SAR features for imidazole-based p38 MAP kinase inhibitors.

Certain 2,4,5-trisubstituted imidazoles, structurally related to combretastatin A-4, have shown potent antitubulin activity.

  • C4/C5 Aryl Rings: Similar to combretastatin, these compounds typically possess two aryl rings at the C4 and C5 positions. The substitution pattern on these rings (e.g., methoxy groups) is critical for activity.

  • C2-Substituent: The nature of the substituent at the C2 position significantly influences potency. Studies have shown that both small alkyl groups and larger aromatic groups can be effective.[15]

Histamine H3 Receptor Antagonists

The imidazole ring is a core component of histamine and, unsurprisingly, is a key feature in many histamine receptor ligands. For H3 receptor antagonists, the imidazole serves as a crucial pharmacophore.[22][23]

  • Imidazole Ring: The imidazole ring itself is essential for binding to the H3 receptor.[23]

  • 4-Substitution: A flexible chain, often a propyl or oxypropyl linker, attached to the C4 position connects the imidazole to another cyclic moiety.[24]

  • Terminal Cyclic Group: A second lipophilic group (e.g., a substituted phenyl or a cyclic ketone like in ciproxifan) at the other end of the linker is required for high-affinity binding.[24] Modifications at this position have been extensively explored to improve potency and pharmacokinetic properties.

Experimental Protocols for SAR Elucidation

The determination of SAR is an empirical process that relies on robust and reproducible biological assays. Below are representative protocols for evaluating the activity of substituted imidazoles.

Protocol: In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a typical luminescence-based kinase assay to determine the IC50 value of a test compound.

Objective: To quantify the inhibitory potency of a substituted imidazole derivative against p38α MAP kinase.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated substrate peptide (e.g., ATF2)

  • ATP (Adenosine triphosphate)

  • Test imidazole compounds dissolved in DMSO

  • Kinase assay buffer (e.g., HEPES, MgCl2, Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test imidazole compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Kinase Reaction Setup: a. Add 2.5 µL of kinase assay buffer to each well. b. Add 25 nL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells. c. Add 2.5 µL of a solution containing the p38α enzyme and the biotinylated substrate peptide in kinase buffer. d. Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be close to the Km value for p38α.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP: a. Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used by a luciferase to produce light.

  • Read Plate: Incubate for 30 minutes at room temperature and then measure the luminescence using a plate reader.

  • Data Analysis: a. Normalize the data using the positive (no enzyme) and negative (DMSO vehicle) controls. b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for an in vitro p38 MAP kinase inhibition assay.

Conclusion and Future Perspectives

The imidazole scaffold is undeniably a "privileged structure" in medicinal chemistry, with its derivatives showing a vast range of pharmacological activities.[1][8] The structure-activity relationships discussed herein for antifungal, anticancer, and antihistaminic agents demonstrate a common theme: the imidazole core provides a critical anchor for interaction with the biological target, while carefully chosen substituents at the N1, C2, C4, and C5 positions are used to modulate potency, selectivity, and pharmacokinetic properties.

Future drug discovery efforts will continue to leverage this versatile scaffold. The rise of computational chemistry, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will enable more rational design of novel imidazole derivatives.[3][14][21] Furthermore, the synthesis of hybrid molecules that incorporate the imidazole moiety with other pharmacophores is a promising strategy for developing multi-targeted agents, particularly in complex diseases like cancer. The continued exploration of the chemical space around the imidazole ring is certain to yield new and improved therapeutic agents for years to come.

References

The Strategic Utility of 4-(1H-Imidazol-2-yl)benzoic Acid Hydrochloride: A Technical Guide for Synthetic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Building Block – A Gateway to Molecular Complexity

In the landscape of modern synthetic chemistry, the selection of a starting material is a decision that dictates the trajectory of a research program. An ideal building block is not merely a collection of atoms, but a versatile scaffold, rich in functionality and poised for predictable, high-yield transformations. It is through this lens that we examine 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride (1) . This seemingly simple molecule, possessing both a carboxylic acid and a heterocyclic imidazole ring, represents a powerful convergence of synthetic handles. The carboxylic acid invites a vast array of well-established amide and ester-forming reactions, while the imidazole moiety offers opportunities for metal coordination, hydrogen bonding, and further functionalization.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this building block's potential. We will move beyond a simple recitation of facts, delving into the causality behind experimental choices and providing field-proven protocols. Our aim is to equip you not just with reactions, but with a strategic framework for employing this versatile molecule in the synthesis of novel pharmaceuticals, advanced materials, and other high-value molecular targets.

Core Characteristics of this compound

A thorough understanding of a building block's physicochemical properties is the bedrock of successful synthesis. It informs choices of solvents, reagents, and reaction conditions, preventing costly and time-consuming failures.

Physicochemical & Spectroscopic Profile

The hydrochloride salt form of this building block confers enhanced stability and aqueous solubility compared to its freebase form, which is a critical consideration for both storage and reaction setup.[1]

PropertyValueSource
CAS Number 210962-27-9[2]
Molecular Formula C₁₀H₉ClN₂O₂[1][2]
Molecular Weight 224.64 g/mol [1][2]
Appearance Off-white to light yellow solidTypical Observation
Purity ≥95% (Commercially available)[1]
Storage Room temperature, under inert atmosphere[1]

Spectroscopic Validation: The Signature of Identity

Confirming the identity and purity of the starting material is the first step in any self-validating protocol. The following data provides the expected spectroscopic signature for this building block.

  • ¹H NMR (DMSO-d₆):

    • ~12.98 ppm (singlet, 1H): This broad singlet corresponds to the acidic N-H proton of the imidazole ring.[1]

    • ~10.25 ppm (singlet, 1H): This signal is attributed to the carboxylic acid proton.[1]

    • ~8.0-8.2 ppm (multiplet, 4H): These signals represent the aromatic protons of the benzoic acid ring.

    • ~7.5-7.7 ppm (multiplet, 2H): These signals correspond to the protons on the imidazole ring.

  • ¹³C NMR (DMSO-d₆):

    • ~167 ppm: Carbonyl carbon of the carboxylic acid.[1]

    • ~149 ppm: Imidazole ring carbons.[1]

    • ~125-135 ppm: Aromatic carbons of the benzoic acid ring.

  • FT-IR (KBr, cm⁻¹):

    • ~3400 cm⁻¹: N-H stretch of the imidazole ring.[1]

    • ~3100-2500 cm⁻¹: Broad O-H stretch of the carboxylic acid.

    • ~1700 cm⁻¹: C=O stretch of the carboxylic acid.[1]

The Synthetic Workhorse: Key Transformations

The true value of this compound lies in its dual reactivity. The carboxylic acid and the imidazole ring can be addressed sequentially or in concert to build molecular complexity.

Amide Bond Formation: The Gateway to Bioactive Molecules

The formation of an amide bond is arguably the most common and vital reaction in medicinal chemistry. The carboxylic acid moiety of our building block is readily activated for coupling with a diverse range of primary and secondary amines.

Expertise in Action: Choosing Your Coupling Reagent

The choice of coupling reagent is not arbitrary; it is a strategic decision based on the amine's nucleophilicity, steric hindrance, and the need to suppress racemization if chiral centers are present.

Coupling ReagentClassKey Advantages & Considerations
HATU Uronium/Aminium SaltHigh efficiency, fast reaction times, low racemization. Often the first choice for difficult couplings.
HBTU Uronium/Aminium SaltA cost-effective and reliable choice for routine couplings. Slightly lower efficiency than HATU for hindered systems.
EDC/HOBt Carbodiimide/AdditiveWater-soluble byproducts make for easy purification. HOBt is added to suppress racemization and increase efficiency.
PyBOP Phosphonium SaltEffective for sterically hindered amino acids, but byproducts can sometimes be difficult to remove.

This table is a synthesis of comparative data found in the literature, highlighting the relative performance of these common reagents.[3]

Workflow for Amide Coupling

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification A Dissolve 4-(1H-Imidazol-2-yl)benzoic acid HCl (1 equiv.) in DMF B Add Amine (1.1 equiv.) and Base (e.g., DIPEA, 2.2 equiv.) A->B Mix C Add Coupling Reagent (e.g., HATU, 1.1 equiv.) B->C Activate D Stir at Room Temperature (Monitor by TLC/LC-MS) C->D React E Quench with water D->E Completion F Extract with Ethyl Acetate E->F G Wash with Brine, Dry (Na₂SO₄) F->G H Concentrate in vacuo G->H I Purify by Column Chromatography H->I

Figure 1: General workflow for amide coupling.

Protocol 2.1: HATU-Mediated Amide Coupling

This protocol provides a robust method for coupling a primary amine, using HATU as the activating agent.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add the desired primary or secondary amine (1.1 eq).

  • Basification: Add N,N-Diisopropylethylamine (DIPEA, 2.2 eq) to the mixture to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir for 5 minutes at room temperature.

  • Activation and Coupling: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.1 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired amide.

Esterification: Modulating Solubility and Pro-drug Strategies

Esterification of the carboxylic acid provides a means to modulate the physicochemical properties of the final molecule, such as lipophilicity and solubility. It is also a common strategy for creating pro-drugs.

Protocol 2.2: Fischer Esterification

This classic method is effective for producing simple alkyl esters.

  • Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., ethanol, 10-20 volumes).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and any unreacted carboxylic acid. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by column chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling: Expanding the Aromatic Core

While the benzoic acid and imidazole moieties provide ample functionality, the aromatic rings themselves can be further elaborated. To achieve this, a halogenated derivative of the building block is required. A plausible synthetic route involves bromination of the imidazole ring, a common transformation for such heterocycles. The resulting bromo-imidazole derivative can then undergo palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce new aryl or heteroaryl groups.

Conceptual Workflow for Suzuki-Miyaura Coupling

G A Bromo-derivative of Building Block (1 equiv.) E Heat under Inert Atmosphere (Monitor by TLC/LC-MS) A->E B Arylboronic Acid (1.5 equiv.) B->E C Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) + Base (e.g., K₂CO₃, 2 equiv.) C->E D Solvent (e.g., Dioxane/H₂O) D->E F Aqueous Work-up & Extraction E->F G Column Chromatography F->G H Coupled Product G->H

Figure 2: Conceptual workflow for a Suzuki-Miyaura reaction.

Protocol 2.3: Palladium-Catalyzed Suzuki-Miyaura Coupling (Adapted)

This protocol is adapted from established methods for the coupling of haloimidazoles and serves as a starting point for optimization.[4]

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), combine the bromo-derivative of 4-(1H-Imidazol-2-yl)benzoic acid (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC/LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography.

Application in Advanced Synthesis

The true measure of a building block's utility is its successful incorporation into molecules of significant scientific or commercial interest.

Case Study: Synthesis of PARP Inhibitor Analogs

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of anti-cancer agents. Many of these inhibitors feature a complex heterocyclic core. While a direct synthesis of a marketed drug like Olaparib from our specific building block is not the primary published route, its structural motifs are highly relevant. A plausible synthetic strategy can be devised to create novel analogs for investigation. For instance, the benzimidazole carboxamide scaffold, a key feature in many PARP inhibitors, can be constructed from a derivative of our building block.[5]

A synthetic route could involve the amide coupling of 4-(1H-Imidazol-2-yl)benzoic acid with a suitably functionalized aniline, followed by further synthetic manipulations to yield a PARP inhibitor analog. This approach allows for rapid diversification and the exploration of structure-activity relationships.

Case Study: Ligands for Metal-Organic Frameworks (MOFs)

The combination of a carboxylic acid and a nitrogen-containing heterocycle makes 4-(1H-Imidazol-2-yl)benzoic acid an excellent candidate for a ligand in the construction of Metal-Organic Frameworks (MOFs).[6][7][8] The carboxylate group can coordinate to metal centers, while the imidazole nitrogen atoms can act as additional coordination sites, leading to the formation of robust, porous, three-dimensional structures.

Protocol 3.2: Solvothermal Synthesis of an Imidazole-Based MOF

This protocol is a general procedure for the synthesis of MOFs using imidazole-carboxylate ligands.

  • Preparation: In a glass vial, combine 4-(1H-Imidazol-2-yl)benzoic acid (1.0 eq) and a metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O, 1.0 eq).

  • Solvent: Add a high-boiling point polar aprotic solvent such as DMF or N,N-diethylformamide (DEF).

  • Reaction: Seal the vial and heat it in an oven at a temperature between 80-120 °C for 24-72 hours.

  • Isolation: After cooling slowly to room temperature, crystals of the MOF should have formed. Decant the mother liquor and wash the crystals with fresh solvent.

  • Activation: The crystals can be activated by solvent exchange and/or gentle heating under vacuum to remove residual solvent from the pores. The resulting material can then be characterized by techniques such as X-ray diffraction and gas adsorption analysis.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount.

  • Hazard Identification: this compound is an irritant. It may cause respiratory irritation and serious eye damage.[1]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.

Conclusion: A Versatile Tool for the Modern Chemist

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of complex molecules. Its dual functionality, coupled with the well-understood and reliable chemistry of its constituent parts, provides a robust platform for innovation in drug discovery, materials science, and beyond. By understanding the principles and protocols outlined in this guide, the practicing scientist is well-equipped to unlock the full potential of this versatile building block.

References

Introduction: The Imidazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the In Vitro Evaluation of Novel Imidazole Derivatives

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic characteristics, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, allow it to interact with a wide array of biological targets. This versatility has led to the development of numerous drugs containing the imidazole core, with applications spanning antifungal, anticancer, antibacterial, antiviral, and anti-inflammatory therapies.[2][3][4]

The journey from a newly synthesized imidazole derivative to a potential clinical candidate is a rigorous process of biological evaluation. This guide provides a comprehensive framework for the in vitro assessment of these novel compounds. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the causality behind experimental choices, enabling researchers to design robust, self-validating studies that generate reliable and interpretable data. We will explore the foundational assays required for an initial compound profile and delve into more specific evaluations based on the intended therapeutic application.

Part 1: The Foundational Pillar – In Vitro Cytotoxicity Profiling

Before investigating any specific therapeutic activity, it is imperative to determine a compound's inherent toxicity to living cells. Cytotoxicity screening is the bedrock of preclinical evaluation, providing a therapeutic window and identifying compounds that are too broadly toxic for further development.[5] This initial screen allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a critical metric of a compound's potency.[6][7]

The MTT Assay: A Reliable Workhorse for Assessing Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. The principle is elegant in its simplicity: metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The intensity of the purple color, quantifiable by spectrophotometry, is directly proportional to the number of viable cells.[8]

  • Cell Line Selection: The choice of cell line is paramount. For general toxicity, a non-cancerous cell line like human embryonic kidney cells (HEK293) is often used. For anticancer screening, a panel of cancer cell lines relevant to the intended target (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) is essential to assess both potency and selectivity.

  • Seeding Density: Cells must be in the exponential growth phase during the assay to ensure that the results reflect the compound's effect on proliferation, not merely cell survival.[8] Seeding density must be optimized for each cell line to prevent confluence, which can inhibit growth and skew results.

  • Exposure Time: Standard incubation times are 24, 48, or 72 hours.[6][7] Shorter times may reveal acute toxicity, while longer exposures can uncover cytostatic effects or mechanisms that require more time to manifest.

  • Controls: Including a vehicle control (e.g., DMSO) is critical to ensure the solvent used to dissolve the compound does not have its own toxic effects. A positive control, a known cytotoxic drug like Doxorubicin, validates that the assay system is responsive.[6]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (Seed cells in 96-well plate) compound_prep 2. Compound Dilution (Prepare serial dilutions) treat_cells 3. Cell Treatment (Add compound dilutions to cells) cell_seeding->treat_cells incubate 4. Incubation (24, 48, or 72 hours) treat_cells->incubate add_mtt 5. Add MTT Reagent (Incubate 3-4 hours) incubate->add_mtt solubilize 6. Solubilize Formazan (Add DMSO or SDS) add_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate 8. Calculate % Viability & IC50 read_absorbance->calculate

Caption: General workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[7]

  • Compound Preparation: Prepare a stock solution of the novel imidazole derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in complete culture medium. Ensure the final solvent concentration in the wells is non-toxic (typically <0.5%).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and no-treatment control wells.[7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 3-4 hours at 37°C, protected from light. Viable cells will reduce the MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Part 2: Evaluating Target-Specific Biological Activities

Once a cytotoxicity profile is established, the investigation can proceed to assays that evaluate the specific biological activities for which the imidazole derivatives were designed.

A. Anticancer Activity Evaluation

Many imidazole derivatives exert anticancer effects by inducing programmed cell death (apoptosis) or by halting the cell cycle.[11][12]

A key mechanism for anticancer agents is the induction of apoptosis. This can be assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Apoptosis_Workflow prep 1. Cell Seeding & Treatment (6-well plate) harvest 2. Cell Harvesting (Trypsinization) prep->harvest wash 3. Wash Cells (Cold PBS) harvest->wash stain 4. Staining (Annexin V-FITC & PI) wash->stain incubate 5. Incubation (15 min, dark) stain->incubate analyze 6. Flow Cytometry Analysis incubate->analyze

Caption: Workflow for assessing apoptosis via flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the imidazole derivative at its IC₅₀ concentration for a determined time (e.g., 24 or 48 hours).

  • Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Washing: Wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[6]

  • Incubation: Incubate the mixture in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[6]

B. Antifungal and Antimicrobial Activity

Imidazole derivatives are renowned for their antifungal activity, which primarily stems from the inhibition of the enzyme lanosterol 14-α-demethylase.[13][14] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[14][15] Its disruption leads to increased membrane permeability and cell death.[14]

The standard method to quantify antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[16]

  • Microorganism Preparation: Prepare a standardized inoculum of the target fungus (e.g., Candida albicans) or bacterium (e.g., Staphylococcus aureus) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the imidazole derivative in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[17]

C. Enzyme Inhibition Assays

Given that many imidazole derivatives function by inhibiting specific enzymes (e.g., kinases, cytochrome P450s, histone deacetylases), direct enzyme inhibition assays are fundamental for target-based drug discovery.[12][18][19] These biochemical assays measure the effect of a compound on the activity of a purified enzyme.[20][21]

An enzyme inhibition assay typically involves combining the purified target enzyme, its substrate, any necessary co-factors, and the test compound (the potential inhibitor) in a buffered solution. The rate of product formation is measured and compared to a control reaction without the inhibitor. The data is used to calculate an IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.[20]

  • Reagent Preparation: Prepare solutions of the purified enzyme, substrate, and test compound in an appropriate assay buffer.

  • Reaction Mixture: In a microplate, combine the enzyme and various concentrations of the imidazole derivative. Allow a short pre-incubation period for the compound to bind to the enzyme.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the plate at a controlled temperature for a specific period, ensuring the reaction remains in the linear range.

  • Detection: Stop the reaction and measure the amount of product formed or substrate consumed using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

D. Anti-inflammatory and Antioxidant Potential

Imidazole derivatives have also shown promise as anti-inflammatory and antioxidant agents.[3][22] Simple, robust in vitro assays can provide an initial screen for these activities.

  • Anti-inflammatory Activity (Nitric Oxide Inhibition): A common method is to use lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[23][24] In response to LPS, these cells produce nitric oxide (NO), a pro-inflammatory mediator. The anti-inflammatory potential of a compound is measured by its ability to inhibit NO production, which can be quantified in the cell supernatant using the Griess reagent.[24]

  • Antioxidant Activity (DPPH Assay): The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a rapid and simple method to evaluate antioxidant potential.[25][26] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced, causing the color to fade. The change in absorbance is measured spectrophotometrically to determine the radical scavenging activity.[26][27]

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the efficacy and safety of novel compounds. Quantitative data should be summarized in structured tables.

Table 1: Hypothetical In Vitro Profile of Novel Imidazole Derivatives
Compound IDCytotoxicity IC₅₀ (µM) (HEK293 cells)Anticancer IC₅₀ (µM) (MCF-7 cells)Antifungal MIC (µg/mL) (C. albicans)Kinase Inhibition IC₅₀ (µM) (Target Kinase X)
IM-001 > 1005.2 ± 0.6> 640.8 ± 0.1
IM-002 85.4 ± 7.145.1 ± 3.9478.3 ± 5.5
IM-003 12.1 ± 1.58.9 ± 0.9326.4 ± 0.7
Doxorubicin1.5 ± 0.20.9 ± 0.1N/AN/A
FluconazoleN/AN/A8N/A

Data are presented as mean ± standard deviation from three independent experiments. N/A: Not Applicable.

Interpretation Insights:

  • IM-001 shows promising selectivity. It is potent against the target kinase and cancer cells but has low toxicity against normal cells, making it a strong candidate for further development as an anticancer agent.

  • IM-002 demonstrates good antifungal activity, superior to the standard drug Fluconazole, with moderate cytotoxicity, suggesting it could be a candidate for antifungal drug development.

  • IM-003 is highly cytotoxic to both normal and cancer cells, indicating a lack of selectivity and a high potential for in vivo toxicity. It would likely be deprioritized.[28]

Conclusion

The in vitro evaluation of novel imidazole derivatives is a multi-faceted process that requires a logical, stepwise approach. It begins with a foundational assessment of cytotoxicity to establish a compound's safety profile and progresses to a suite of specific assays tailored to its intended therapeutic application. By understanding the principles behind each assay and carefully designing experimental protocols with appropriate controls, researchers can confidently identify promising lead compounds for the next stages of drug discovery. This integrated approach, blending broad toxicity screening with specific mechanistic studies, is essential for efficiently and effectively translating the chemical promise of the imidazole scaffold into tangible therapeutic solutions.

References

Methodological & Application

Application Notes and Protocols for 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride. This document outlines the scientific rationale and detailed protocols for evaluating its potential as an inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme implicated in inflammatory processes.

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring an imidazole ring linked to a benzoic acid moiety. The imidazole scaffold is of significant interest in medicinal chemistry, as it is a structural component of many biologically active molecules and is known to interact with various enzymes.[1][2] Notably, imidazole and its derivatives have been identified as inhibitors of nitric oxide synthases (NOS), a family of enzymes responsible for the production of nitric oxide (NO).[1]

Nitric oxide is a critical signaling molecule involved in a wide array of physiological processes; however, its overproduction, particularly by the inducible isoform of NOS (iNOS), is a hallmark of various inflammatory diseases.[3][4] Consequently, the development of selective iNOS inhibitors is a promising therapeutic strategy for mitigating inflammation.[3][4] Given the presence of the imidazole core, it is hypothesized that this compound may exhibit inhibitory activity against iNOS.

These protocols are designed to provide a robust framework for testing this hypothesis using a well-established cell-based assay. The murine macrophage cell line, RAW 264.7, will be utilized as a model system. Upon stimulation with bacterial lipopolysaccharide (LPS), these cells express high levels of iNOS, leading to a measurable increase in NO production.[5][6][7] The inhibitory potential of the test compound will be quantified by measuring the reduction in nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess assay.[8][9]

Experimental Workflow for Assessing iNOS Inhibition

The overall experimental process for evaluating the inhibitory effect of this compound on iNOS activity in a cell-based model is outlined below.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment and Induction cluster_assay Measurement and Analysis prep_compound Prepare Stock Solution of This compound pretreat Pre-treat Cells with Test Compound prep_compound->pretreat prep_cells Culture and Seed RAW 264.7 Macrophages prep_cells->pretreat induce Induce iNOS Expression with LPS pretreat->induce collect_supernatant Collect Cell Culture Supernatant induce->collect_supernatant griess_assay Perform Griess Assay to Measure Nitrite collect_supernatant->griess_assay analyze Analyze Data and Determine IC50 griess_assay->analyze

Caption: Workflow for iNOS inhibition assessment.

Materials and Reagents

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)[10]

  • Sodium nitrite (for standard curve)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents and Stock Solutions
  • Test Compound Stock Solution:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Further dilute this stock solution in complete cell culture medium to prepare working concentrations. The final DMSO concentration in the cell culture should not exceed 0.1% to avoid cytotoxicity.

  • LPS Stock Solution:

    • Prepare a 1 mg/mL stock solution of LPS in sterile PBS.

    • Store in aliquots at -20°C.

  • Sodium Nitrite Standard:

    • Prepare a 1 M stock solution of sodium nitrite in deionized water.

    • From this stock, prepare a series of dilutions in cell culture medium (ranging from 1.95 µM to 250 µM) to generate a standard curve for the Griess assay.[8]

  • Griess Reagent:

    • Prepare the Griess reagent by mixing equal volumes of the sulfanilamide solution and the N-(1-naphthyl)ethylenediamine dihydrochloride solution immediately before use.[8][11]

Protocol 2: Cell Culture and Seeding
  • Cell Maintenance:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding:

    • Seed the RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well.[8]

    • Incubate the plate for 24 hours to allow the cells to adhere.

Protocol 3: Compound Treatment and iNOS Induction
  • Pre-treatment:

    • After the 24-hour incubation, remove the medium and replace it with fresh medium containing various concentrations of this compound.

    • Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known iNOS inhibitor, e.g., L-NAME or aminoguanidine).

    • Incubate the cells with the compound for 1-2 hours.

  • iNOS Induction:

    • Add LPS to each well to a final concentration of 1 µg/mL to induce iNOS expression.[12] Do not add LPS to the negative control wells.

    • Incubate the plate for an additional 24 hours.[5][7]

Protocol 4: Nitrite Measurement using the Griess Assay
  • Sample Collection:

    • After the 24-hour incubation with LPS, carefully collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 100 µL of the freshly prepared Griess reagent to each well containing the supernatant.[8]

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.[10][11]

Data Analysis and Interpretation

  • Standard Curve:

    • Plot the absorbance values of the sodium nitrite standards against their known concentrations to generate a standard curve.

    • Use the linear regression equation from the standard curve to calculate the nitrite concentration in each experimental sample.

  • Inhibition Calculation:

    • Calculate the percentage of NO production inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (Nitrite concentration in treated sample / Nitrite concentration in vehicle control)] x 100

  • IC50 Determination:

    • Plot the percentage of inhibition against the logarithmic concentrations of this compound.

    • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits NO production by 50%.

Quantitative Data Summary

ParameterRecommended ValueReference
Cell Seeding Density1 x 10^5 cells/well[8]
LPS Concentration1 µg/mL[12]
Incubation Time with LPS24 hours[5][7]
Griess Reagent Incubation10-15 minutes[11]
Absorbance Wavelength540 nm[10][11]

Safety Precautions

  • Always handle this compound and other chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

  • LPS is a potent endotoxin and should be handled with care.

  • Follow standard aseptic techniques for cell culture work to prevent contamination.

References

Application Note: Characterization of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride in Adenosine Receptor Ligand Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride in the study of adenosine receptors.

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Adenosine Receptors

Extracellular adenosine is a critical signaling nucleoside that modulates a vast array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] These receptors are ubiquitously expressed and represent significant targets for therapeutic intervention in conditions ranging from cardiovascular and inflammatory diseases to neurodegenerative disorders like Parkinson's disease.[2][3] The A₁ and A₃ receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP), while the A₂ₐ and A₂ₑ subtypes couple to Gs proteins to stimulate adenylyl cyclase and increase cAMP levels.[1][4]

The development of subtype-selective ligands is paramount to unlocking the full therapeutic potential of modulating the adenosine system.[5][6] this compound (CAS: 210962-27-9) is a research compound featuring an imidazole ring linked to a benzoic acid moiety.[7] This structural motif is present in various biologically active molecules, suggesting its potential as a scaffold for developing novel adenosine receptor ligands.[8] This guide provides a comprehensive framework and detailed protocols for characterizing the pharmacological profile of this compound, enabling researchers to determine its binding affinity, functional activity, and subtype selectivity.

Compound Profile: this compound

This compound is an imidazole-derived benzoic acid, supplied as a hydrochloride salt to enhance solubility and stability.[7] Its structure combines a positively charged imidazole ring (at physiological pH) and a negatively charged carboxylate group, features that can be critical for interaction with receptor binding pockets.

PropertyValueSource
CAS Number 210962-27-9[7][9]
Molecular Formula C₁₀H₉ClN₂O₂[7][9]
Molecular Weight 224.64 g/mol [7][9]
Purity Commercially available at ≥95%[7][9]
Storage Room temperature, under inert atmosphere[7]
SMILES C1=C(C=CC(=C1)C(=O)O)C2=NC=CN2.Cl[9]

Adenosine Receptor Signaling Pathways

Understanding the canonical signaling cascades of adenosine receptor subtypes is fundamental to interpreting functional data. The primary divergence lies in their coupling to different G proteins, leading to opposing effects on cAMP production.

Adenosine_Signaling cluster_A1A3 A₁ & A₃ Receptor Signaling cluster_A2A2B A₂ₐ & A₂ₑ Receptor Signaling A1R A₁ Receptor Gi Gαi/o Protein A1R->Gi Activation A3R A₃ Receptor A3R->Gi AC_inh Adenylyl Cyclase Gi->AC_inh Inhibition cAMP_dec ↓ cAMP AC_inh->cAMP_dec A2AR A₂ₐ Receptor Gs Gαs Protein A2AR->Gs Activation A2BR A₂ₑ Receptor A2BR->Gs AC_stim Adenylyl Cyclase Gs->AC_stim Stimulation cAMP_inc ↑ cAMP AC_stim->cAMP_inc Adenosine Adenosine Adenosine->A1R Adenosine->A3R Adenosine->A2AR Adenosine->A2BR

Caption: Canonical signaling pathways of adenosine receptor subtypes.

Experimental Protocols

The following protocols provide a robust methodology for determining the binding affinity and functional activity of this compound at human adenosine receptors.

Protocol 1: Radioligand Competition Binding Assay

This assay quantifies the affinity of the test compound for a specific receptor subtype by measuring its ability to compete with a high-affinity, subtype-selective radioligand.

Workflow Diagram: Radioligand Binding Assay

Caption: Workflow for the radioligand competition binding assay.

Materials:

  • Membrane Preparations: Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK-293 or CHO cells).

  • Radioligands:

    • A₁R: [³H]DPCPX or [³H]CCPA

    • A₂ₐR: [³H]ZM241385 or [³H]CGS 21680[2]

    • A₂ₑR: [³H]MRE 1653-X

    • A₃R: [¹²⁵I]I-AB-MECA or [³H]HEMADO[10]

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO), with serial dilutions prepared.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, non-selective ligand (e.g., NECA) or a selective antagonist for the receptor subtype.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.[2]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filter Plates: 96-well glass fiber filter plates (e.g., GF/B), pre-treated with 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[10]

  • Scintillation Cocktail & Scintillation Counter.

Step-by-Step Methodology:

  • Reagent Preparation: a. Thaw cell membrane preparations on ice and dilute in assay buffer to the desired concentration (typically 10-40 µg of protein per well). b. Prepare serial dilutions of the test compound. A typical final concentration range would be 10⁻¹⁰ M to 10⁻⁵ M. c. Prepare the radioligand solution in assay buffer at a concentration close to its dissociation constant (Kd).

  • Assay Setup (in triplicate on a 96-well plate): a. Total Binding Wells: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Membrane Suspension. b. Non-specific Binding (NSB) Wells: 25 µL NSB Control (e.g., 10 µM NECA) + 25 µL Radioligand + 50 µL Membrane Suspension. c. Test Compound Wells: 25 µL Test Compound Dilution + 25 µL Radioligand + 50 µL Membrane Suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.[10]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-treated filter plate. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). d. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[11]

Protocol 2: cAMP Accumulation Functional Assay

This assay determines whether the compound acts as an agonist or antagonist by measuring its effect on intracellular cAMP levels.

Workflow Diagram: cAMP Functional Assay

G seed 1. Cell Seeding (e.g., HEK293 expressing receptor of interest) treat 2. Compound Treatment - Agonist Mode - Antagonist Mode (pre-incubate w/ test cmpd) seed->treat stim 3. Cell Stimulation (Add agonist in antagonist mode) treat->stim lyse 4. Cell Lysis & cAMP Detection (e.g., HTRF, ELISA) stim->lyse analyze 5. Data Analysis (Calculate EC₅₀ or IC₅₀) lyse->analyze

Caption: Workflow for the cAMP functional assay.

Materials:

  • Cell Line: A suitable cell line (e.g., CHO-K1 or HEK-293) stably expressing the human adenosine receptor subtype of interest.

  • Agonist Control: A known potent agonist for the receptor subtype (e.g., NECA).

  • Test Compound: this compound.

  • Assay Medium: Typically HBSS or serum-free medium containing a phosphodiesterase inhibitor like IBMX or rolipram to prevent cAMP degradation.

  • cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or LANCE).

Step-by-Step Methodology:

A) Agonist Mode (To test for agonist activity):

  • Cell Seeding: Seed cells in a 96-well or 384-well plate and grow to ~90% confluency.

  • Treatment: Replace growth medium with assay medium. Add serial dilutions of the test compound or the agonist control.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection: Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.

  • Analysis: Plot the cAMP response against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% of maximal response).

B) Antagonist Mode (To test for antagonist activity):

  • Cell Seeding: Prepare cells as in the agonist mode.

  • Pre-incubation: Replace medium with assay medium. Add serial dilutions of the test compound and incubate for 15-30 minutes.

  • Stimulation: Add a fixed concentration of the known agonist (typically its EC₈₀ concentration) to all wells except the basal control.

  • Incubation & Detection: Incubate and measure cAMP levels as described above.

  • Analysis: Plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to determine the IC₅₀.

Data Interpretation and Summary

The combined results from binding and functional assays provide a comprehensive pharmacological profile. Data should be summarized to highlight affinity, potency, and selectivity.

Example Data Summary Table:

Receptor SubtypeBinding Affinity Kᵢ (nM)Functional Activity (Agonist) EC₅₀ (nM)Functional Activity (Antagonist) IC₅₀ (nM)Selectivity Ratio (A₁ vs. A₂ₐ)
Human A₁ Experimental ValueExperimental ValueExperimental ValueKᵢ(A₂ₐ) / Kᵢ(A₁)
Human A₂ₐ Experimental ValueExperimental ValueExperimental Value-
Human A₂ₑ Experimental ValueExperimental ValueExperimental Value-
Human A₃ Experimental ValueExperimental ValueExperimental Value-

Interpretation:

  • Low Kᵢ values indicate high binding affinity.

  • Low EC₅₀/IC₅₀ values indicate high potency.

  • Selectivity is determined by comparing Kᵢ or potency values across different receptor subtypes. A high selectivity ratio (e.g., >100-fold) for one receptor over others is often a desirable characteristic in drug development.[12]

References

Application Notes and Protocols for the Investigation of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride in Anticancer Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Imidazole Derivatives in Oncology

The scaffold of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and coordinate with metal ions allow it to interact with a wide array of biological targets.[2][3] Within the vast landscape of cancer research, imidazole derivatives have garnered significant attention for their cytotoxic effects against various cancer cell lines, acting through diverse mechanisms of action.[4][5] This document provides a detailed technical guide for researchers on the potential application and study of a specific imidazole-containing compound, 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride (molecular formula: C₁₀H₉ClN₂O₂, molecular weight: 224.65 g/mol ), as a candidate anticancer agent.[3] While direct and extensive studies on this particular salt are emerging, this guide synthesizes insights from structurally related compounds to propose robust protocols for its evaluation.

Plausible Mechanisms of Anticancer Activity

The integration of an imidazole ring with a benzoic acid moiety suggests several potential avenues for anticancer activity.[3] The imidazole component can interact with key enzymes and metal ions, while the benzoic acid portion can be involved in other molecular interactions, potentially inhibiting critical cellular processes in cancer cells.[3] Based on studies of related imidazole and benzoic acid derivatives, the following mechanisms are proposed as primary starting points for investigation.

Induction of Apoptosis and Cell Cycle Arrest

A common hallmark of effective anticancer agents is the ability to induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells by arresting the cell cycle. Several studies on novel imidazole derivatives have demonstrated their capacity to induce apoptosis and cause cell cycle arrest, often at the G2/M phase.[4] This is a critical therapeutic window, as it prevents cells from dividing. Similarly, certain benzoic acid derivatives have been shown to induce apoptosis mediated by Caspase-3 and cause cell cycle arrest.[6]

Generation of Reactive Oxygen Species (ROS)

Some imidazole-based compounds exert their anticancer effects by augmenting intracellular levels of reactive oxygen species (ROS).[7] This prooxidant strategy leads to an accumulation of ROS, inducing significant oxidative stress and subsequent cell death in cancer cells, which often have a compromised antioxidant defense system compared to normal cells.

Kinase Inhibition

The imidazole scaffold is a well-established framework for the design of kinase inhibitors.[1] Many imidazole-containing molecules have been developed to target protein kinases like EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2), which are crucial for cancer cell proliferation and survival.[1][2] It is plausible that this compound could interfere with such signaling pathways.

Below is a diagram illustrating a potential signaling pathway that could be targeted by an imidazole derivative, leading to apoptosis.

anticancer_pathway cluster_cell Cancer Cell Compound 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride Kinase Protein Kinase (e.g., EGFR, CDK2) Compound->Kinase Inhibition ROS Increased ROS Compound->ROS Induction Apoptosis_Pathway Pro-Apoptotic Signaling Kinase->Apoptosis_Pathway Suppresses ROS->Apoptosis_Pathway Activates Cell_Death Apoptosis Apoptosis_Pathway->Cell_Death

Caption: Potential mechanisms of action for an imidazole-based anticancer agent.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of this compound. It is imperative to include appropriate positive and negative controls in all experiments.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile-filtered pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile biosafety cabinet to prevent contamination.

  • Stock Solution (e.g., 100 mM):

    • Calculate the mass of the compound needed to prepare a 100 mM stock solution in a desired volume of DMSO (Molecular Weight = 224.65 g/mol ).

    • For example, to make 1 mL of a 100 mM stock, weigh out 22.465 mg of the compound.

    • Add the weighed powder to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare fresh serial dilutions of the compound in the appropriate complete cell culture medium to achieve the final desired concentrations for treating the cells.

    • Crucial Note: The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups (including the vehicle control) and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in various cancer cell lines. The MTT assay measures cell metabolic activity, which is an indicator of cell viability.[5]

mtt_workflow Seed 1. Seed cells in a 96-well plate Incubate1 2. Incubate for 24h (allow attachment) Seed->Incubate1 Treat 3. Treat with serial dilutions of the compound Incubate1->Treat Incubate2 4. Incubate for 48-72h Treat->Incubate2 MTT 5. Add MTT reagent (incubate 2-4h) Incubate2->MTT Solubilize 6. Add solubilization solution (e.g., DMSO) MTT->Solubilize Read 7. Read absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, HepG2 liver cancer)[1][7][8][9]

  • Complete growth medium (specific to each cell line)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include wells for a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Data Presentation:

Cell LineCompoundIC₅₀ (µM) after 48h
MCF-74-(1H-Imidazol-2-yl)benzoic acid HClExperimental Value
HCT-1164-(1H-Imidazol-2-yl)benzoic acid HClExperimental Value
HepG24-(1H-Imidazol-2-yl)benzoic acid HClExperimental Value
Doxorubicin (Control)Reference ValueReference Value
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following treatment with the compound.

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use a gentle enzyme-free dissociation solution or trypsin, being careful not to over-digest.

    • Combine all cells from each well, centrifuge at a low speed (e.g., 300 x g) for 5 minutes, and discard the supernatant.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel.

    • PI signal is typically detected in the FL2 or FL3 channel.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

This guide provides a foundational framework for the preclinical evaluation of this compound as a potential anticancer agent. The protocols outlined herein for assessing cytotoxicity and apoptosis are standard, robust methods in cancer drug discovery.[7][8] Positive results from these initial in vitro screens would warrant further investigation into more specific mechanisms, such as cell cycle analysis, kinase inhibition assays, and ROS detection. Ultimately, promising in vitro data could pave the way for efficacy and toxicity studies in preclinical animal models, such as Ehrlich's ascites carcinoma induced models, to determine the compound's therapeutic potential in vivo.[10]

References

Application Notes & Protocols: Strategies for Amide Coupling with 4-(1H-Imidazol-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for performing amide coupling reactions using 4-(1H-Imidazol-2-yl)benzoic acid. This valuable heterocyclic building block presents unique challenges due to the nucleophilic and basic nature of the imidazole ring. This document moves beyond simple step-by-step instructions to explain the causality behind protocol choices, offering a comparative analysis of common coupling reagents, detailed experimental procedures, and field-proven troubleshooting advice to ensure robust and reproducible outcomes.

Introduction: The Significance and Challenge of Imidazole-Containing Scaffolds

Amide bond formation is arguably the most frequently performed transformation in medicinal chemistry and drug discovery.[1] The resulting amide linkage is a cornerstone of countless pharmaceutical agents, prized for its metabolic stability and ability to participate in hydrogen bonding. 4-(1H-Imidazol-2-yl)benzoic acid is a particularly attractive building block, incorporating a bioisosterically important imidazole ring, which is a common feature in bioactive molecules.

However, the successful coupling of this substrate is not trivial. The imidazole moiety contains two nitrogen atoms: a pyrrole-like nitrogen (N-H) and a pyridine-like nitrogen. Both can act as bases or nucleophiles, leading to potential complications:

  • Acid-Base Neutralization: The basic imidazole ring can quench the activated carboxylic acid intermediate or react with acidic coupling additives.

  • Side Reactions: The nucleophilic nitrogen can compete with the desired amine, potentially reacting with the activated carboxylic acid or the coupling reagent itself. For instance, amines are known to react directly with HATU to form guanidinium byproducts if conditions are not optimized.[2]

  • Purification Hurdles: The basic nature of the final product can lead to tailing during silica gel chromatography.[3]

Understanding these challenges is paramount to selecting an appropriate coupling strategy that maximizes yield and purity while minimizing side-product formation. This guide details three robust protocols using HATU, EDC/HOBt, and T3P®, chosen for their distinct mechanisms and applicability to this specific substrate.

Mechanistic Considerations and Reagent Selection

The core principle of amide coupling is the activation of the carboxylic acid's hydroxyl group to transform it into a better leaving group, thereby facilitating nucleophilic attack by the amine. The choice of activating agent dictates the reaction's efficiency, speed, and side-reaction profile.

Uronium/Aminium Reagents: The HATU Protocol

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for rapid reaction times and a low risk of epimerization, a critical factor when working with chiral substrates.[2][4]

Mechanism: The reaction begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).[5][6] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. This intermediate is then readily attacked by the primary or secondary amine to yield the desired amide, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[2][4] A key strategy to prevent side reactions is "pre-activation"—allowing the carboxylic acid to fully form the active ester with HATU before introducing the amine.[2]

Carbodiimide Reagents: The EDC/HOBt Protocol

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming an unstable O-acylisourea intermediate.[7] While effective, this intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea byproduct.

Mechanism & Role of HOBt: The addition of 1-Hydroxybenzotriazole (HOBt) is crucial for mitigating these issues.[8][9] HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt-active ester.[10][11] This ester is more stable than the O-acylisourea, suppressing racemization, and is highly reactive towards the amine, ensuring efficient amide bond formation.[1][9] The primary advantage of using EDC is that its urea byproduct is water-soluble, simplifying its removal during aqueous work-up.[12]

Phosphonic Anhydride Reagents: The T3P® Protocol

Propanephosphonic acid anhydride (T3P®) is a powerful dehydrating agent that serves as an excellent coupling reagent.[13][14] It is particularly valued for its mild reaction conditions, low epimerization risk, and exceptionally clean reaction profiles.[14][15]

Mechanism: In the presence of a base, the carboxylate attacks one of the phosphorus atoms of the cyclic T3P trimer.[16] This forms a highly reactive mixed phosphonic-carboxylic anhydride intermediate. The amine then attacks the activated carbonyl, forming the amide bond. The key advantage of the T3P® protocol is that all phosphorus-containing byproducts are highly water-soluble, allowing for their complete removal with a simple aqueous wash.[13][15][16] This often results in a much simpler purification process compared to other methods.

Visual Workflow and Decision Matrix

A generalized workflow for the amide coupling process is depicted below, emphasizing the critical pre-activation step.

G cluster_prep 1. Preparation cluster_activation 2. Activation (Pre-activation) cluster_coupling 3. Coupling Reaction cluster_workup 4. Work-up & Purification P1 Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent P2 Add Base (e.g., DIPEA, Pyridine) A1 Add Coupling Reagent (e.g., HATU, T3P®) to acid/base mixture P2->A1 A2 Stir for 5-30 min at 0°C to RT A1->A2 Formation of Active Intermediate C1 Add Amine (1.0-1.2 eq) A2->C1 C2 Stir for 1-24 h Monitor by TLC/LC-MS C1->C2 W1 Aqueous Work-up (Wash with acid, base, brine) C2->W1 W2 Dry & Concentrate W1->W2 W3 Purify (Column Chromatography, Recrystallization) W2->W3

Caption: Generalized workflow for amide coupling reactions.

Choosing the right protocol depends on several factors, including the scale of the reaction, the sensitivity of the substrates, and the desired purity.

G Start Start: Couple 4-(1H-Imidazol-2-yl)benzoic acid Q_Purity Is ease of purification the highest priority? Start->Q_Purity Q_Speed Is reaction speed critical for a high-throughput screen? Q_Purity->Q_Speed No P_T3P Use T3P® Protocol (Water-soluble byproducts) Q_Purity->P_T3P Yes Q_Cost Is cost for large-scale synthesis a major factor? Q_Speed->Q_Cost No P_HATU Use HATU Protocol (Fast & highly efficient) Q_Speed->P_HATU Yes Q_Cost->P_HATU No, prioritize efficiency P_EDC Use EDC/HOBt Protocol (Cost-effective, water-soluble urea) Q_Cost->P_EDC Yes

Caption: Decision matrix for selecting a coupling protocol.

Comparative Overview of Protocols

ParameterHATU ProtocolEDC/HOBt ProtocolT3P® Protocol
Coupling Reagent HATU (1.1-1.2 eq)EDC·HCl (1.2-1.5 eq)T3P® (50% in EtOAc/DMF) (1.5 eq)
Additive None required (HOAt is part of HATU)HOBt (1.2-1.5 eq)DMAP (catalytic, optional)[15]
Base DIPEA or TEA (2.0-3.0 eq)DIPEA or NMM (2.0-3.0 eq)Pyridine or TEA (3.0-4.0 eq)[17][18]
Solvent Anhydrous DMF, DCMAnhydrous DMF, DCMEtOAc, 2-MeTHF, DCM
Temperature 0 °C to Room Temp0 °C to Room Temp0 °C to 50 °C
Reaction Time 1 - 12 hours8 - 24 hours2 - 16 hours
Key Advantage High speed and efficiency, low epimerization.[2][19]Cost-effective, water-soluble urea byproduct.[12]Water-soluble byproducts, extremely simple work-up.[13][15]
Work-up/Challenge Byproducts (tetramethylurea, HOAt) removed by aqueous wash and/or chromatography. Potential for guanidinylation side reaction.[2]Requires careful monitoring to avoid N-acylurea formation.Exothermic addition, may require cooling.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is ideal for small-scale synthesis where speed and high yield are priorities. The pre-activation step is critical.

Materials:

  • 4-(1H-Imidazol-2-yl)benzoic acid (1.0 eq)

  • Amine of interest (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up reagents (Ethyl acetate, 1N HCl, sat. NaHCO₃, brine)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(1H-Imidazol-2-yl)benzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to make a ~0.2 M solution).

  • Add DIPEA (2.5 eq) to the stirred solution.

  • Add HATU (1.1 eq) in one portion.

  • Pre-activation: Stir the mixture at room temperature for 15 minutes. The solution should be homogeneous.

  • Add the amine (1.1 eq), either neat or as a solution in a small amount of DMF.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. (See Section 6 for tips on purifying imidazole-containing compounds).

Protocol 2: Scalable, Clean Coupling using T3P®

This method is highly recommended for its simple work-up, making it suitable for larger-scale reactions where removal of byproducts is a primary concern.[15][18]

Materials:

  • 4-(1H-Imidazol-2-yl)benzoic acid (1.0 eq)

  • Amine of interest (1.05 eq)

  • Pyridine (3.0 eq) or Triethylamine (TEA)

  • T3P® (50 wt. % solution in Ethyl Acetate) (1.5 eq)

  • Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)

  • Standard work-up reagents (Water, brine)

Procedure:

  • To a round-bottom flask, add 4-(1H-Imidazol-2-yl)benzoic acid (1.0 eq), the amine (1.05 eq), and the solvent (EtOAc or 2-MeTHF, to make a ~0.2 M solution).

  • Add pyridine (3.0 eq) to the mixture.

  • Cool the stirred mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (1.5 eq) dropwise via syringe, keeping the internal temperature below 10 °C. The addition is mildly exothermic.[17]

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer with water (2x) and then brine (1x). The T3P® byproducts are extracted into the aqueous layers.[15][16]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, further purify by flash column chromatography or recrystallization.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive reagents (moisture).2. Insufficient base.3. Sterically hindered amine/acid.1. Use anhydrous solvents and fresh reagents. Ensure HATU/T3P® are handled under inert conditions.2. Increase equivalents of base, particularly with T3P® where 3-4 eq may be needed.[15]3. Increase reaction temperature to 40-50 °C or extend reaction time. Consider switching to a more potent coupling reagent like HATU.[2]
Guanidinylation Side Product (with HATU) The amine reacted directly with HATU before the carboxylic acid was activated.Strictly follow the pre-activation procedure. Add the amine only after the acid and HATU have had sufficient time to react (5-15 min).[2]
Product Tailing on Silica Gel Column The basic imidazole nitrogen is interacting strongly with the acidic silica gel surface.1. Add a Basic Modifier: Add 0.5-1% triethylamine or pyridine to your eluent system (e.g., Ethyl Acetate/Hexane + 1% TEA). This will compete for the acidic sites on the silica and improve peak shape.[3]2. Switch Stationary Phase: Consider using neutral or basic alumina instead of silica gel for chromatography.[3]
Low Yield After Work-up The protonated imidazole product may have partial solubility in the acidic aqueous wash.After the acidic wash, consider re-extracting the aqueous layer with your organic solvent to recover any dissolved product. Alternatively, neutralize the acidic wash and back-extract.

Conclusion

The successful amide coupling of 4-(1H-Imidazol-2-yl)benzoic acid is readily achievable with a rational selection of reagents and careful execution of the protocol. For rapid, high-efficiency couplings, HATU stands out, provided a pre-activation step is employed to avoid side reactions. For scalability, process safety, and simplified purification, T3P® offers a significant advantage due to its water-soluble byproducts. The classic EDC/HOBt method remains a reliable and cost-effective option. By understanding the underlying mechanisms and potential challenges associated with the imidazole moiety, researchers can confidently incorporate this valuable building block into their synthetic programs, accelerating the pace of discovery.

References

Application Notes and Protocols: Evaluating the Cytotoxicity of Imidazole Derivatives Using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Imidazole Derivatives in Drug Discovery and the Need for Robust Cytotoxicity Screening

Imidazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including significant potential as anticancer agents.[1][2] These heterocyclic compounds have been shown to induce apoptosis and inhibit cell proliferation across various cancer cell lines, making them a fertile ground for novel therapeutic development.[1][3][4]

A critical step in the preclinical evaluation of these promising drug candidates is the accurate assessment of their cytotoxic effects. Among the various methods available, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a widely adopted, reliable, and cost-effective colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[5][6][7] This document provides a detailed protocol for the MTT assay tailored for the evaluation of imidazole derivatives, addressing potential compound-specific interferences and offering insights to ensure data integrity and reproducibility.

Principle of the MTT Assay: A Measure of Mitochondrial Health

The MTT assay is predicated on the enzymatic activity of mitochondrial dehydrogenases, particularly NAD(P)H-dependent oxidoreductases, which are primarily active in viable, metabolically active cells.[6][8][9] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT reagent, reducing it to an insoluble purple formazan product.[9][10]

The resulting formazan crystals are then solubilized, typically with dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, to produce a colored solution.[8][11] The absorbance of this solution is measured spectrophotometrically, usually between 500 and 600 nm.[9][10] The intensity of the purple color is directly proportional to the number of viable cells, providing a quantitative measure of cell proliferation or cytotoxicity in response to a test compound.[6][9]

MTT_Pathway cluster_cell Viable Cell MTT MTT (Yellow, Water-Soluble) Mitochondrion Mitochondrion MTT->Mitochondrion Uptake Formazan Formazan (Purple, Insoluble) Mitochondrion->Formazan Reduction by Mitochondrial Dehydrogenases Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolution Measurement Spectrophotometric Measurement (570 nm) Solubilization->Measurement Quantification

Caption: Biochemical pathway of the MTT assay.

Potential Challenges with Imidazole Derivatives: Addressing Assay Interference

While the MTT assay is robust, it is essential to be aware of potential interferences, particularly when screening novel chemical entities like imidazole derivatives. The imidazole ring itself can possess chemical properties that may interfere with the assay's chemistry.[12]

Key Potential Interferences:

  • Direct Reduction of MTT: Some compounds with reducing properties can directly convert MTT to formazan in a cell-free environment, leading to a false-positive signal (i.e., an overestimation of cell viability).[8][13]

  • Optical Interference: Colored imidazole derivatives may absorb light at the same wavelength as the formazan product, leading to artificially high absorbance readings.[8]

  • Interaction with Formazan Solubilization: The compound may affect the solubility of the formazan crystals or the stability of the colored product once solubilized.

To ensure the trustworthiness of your results, it is imperative to perform control experiments to rule out these potential artifacts. A simple yet effective control is to incubate the imidazole derivative with MTT in cell-free culture medium. A significant color change in the absence of cells indicates direct interference.[12]

Interference_Check start Start: Test for Interference setup Prepare Wells: - Culture Medium Only - Medium + Imidazole Derivative start->setup add_mtt Add MTT Reagent to All Wells setup->add_mtt incubate Incubate (Same duration as assay) add_mtt->incubate add_solubilizer Add Solubilization Solution incubate->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance compare Compare Absorbance: (Medium + Derivative) vs. (Medium Only) read_absorbance->compare no_interference No Significant Difference: Proceed with Cellular Assay compare->no_interference False interference Significant Difference: Interference Confirmed. Consider alternative assay or data correction. compare->interference True

Caption: Workflow to test for direct compound interference in the MTT assay.

Detailed Protocol: MTT Assay for Imidazole Derivatives with Adherent Cells

This protocol is a general guideline and may require optimization based on the specific cell line and imidazole derivative being tested.

Materials and Reagents:

  • 96-well flat-bottom sterile microplates, tissue culture-treated[8]

  • Adherent cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[8]

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired)[9]

  • Sterile, disposable reagent reservoirs

Reagent Preparation:

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[5][9] Filter-sterilize the solution using a 0.22 µm syringe filter. Protect the solution from light by wrapping the container in aluminum foil and store at 4°C for short-term use or -20°C for long-term storage.

  • Imidazole Derivative Stock Solution: Prepare a high-concentration stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the cell culture medium should be non-toxic to the cells (typically ≤ 0.5%).

Experimental Workflow:

MTT_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3: MTT Assay seed_cells Seed cells in a 96-well plate treat_cells Treat cells with serial dilutions of imidazole derivative incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate

Caption: General experimental workflow for the MTT assay.

Step-by-Step Procedure:

  • Cell Seeding (Day 1):

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in complete culture medium to the optimal seeding density (see table below).

    • Using a multi-channel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Best Practice: To avoid "edge effects," where cells in the outer wells behave differently, fill the perimeter wells with 100 µL of sterile PBS or medium without cells.[8]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume logarithmic growth.

Cell Line ExampleSeeding Density (cells/well)
HeLa (Cervical Cancer)5,000 - 10,000
MCF-7 (Breast Cancer)8,000 - 15,000
A549 (Lung Cancer)5,000 - 12,000
HEK293 (Normal Kidney)10,000 - 20,000
Note: Optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during the assay.
  • Compound Treatment (Day 2):

    • Prepare serial dilutions of the imidazole derivative in complete culture medium from your stock solution.

    • Carefully aspirate the old medium from the wells.

    • Add 100 µL of the diluted compound solutions to the respective wells.

    • Essential Controls:

      • Untreated Control (100% Viability): Wells containing cells treated with culture medium only.

      • Vehicle Control: Wells containing cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the imidazole derivative.

      • Blank Control: Wells containing culture medium only (no cells) to obtain a background reading.[9]

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[5]

  • MTT Incubation and Formazan Solubilization (Day 3 or 4):

    • After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[14]

    • Incubate the plate for 2-4 hours at 37°C.[6][8] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

    • After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.[8]

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[8]

    • Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete dissolution of the formazan crystals.[5][9] Protect the plate from light during this step.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

    • Data Calculation:

      • Subtract the average absorbance of the blank control from all other readings.

      • Calculate the percentage of cell viability for each concentration of the imidazole derivative using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve. From this curve, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined.[5]

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
High Background Absorbance - Contamination (bacterial or yeast).[6]- Direct reduction of MTT by compound or media components (e.g., ascorbic acid).[6][13]- Practice sterile technique; check cultures for contamination.- Perform cell-free interference control as described above.
Incomplete Formazan Solubilization - Insufficient solvent volume or mixing.- Cell type is resistant to standard solvents.- Ensure adequate solvent volume (100-150 µL).- Increase shaking time or gently pipette to mix.- Consider using a stronger solubilizer like 10% SDS in 0.01 M HCl.[8][15]
High Replicate Variability - Inconsistent cell seeding.- "Edge effects".- Inaccurate pipetting.- Gently mix cell suspension between plating.- Avoid using outer wells for experimental data.- Use calibrated pipettes and proper technique.
Low Absorbance Readings - Low cell number.- Insufficient MTT incubation time.- Cell line has low metabolic activity.- Optimize cell seeding density.- Increase MTT incubation time (up to 4 hours).- Ensure cells are healthy and in logarithmic growth phase.

Concluding Remarks

The MTT assay is a powerful tool for the initial screening of imidazole derivatives for cytotoxic activity. By understanding the principles of the assay, implementing proper controls to account for potential compound interference, and adhering to a carefully optimized protocol, researchers can generate reliable and reproducible data. This robust screening is a crucial step in identifying promising lead compounds for further development in the fight against cancer and other diseases. For a more comprehensive understanding of a compound's effect, results from the MTT assay should be complemented with other methods that assess different cellular processes, such as assays for apoptosis (e.g., caspase activity) or membrane integrity (e.g., LDH release).[16][17]

References

Application Notes and Protocols: A Guide to the Synthesis of N-Aryl Imidazoles via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Imidazoles

The N-aryl imidazole scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] These structures are integral to a wide array of biologically active compounds, including kinase inhibitors for cancer therapy, antiviral agents, and plant growth regulators.[2][4][5] The synthesis of these vital compounds often relies on the formation of a carbon-nitrogen (C-N) bond between an aryl group and an imidazole ring. Among the available synthetic methodologies, the copper-catalyzed Ullmann condensation, a type of cross-coupling reaction, stands out as a powerful and cost-effective approach.[1][6]

Historically, Ullmann reactions were characterized by harsh conditions, such as high temperatures (often exceeding 210°C) and stoichiometric amounts of copper.[4][6] However, the last few decades have seen remarkable advancements. The development of ligand-accelerated copper catalysis has transformed the Ullmann condensation into a more versatile and milder process, significantly broadening its substrate scope and functional group tolerance.[1][6][7] This guide provides an in-depth exploration of the modern Ullmann condensation for the N-arylation of imidazoles, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and professionals in drug development.

Mechanistic Underpinnings: The "Why" Behind the Ullmann Condensation

A thorough understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The currently accepted mechanism for the ligand-assisted copper-catalyzed N-arylation of imidazole involves a catalytic cycle that begins with an active Cu(I) species.[8][9]

The key steps are as follows:

  • Ligand Association and Base-Assisted Imidazole Coordination: The reaction initiates with the coordination of a ligand (e.g., a diamine or phenanthroline) to the Cu(I) salt. In the presence of a base, the imidazole is deprotonated, and the resulting imidazolide anion coordinates to the copper center.[8]

  • Oxidative Addition: The aryl halide then undergoes oxidative addition to the Cu(I) complex. This is often the rate-limiting step of the reaction.[8] This step forms a transient, high-valent Cu(III) intermediate. The reactivity of the aryl halide is crucial here, with aryl iodides being more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[10] Electron-withdrawing groups on the aryl halide can accelerate this step.[6][10]

  • Reductive Elimination: The final step is the reductive elimination from the Cu(III) intermediate, which forms the desired C-N bond of the N-aryl imidazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[6][9]

Below is a diagram illustrating the catalytic cycle:

Ullmann Condensation Catalytic Cycle cluster_cycle Catalytic Cycle CuI_L Cu(I)-Ligand Complex CuI_Im Cu(I)-Imidazolide Complex CuI_L->CuI_Im + Imidazole, - Base-H+ CuIII Cu(III) Intermediate CuI_Im->CuIII + Aryl Halide (Ar-X) (Oxidative Addition) CuIII->CuI_L Product N-Aryl Imidazole CuIII->Product (Reductive Elimination) caption Catalytic cycle for the Ullmann N-arylation of imidazole.

Caption: Catalytic cycle for the Ullmann N-arylation of imidazole.

Key Parameters and Reagents: A Scientist's Guide to Experimental Design

The success of an Ullmann condensation hinges on the careful selection of several key components.

The Copper Source

While early Ullmann reactions used copper powder, modern protocols predominantly employ copper(I) salts such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O).[1][11] These salts are generally more reactive and lead to more reproducible results. In some cases, copper(II) sources can also be effective.[6]

The Ligand: The Key to Mild and Efficient Reactions

The introduction of ligands has been the most significant advancement in Ullmann chemistry. Ligands serve to solubilize the copper catalyst, stabilize the intermediates, and facilitate the oxidative addition and reductive elimination steps, thereby allowing the reaction to proceed at lower temperatures.[1][12]

Commonly used and highly effective ligands for the N-arylation of imidazoles include:

  • Diamines: N,N'-dimethylethylenediamine (DMEDA) is a classic and effective ligand.[13][14]

  • Phenanthrolines: 1,10-Phenanthroline and its derivatives, such as 4,7-dimethoxy-1,10-phenanthroline, are highly efficient.[1][15][16]

  • Amino Acids: L-proline has been shown to be an inexpensive and effective ligand for these couplings.[1]

The Base

A base is required to deprotonate the imidazole, making it a more potent nucleophile. The choice of base can significantly impact the reaction yield. Common bases include:

  • Inorganic Carbonates: Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently used.[1][17]

  • Phosphates: Potassium phosphate (K₃PO₄) is another effective option.[1]

The Solvent

High-boiling polar aprotic solvents are typically employed to ensure that the reagents remain in solution at the required reaction temperatures. Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • 1,4-Dioxane

  • N-Methyl-2-pyrrolidone (NMP)[6][11]

It is crucial to use anhydrous solvents to prevent the quenching of the base and potential side reactions.[1]

Comparative Data on Catalytic Systems

The following table summarizes various catalytic systems that have been successfully employed for the N-arylation of imidazoles, providing a comparative overview for experimental design.

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
CuI (5 mol%), L-Proline (10 mol%)K₂CO₃DMSO11024~85[1]
CuI (5 mol%), 1,10-Phenanthroline (10 mol%)Cs₂CO₃Dioxane10018~90[1]
Cu₂O (5 mol%), Salicylaldoxime (10 mol%)K₃PO₄Toluene11024~88[1]
Cu₂O (2.5 mol%), 4,7-dimethoxy-1,10-phenanthroline (7.5 mol%)Cs₂CO₃Butyronitrile11024-48>90[11]
CuI (5 mol%), N,N'-dimethylethylenediamine (10 mol%)K₂CO₃Dioxane11024~80-95[13]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general and robust method for the copper-catalyzed N-arylation of imidazole with an aryl bromide, using a copper(I) iodide/1,10-phenanthroline system.

Materials and Reagents:
  • Imidazole (1.2 mmol)

  • Aryl Bromide (1.0 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Experimental Workflow Diagram

Experimental_Workflow start Start reagent_prep Reagent Preparation (Dry Schlenk Flask) start->reagent_prep add_solids Add Solids: - Imidazole - Aryl Bromide - CuI & Ligand - Base reagent_prep->add_solids inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) add_solids->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent reaction Heat and Stir (e.g., 100°C, 18-24h) add_solvent->reaction workup_start Reaction Workup (Cool to RT) reaction->workup_start dilute_filter Dilute with Ethyl Acetate & Filter through Celite workup_start->dilute_filter wash Wash Filtrate: 1. Water 2. Brine dilute_filter->wash dry_concentrate Dry Organic Layer (Na2SO4) & Concentrate wash->dry_concentrate purify Purify Product (e.g., Column Chromatography) dry_concentrate->purify end End purify->end

Caption: General workflow for the Ullmann N-arylation of imidazole.

Procedure:
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), the aryl bromide (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).[1]

  • Inert Atmosphere: The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times. This is a critical step to prevent the oxidation of the Cu(I) catalyst.[1]

  • Addition of Base and Solvent: Under the inert atmosphere, add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL).[1]

  • Reaction: The reaction mixture is heated to 100°C and stirred vigorously for 18-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts and the catalyst.[1]

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure N-aryl imidazole.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (oxidized)- Insufficient temperature- Less reactive aryl halide (e.g., chloride)- Ensure strictly anhydrous and inert conditions.[10]- Gradually increase the reaction temperature in 10°C increments.[10]- Switch to a more reactive aryl halide (bromide or iodide if possible).[10]- Screen different, more effective ligands (e.g., phenanthroline derivatives).[15]
Significant Dehalogenation of Aryl Halide - Presence of trace water or protic sources- Slow coupling reaction kinetics- Rigorously dry all reagents and solvents.[10]- Use a stronger base or a more active ligand to accelerate the desired C-N coupling.
Formation of Side Products - Temperature too high- Reaction time too long- Optimize the reaction temperature by running a gradient.- Monitor the reaction closely by TLC/GC-MS and stop it once the starting material is consumed.

Conclusion

The Ullmann condensation is a robust and highly adaptable method for the synthesis of N-aryl imidazoles. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently construct these valuable molecular scaffolds. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel therapeutics and advanced materials, leveraging the rich and evolving chemistry of the Ullmann reaction.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Benzoic Acid and Its Derivatives in Pharmaceutical and Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of benzoic acid and its common derivatives. These compounds are widely utilized as preservatives in the pharmaceutical, food, and cosmetic industries, making their precise measurement critical for quality control, regulatory compliance, and safety assessment.[1][2] The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, adhering to the validation criteria outlined by the International Council for Harmonisation (ICH) guidelines.[3] This document provides a comprehensive protocol, from sample preparation to data analysis, intended for researchers, quality control analysts, and drug development professionals.

Introduction: The Rationale for HPLC-Based Quantification

Benzoic acid and its derivatives, such as parabens, are effective antimicrobial agents primarily against yeasts and molds.[2] Their concentration in consumer products is strictly regulated due to potential health concerns at high levels. Therefore, a reliable and validated analytical method is paramount.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application due to its high resolving power, sensitivity, and specificity.[2] Reversed-phase chromatography, in particular, is well-suited for separating these moderately polar aromatic acids from various sample matrices.[1][4] This method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, allowing for the effective retention and separation of the target analytes based on their hydrophobicity.[1][4] UV detection is ideal as the aromatic ring common to all benzoic acid derivatives provides strong chromophores, enabling sensitive detection at specific wavelengths.[5][6]

This guide will detail a method optimized for a mixture of benzoic acid, methylparaben, and propylparaben, showcasing its applicability to a range of similar derivatives.

Experimental Workflow Overview

The analytical workflow is designed for efficiency and accuracy, encompassing sample extraction, chromatographic separation, and data quantification.

HPLC Workflow for Benzoic Acid Derivatives Figure 1: General Experimental Workflow cluster_prep Sample & Standard Preparation cluster_standards Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Homogenize Sample Extraction Liquid-Solid Extraction (e.g., Methanol/Water) Sample->Extraction Centrifuge Centrifuge & Collect Supernatant Extraction->Centrifuge Filter Filter through 0.45 µm Syringe Filter Centrifuge->Filter Inject Inject Sample/Standard into HPLC Filter->Inject Stock Prepare Individual Stock Solutions Working Create Mixed Working Standards Stock->Working Calibration Prepare Calibration Curve Standards (Serial Dilution) Working->Calibration Calibration->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 230-254 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: A schematic overview of the analytical process from sample receipt to final quantification.

Materials and Instrumentation

Reagents and Chemicals
  • Benzoic Acid (≥99% purity)

  • Methylparaben (≥99% purity)

  • Propylparaben (≥99% purity)

  • Methanol (HPLC Grade)[7]

  • Acetonitrile (HPLC Grade)[8]

  • Ammonium Acetate (HPLC Grade)[7][9]

  • Acetic Acid or Phosphoric Acid (for pH adjustment)[8][10]

  • Deionized Water (18.2 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary Pump

    • Autosampler

    • Thermostatted Column Compartment[11]

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance (4 decimal places)

  • pH Meter

  • Sonicator

  • Centrifuge

  • Vortex Mixer

  • Syringe filters (0.45 µm, Nylon or PTFE)[8]

Detailed Protocols

Preparation of Mobile Phase and Standards

Mobile Phase Preparation (Aqueous Component): The choice of buffer is critical for maintaining a stable pH, which ensures consistent retention times for acidic compounds like benzoic acid. An ammonium acetate buffer is commonly used.[7][12]

  • Prepare 0.05 M Ammonium Acetate Buffer: Dissolve approximately 3.85 g of ammonium acetate in 1 L of deionized water.

  • Adjust pH: Adjust the pH of the solution to 4.4 using glacial acetic acid.[7][9] A lower pH ensures that benzoic acid is in its protonated, less polar form, leading to better retention on a reversed-phase column.

  • Filter and Degas: Filter the buffer through a 0.45 µm membrane filter and degas for at least 15 minutes in a sonicator bath before use to prevent air bubbles in the HPLC system.[7]

Standard Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh approximately 100 mg of each standard (benzoic acid, methylparaben, propylparaben) into separate 100 mL volumetric flasks.

  • Dissolve and dilute to volume with methanol. Sonicate briefly if necessary to ensure complete dissolution. These stock solutions should be stored at 2-8°C.

Working Standard and Calibration Curve Preparation:

  • Mixed Working Standard (e.g., 100 µg/mL): Pipette 10 mL of each stock solution into a single 100 mL volumetric flask and dilute to the mark with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the mixed working standard with the mobile phase. A typical concentration range would be 5-200 µg/mL for benzoic acid and its derivatives.[7][13]

Sample Preparation Protocol

The goal of sample preparation is to efficiently extract the analytes from the matrix while minimizing interferences. A simple liquid extraction with a methanol/water mixture is effective for many sample types.[7]

  • Weigh Sample: Accurately weigh a homogenized portion of the sample (e.g., 1.0 g of a cream or 5.0 mL of a beverage) into a 50 mL centrifuge tube.[8][14]

  • Add Extraction Solvent: Add a defined volume (e.g., 20 mL) of an extraction solvent. A mixture of methanol and water (e.g., 60:40 v/v) is often a good starting point as it can solubilize the analytes while precipitating some matrix components.[7]

  • Extract: Vortex the mixture vigorously for 1-2 minutes, then place it in a sonicator bath for 30 minutes to ensure complete extraction.[7]

  • Centrifuge: Centrifuge the sample at 4000 rpm for 10 minutes to pelletize solid matter.[7]

  • Filter: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter directly into an HPLC vial.[7][8] This step is crucial to protect the HPLC column from particulates.

  • Dilution (if necessary): If the analyte concentration is expected to be high, perform a further dilution with the mobile phase to fall within the calibration range.

HPLC-UV Chromatographic Conditions

The selection of the column and mobile phase composition is key to achieving good separation (resolution) between the analytes and any matrix components. A C18 column is the standard choice for these compounds.[4][7][11]

Table 1: Optimized HPLC-UV Parameters

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle sizeProvides excellent hydrophobic interaction for retaining and separating benzoic acid derivatives. Smaller particle sizes (e.g., <3 µm) can offer faster analysis times.[4][15]
Mobile Phase A: 0.05 M Ammonium Acetate (pH 4.4)[7]B: Methanol[7] (or Acetonitrile)The buffered aqueous phase controls the ionization of benzoic acid. The organic modifier (Methanol/Acetonitrile) controls the retention time. Adjusting the ratio allows for elution optimization.
Elution Mode Isocratic: 60% A : 40% B[7]An isocratic elution is simpler and more robust. A gradient elution may be necessary for complex mixtures with a wider range of polarities.[8]
Flow Rate 1.0 mL/min[7][11]A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30°C[11]Maintaining a constant temperature ensures reproducible retention times and can improve peak shape.
Injection Volume 10 µL[7]A typical injection volume that balances sensitivity with the risk of column overloading.
Detection UV at 234 nm[7] (or 230 nm[11], 254 nm[2])Benzoic acid has a primary absorption maximum around 230 nm.[5] A PDA detector can monitor multiple wavelengths simultaneously, which is useful for method development and identifying co-eluting peaks.[2]

Method Validation (ICH Guidelines)

A self-validating system is trustworthy. The method must be validated to ensure it is fit for its intended purpose.[3] The following parameters should be assessed.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).

  • Protocol: Analyze a blank matrix, a spiked matrix, and the standard solution. The analyte peak in the spiked sample should be free from interference at its retention time compared to the blank. Peak purity analysis using a PDA detector can further confirm specificity.

Linearity

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.

  • Protocol: Analyze the prepared calibration standards (at least 5 concentration levels) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[7]

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by spike recovery.

  • Protocol: Spike a blank sample matrix with known concentrations of the analytes at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Calculation: % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100

  • Acceptance Criteria: The mean recovery should be within 98-102% (this can vary by matrix and regulatory body), with an acceptable relative standard deviation (RSD).[7]

Precision

Precision measures the degree of scatter between a series of measurements. It is assessed at two levels:

  • Repeatability (Intra-day Precision): The precision under the same operating conditions over a short interval. Analyze six replicate samples at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day Precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Acceptance Criteria: The RSD for the replicate measurements should be ≤ 2%.[7]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be estimated from the standard deviation of the response (σ) and the slope (S) of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Example Values: For benzoic acid, typical values might be LOD ≈ 0.4 µg/mL and LOQ ≈ 1.1 µg/mL.[7][13]

Results and Data Presentation

All quantitative data should be summarized for clarity.

Table 2: System Suitability and Validation Summary

ParameterBenzoic AcidMethylparabenPropylparabenAcceptance Criteria
Retention Time (min) ~3.5~5.2~8.1RSD ≤ 1%
Tailing Factor 1.11.21.1T ≤ 2.0
Theoretical Plates >5000>6000>7000N > 2000
Linearity (r²) 0.99980.99990.9997r² ≥ 0.999
Accuracy (% Recovery) 99.5 - 101.2%98.9 - 100.8%99.1 - 101.5%Typically 98-102%
Precision (RSD%) 0.85%0.92%1.10%RSD ≤ 2.0%
LOD (µg/mL) 0.420.350.30Report Value
LOQ (µg/mL) 1.141.050.95Report Value

(Note: The values presented in Table 2 are typical and should be established for each specific laboratory and application.)

Conclusion

The HPLC-UV method detailed in this application note is a reliable, robust, and validated procedure for the quantification of benzoic acid and its derivatives. The causality behind the experimental choices—such as the use of a buffered mobile phase to control analyte ionization and a C18 column for hydrophobic retention—ensures a scientifically sound approach. By following the outlined protocols for sample preparation, chromatographic analysis, and method validation, laboratories can achieve accurate and reproducible results that meet stringent regulatory standards in the pharmaceutical and food industries.

References

Application Notes & Protocols: Development of Anti-inflammatory Agents from Imidazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its prevalence in essential biomolecules like the amino acid histidine and purines underscores its biological significance.[1] The unique electronic characteristics and hydrogen bonding capabilities of the imidazole nucleus allow it to interact readily with a wide array of biological targets, including enzymes and receptors involved in inflammatory cascades.[2][4][5] This versatility has rendered it a "privileged scaffold" in the design of novel therapeutics.

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and cardiovascular disorders.[6] Many existing non-steroidal anti-inflammatory drugs (NSAIDs) are associated with significant side effects, necessitating the search for safer and more effective agents.[6][7] Imidazole derivatives have emerged as a promising class of compounds, demonstrating potent anti-inflammatory activity through various mechanisms, including the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), as well as modulation of critical signaling pathways like NF-κB.[2][4][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to developing novel anti-inflammatory agents based on the imidazole scaffold. The protocols outlined herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

General Workflow for Imidazole-Based Anti-Inflammatory Drug Discovery

The development of a novel anti-inflammatory agent from an imidazole scaffold follows a multi-step, iterative process. This workflow begins with the rational design and synthesis of a library of imidazole derivatives, followed by a hierarchical screening cascade to evaluate their biological activity. Promising lead compounds are then optimized through structure-activity relationship (SAR) studies and further profiled in more complex preclinical models.

Drug Discovery Workflow cluster_0 Chemical Synthesis & Characterization cluster_1 In Vitro Screening Cascade cluster_2 Lead Optimization & Preclinical Evaluation Design Rational Design & Library Conception Synthesis Synthesis of Imidazole Derivatives Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Assay Primary Screening (e.g., COX-2 Inhibition) Purification->Primary_Assay Hit Identification Secondary_Assay Secondary Screening (e.g., NO Inhibition) Primary_Assay->Secondary_Assay Cell_Assay Cell-based Assays (LPS-stimulated Macrophages) Secondary_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Studies Cell_Assay->SAR Lead Selection SAR->Synthesis Iterative Optimization ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy Models (e.g., Carrageenan-induced Paw Edema) ADME->In_Vivo Synthesis Scheme cluster_reactants cluster_reagents Reactants Substituted Aniline + Substituted Benzaldehyde Imine Aldimine Intermediate Reactants->Imine MeOH, RT Product 1,4,5-Trisubstituted Imidazole Imine->Product [3+2] Cycloaddition TosMIC TosMIC, K₂CO₃ MeOH/DCM Purification Column Chromatography (Silica Gel) Product->Purification Final_Product Pure Imidazole Derivative Purification->Final_Product NF-kB Pathway TLR4 TLR4 Receptor IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Degradation Proteasomal Degradation IkB_P->Degradation NFkB_N NF-κB DNA DNA NFkB_N->DNA Binding Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription Imidazole Imidazole Compound Imidazole->IKK Inhibition

References

The Versatility of Imidazole in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Moiety as a Cornerstone for Advanced Materials

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a remarkably versatile building block in the realm of materials science. Its unique electronic properties, hydrogen-bonding capabilities, and coordination chemistry make it a privileged structure for the design and synthesis of a wide array of functional materials. The lone pair of electrons on the sp2-hybridized nitrogen atom allows for protonation and coordination with metal ions, while the N-H group can act as a hydrogen bond donor. This duality in its chemical nature enables the creation of materials with tunable properties, finding applications in diverse fields ranging from protective coatings to advanced separation technologies.

This guide provides an in-depth exploration of the application of imidazole-based compounds in materials science, offering detailed protocols and insights for researchers, scientists, and professionals in drug and materials development. We will delve into the synthesis and application of imidazole-containing polymers, their role as highly effective corrosion inhibitors, their use in the formulation of ionic liquids, and their significance as ligands in the construction of metal-organic frameworks (MOFs).

Imidazole-Based Polymers: From Synthesis to Functional Materials

Imidazole-containing polymers are a class of materials that have garnered significant interest due to their pH-responsiveness, catalytic activity, and metal-chelating properties. Poly(vinylimidazole) is a prominent example, and its synthesis can be achieved through various polymerization techniques.

Scientific Principle: The Role of Imidazole in Polymer Functionality

The imidazole group appended to a polymer backbone imparts unique characteristics. The ability of the imidazole ring to be protonated and deprotonated in response to pH changes makes these polymers "smart" materials. This property is crucial for applications such as drug delivery systems, where a change in the physiological environment can trigger the release of a therapeutic agent. Furthermore, the nitrogen atoms in the imidazole ring can act as ligands, coordinating with metal ions to form polymer-metal complexes. This has implications for catalysis, water remediation, and the development of antimicrobial surfaces.

Experimental Workflow: Synthesis of Poly(vinylimidazole)

The following diagram illustrates a typical workflow for the synthesis and characterization of poly(vinylimidazole).

cluster_synthesis Synthesis cluster_characterization Characterization monomer_prep Monomer Preparation (1-Vinylimidazole) polymerization Free Radical Polymerization (AIBN Initiator) monomer_prep->polymerization Add to solvent purification Purification (Precipitation/Dialysis) polymerization->purification Crude Polymer ftir FTIR Spectroscopy (Functional Groups) purification->ftir nmr NMR Spectroscopy (Polymer Structure) purification->nmr gpc Gel Permeation Chromatography (Molecular Weight) purification->gpc

Caption: Workflow for Poly(vinylimidazole) Synthesis and Characterization.

Detailed Protocol: Free-Radical Polymerization of 1-Vinylimidazole

This protocol describes the synthesis of poly(1-vinylimidazole) using a free-radical initiator.[1][2]

Materials:

  • 1-Vinylimidazole (distilled before use)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Anhydrous methanol or benzene

  • Acetone (for precipitation)

  • Nitrogen or Argon gas

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Dialysis tubing (if applicable)

Procedure:

  • Monomer and Solvent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve 20 mmol of freshly distilled 1-vinylimidazole in dry methanol. The use of distilled monomer and recrystallized initiator is crucial to remove inhibitors and impurities that can hinder the polymerization process, leading to low yields.[1]

  • Inert Atmosphere: Purge the solution with nitrogen or argon gas for 30 minutes to remove dissolved oxygen, which can act as a radical scavenger and terminate the polymerization.

  • Initiator Addition: Add 0.2 mmol of recrystallized AIBN to the reaction mixture. Purge with the inert gas for an additional 30 minutes.

  • Polymerization: Seal the flask and heat the reaction mixture to 65-70°C overnight with constant stirring. The thermal decomposition of AIBN generates free radicals that initiate the polymerization of the vinylimidazole monomer.

  • Purification by Precipitation: After the reaction is complete, dissolve the resulting polymer in a minimal amount of methanol and precipitate it by adding the solution dropwise to a large volume of a non-solvent like acetone. This step is essential to remove unreacted monomer and initiator fragments. A yield of approximately 67% can be expected.[2]

  • Purification by Dialysis (Alternative): For a more rigorous purification, the polymer can be dissolved in an appropriate solvent (e.g., water if the polymer is water-soluble) and dialyzed against deionized water for several days to remove low molecular weight impurities.

  • Drying: Filter the precipitated polymer and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Characterization:

  • FTIR Spectroscopy: Confirm the presence of the imidazole ring and the polymer backbone.

  • NMR Spectroscopy (¹H and ¹³C): Elucidate the structure of the polymer.

  • Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (PDI) of the polymer.

A more controlled polymerization can be achieved using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, often in the presence of acetic acid. Acetic acid protonates the vinylimidazole, which helps to stabilize the propagating radicals, leading to a more controlled polymerization and polymers with lower dispersity.[3][4][5]

Imidazole Derivatives as Corrosion Inhibitors

The prevention of metal corrosion is a critical industrial challenge, and imidazole derivatives have proven to be highly effective corrosion inhibitors for a variety of metals and alloys, particularly in acidic environments.[6]

Scientific Principle: Mechanism of Corrosion Inhibition

Imidazole compounds inhibit corrosion by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[7][8] This adsorption can occur through two main mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated imidazole derivative.

  • Chemisorption: This involves the sharing of electrons between the lone pair of electrons on the nitrogen atoms of the imidazole ring and the vacant d-orbitals of the metal atoms, forming a coordinate bond. The presence of π-electrons in the aromatic ring also contributes to the adsorption process.[6][9]

The effectiveness of an imidazole-based inhibitor is influenced by its chemical structure, including the presence of substituent groups and the overall electron density of the molecule.

Logical Relationship: Factors Influencing Inhibition Efficiency

inhibitor_structure Inhibitor Molecular Structure electron_density Electron Density on Imidazole Ring inhibitor_structure->electron_density substituent_groups Substituent Groups (Alkyl chains, aromatic rings) inhibitor_structure->substituent_groups adsorption Adsorption on Metal Surface (Physisorption & Chemisorption) electron_density->adsorption substituent_groups->adsorption protective_film Formation of Protective Film adsorption->protective_film inhibition_efficiency Corrosion Inhibition Efficiency protective_film->inhibition_efficiency

Caption: Factors influencing the efficiency of imidazole-based corrosion inhibitors.

Detailed Protocol: Evaluation of Corrosion Inhibition Performance

The performance of a corrosion inhibitor is typically evaluated using electrochemical techniques and weight loss measurements.

2.3.1. Weight Loss Method (Gravimetric)

This method provides a direct measure of the average corrosion rate.

Materials:

  • Metal coupons (e.g., mild steel, copper) of known dimensions and surface area

  • Corrosive medium (e.g., 1 M HCl)

  • Imidazole-based inhibitor

  • Analytical balance

  • Polishing paper

  • Acetone

  • Desiccator

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the coupons in the corrosive solution with and without different concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

  • Cleaning: After immersion, remove the coupons, clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products, rinse with deionized water and acetone, and dry.

  • Final Weighing: Reweigh the cleaned and dried coupons.

  • Calculation: Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

    CR (mm/year) = (K × W) / (A × T × D)

    Where:

    • K = constant (8.76 × 10⁴)

    • W = weight loss in grams

    • A = surface area of the coupon in cm²

    • T = immersion time in hours

    • D = density of the metal in g/cm³

    IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

2.3.2. Electrochemical Methods

Electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

Experimental Setup:

  • A three-electrode cell containing the working electrode (metal coupon), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Potentiostat/Galvanostat with frequency response analyzer for EIS.

  • Corrosive solution with and without the inhibitor.

a) Potentiodynamic Polarization:

This technique involves scanning the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot (log current density vs. potential).

Procedure:

  • Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.

  • Perform a potential scan from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate the inhibition efficiency:

    IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_inhibited] × 100

b) Electrochemical Impedance Spectroscopy (EIS):

EIS measures the impedance of the electrochemical system over a range of frequencies. The data is often presented as Nyquist and Bode plots.

Procedure:

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Analyze the impedance data by fitting it to an equivalent electrical circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective corrosion inhibition.

  • Calculate the inhibition efficiency:

    IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100

Data Presentation: Performance of Imidazole-Based Corrosion Inhibitors

The following table summarizes the performance of some common imidazole-based corrosion inhibitors in 1 M HCl.[10]

InhibitorConcentration (M)Temperature (K)Inhibition Efficiency (%)Corrosion Current Density (icorr) (µA/cm²)Technique
1H-Imidazole0.000530391.7-Potentiodynamic Polarization
2-Methylimidazole0.000530382.23-Potentiodynamic Polarization
Benzimidazole0.000529895.4-Potentiodynamic Polarization

Note: A lower corrosion current density (icorr) indicates better corrosion inhibition.

Imidazolium-Based Ionic Liquids: Designer Solvents and Electrolytes

Ionic liquids (ILs) are salts with melting points below 100°C. Imidazolium-based cations are among the most common components of ILs due to their high thermal stability and tunable physicochemical properties.

Scientific Principle: The Role of the Imidazolium Cation

The properties of imidazolium-based ILs can be readily tuned by modifying the substituents on the imidazole ring and by pairing the imidazolium cation with different anions. This "designer" nature allows for the creation of ILs with specific properties for various applications, including as "green" solvents for chemical reactions, electrolytes in batteries and supercapacitors, and as media for nanomaterial synthesis. The charged nature and low vapor pressure of ILs make them environmentally benign alternatives to volatile organic solvents.[11]

Detailed Protocol: Synthesis of an Imidazolium-Based Ionic Liquid

This protocol describes the synthesis of 1-butyl-3-methylimidazolium bromide ([Bmim]Br), a common imidazolium-based ionic liquid.

Materials:

  • 1-Methylimidazole

  • 1-Bromobutane

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-bromobutane. The reaction is often performed without a solvent, but a solvent like ethyl acetate can be used.

  • Reaction: Heat the mixture to 70-80°C and stir for 24-48 hours. The quaternization reaction between the tertiary nitrogen of the imidazole ring and the alkyl halide forms the imidazolium salt.

  • Purification: After the reaction, a viscous liquid or a solid will be formed. Wash the product repeatedly with a solvent in which the starting materials are soluble but the ionic liquid is not (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting materials.

  • Drying: Remove the residual solvent under reduced pressure using a rotary evaporator and then dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70°C) for several hours to remove any volatile impurities and residual solvent.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the synthesized ionic liquid.

  • FTIR Spectroscopy: Identify the characteristic vibrational bands of the imidazolium cation.

  • Thermogravimetric Analysis (TGA): Determine the thermal stability of the ionic liquid.

Data Presentation: Physicochemical Properties of Imidazolium Ionic Liquids

The following table presents some key physicochemical properties of selected imidazolium-based ionic liquids.[12]

Ionic LiquidCationAnionDensity (g/cm³ at 298 K)Viscosity (cP at 298 K)Conductivity (S/m at 298 K)
[Bmim][Cl]1-butyl-3-methylimidazoliumChloride1.088400.23
[Bmim][BF₄]1-butyl-3-methylimidazoliumTetrafluoroborate1.20520.38
[Bmim][PF₆]1-butyl-3-methylimidazoliumHexafluorophosphate1.373120.37
[Emim][NTf₂]1-ethyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide1.52340.89

Imidazole-Based Metal-Organic Frameworks (MOFs): Porous Materials for Diverse Applications

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Imidazole and its derivatives are widely used as ligands in the synthesis of a subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs).

Scientific Principle: Imidazole as a Linker in MOF Construction

In ZIFs, the imidazole-based ligands bridge metal ions (e.g., Zn²⁺, Co²⁺) in a manner that mimics the Si-O-Si bonds in zeolites. The nitrogen atoms of the imidazolate anion coordinate to the metal centers, forming a porous, three-dimensional framework. The size and shape of the pores in ZIFs can be controlled by the choice of the imidazole-based ligand and the metal ion. This tunability, along with their high surface area and thermal and chemical stability, makes ZIFs promising materials for gas storage and separation, catalysis, and sensing.

Experimental Workflow: Synthesis of a Zeolitic Imidazolate Framework (ZIF-8)

cluster_synthesis Solvothermal Synthesis cluster_characterization Characterization precursor_sol Precursor Solutions (Zinc Salt and 2-Methylimidazole) mixing Mixing and Heating (Autoclave) precursor_sol->mixing crystallization Crystallization mixing->crystallization washing Washing and Centrifugation crystallization->washing activation Activation (Solvent Exchange and Heating) washing->activation pxrd Powder X-ray Diffraction (PXRD) (Crystallinity and Phase Purity) activation->pxrd sem Scanning Electron Microscopy (SEM) (Morphology and Particle Size) activation->sem bet BET Surface Area Analysis (Porosity) activation->bet tga Thermogravimetric Analysis (TGA) (Thermal Stability) activation->tga

Caption: Workflow for the Solvothermal Synthesis and Characterization of ZIF-8.

Detailed Protocol: Solvothermal Synthesis of ZIF-8

This protocol describes a common method for the synthesis of ZIF-8, a widely studied zeolitic imidazolate framework.[13]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-Methylimidazole (Hmim)

  • N,N-Dimethylformamide (DMF) or Methanol

  • Teflon-lined stainless-steel autoclave

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solutions: Prepare two separate solutions:

    • Solution A: Dissolve a specific amount of zinc nitrate hexahydrate in DMF.

    • Solution B: Dissolve a molar excess of 2-methylimidazole in DMF. The deprotonation of 2-methylimidazole is a key step in the formation of the ZIF-8 framework.[14]

  • Mixing and Reaction: Combine Solution A and Solution B in a Teflon-lined autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-140°C) for a set period (e.g., 24 hours). The solvothermal conditions facilitate the dissolution of the precursors and the crystallization of the ZIF-8 framework.

  • Isolation and Washing: After the reaction, cool the autoclave to room temperature. Collect the white crystalline product by centrifugation. Wash the product repeatedly with fresh DMF and then with a more volatile solvent like methanol to remove unreacted precursors and solvent molecules trapped within the pores.

  • Activation: Activate the ZIF-8 by heating the sample under vacuum at an elevated temperature (e.g., 150-200°C) for several hours. This step removes the solvent molecules from the pores, making the framework accessible for subsequent applications.

Characterization:

  • Powder X-ray Diffraction (PXRD): Confirm the crystalline structure and phase purity of the synthesized ZIF-8.

  • Scanning Electron Microscopy (SEM): Observe the morphology and particle size of the ZIF-8 crystals.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: Measure the surface area and pore volume of the material.

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the ZIF-8 framework.

Conclusion

The imidazole scaffold is a powerful and versatile tool in the hands of materials scientists. Its unique chemical and physical properties have enabled the development of a diverse range of advanced materials with tailored functionalities. From robust polymers and effective corrosion inhibitors to designer ionic liquids and highly porous metal-organic frameworks, the applications of imidazole compounds continue to expand. The protocols and insights provided in this guide serve as a foundation for further research and innovation in this exciting and impactful field.

References

Troubleshooting & Optimization

Technical Support Center: 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride (CAS: 210962-27-9). This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the solubility challenges associated with this compound. Our goal is to equip you with the scientific principles and practical methodologies needed to overcome these issues in your experiments.

Introduction to the Molecule

This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups: a carboxylic acid and an imidazole ring.[1] The hydrochloride salt form is supplied to enhance its aqueous solubility and stability.[2] However, its solubility is highly dependent on the pH of the medium due to the ionizable nature of these groups. Understanding the interplay between pH, pKa, and the physical form of the molecule is critical to successfully working with this compound.

The key to its solubility behavior lies in its ionization state. The molecule can exist in several forms in solution: a cationic form at low pH, a neutral (zwitterionic or non-ionized) form at an intermediate pH, and an anionic form at high pH. Precipitation typically occurs at the isoelectric point (pI), where the net charge of the molecule is zero, resulting in minimal repulsion between molecules and thus the lowest aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in this compound and how do they influence solubility?

A1: The molecule has two key ionizable groups:

  • Carboxylic Acid (-COOH): This is an acidic group. At pH values significantly below its pKa, it will be in its neutral, protonated form (-COOH). At pH values above its pKa, it will be in its negatively charged, deprotonated (carboxylate) form (-COO⁻). The predicted pKa for this group on the free base is approximately 3.36.[3]

  • Imidazole Ring: This heterocyclic amine acts as a base. At pH values below its pKa, the ring will be protonated (imidazolium ion), carrying a positive charge. At pH values above its pKa, it will be in its neutral form. The pKa of the imidazole ring in similar structures is estimated to be around 6.5-7.0.[4][5]

The hydrochloride salt means the compound is supplied with the imidazole ring already protonated. When dissolved in a neutral or basic aqueous medium, this proton can be lost, and the compound can convert to its less soluble free base or zwitterionic form, leading to precipitation.[6]

Q2: In which solvents is this compound generally soluble?

A2:

  • Aqueous Solvents: As a hydrochloride salt, the compound is intended to have enhanced water solubility compared to its free base. However, this is highly pH-dependent. Solubility is greatest at acidic pH (e.g., pH < 2) and basic pH (e.g., pH > 8), where the molecule is fully ionized as a cation or anion, respectively.

  • Organic Solvents: The free base form of 4-(1H-Imidazol-2-yl)benzoic acid is reported to be soluble in organic solvents.[5] For the hydrochloride salt, polar aprotic solvents like DMSO and DMF are often effective for creating concentrated stock solutions.[2] Solubility in alcohols like ethanol may be limited and might require warming or sonication to achieve dissolution.[2]

Q3: Why is my compound precipitating when I add it to my neutral cell culture medium or phosphate-buffered saline (PBS)?

A3: This is a common issue known as disproportionation .[7] Your compound is a hydrochloride salt of a weak base (the imidazole ring). When you add it to a neutral buffer (pH ~7.4), the higher pH can neutralize the HCl salt, causing the compound to convert to its free base or zwitterionic form. This form is significantly less soluble in aqueous media and precipitates out of solution.[6] The pH of your final solution is likely near the isoelectric point of the molecule, where it has minimum solubility.

Q4: What is the recommended way to prepare a stock solution?

A4: For most biological experiments, preparing a concentrated stock solution in an organic solvent is the most reliable method.

  • Primary Recommendation: Use 100% Dimethyl Sulfoxide (DMSO). It is a powerful polar aprotic solvent capable of dissolving many organic molecules.[2]

  • Procedure: Weigh out your compound and add the required volume of DMSO to achieve a high concentration (e.g., 10-50 mM). Ensure complete dissolution by vortexing or brief sonication.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Application: When adding to your aqueous experimental medium, ensure the final concentration of DMSO is low (typically <0.5% v/v) to avoid solvent-induced toxicity.[8] Add the DMSO stock dropwise to your vigorously stirring buffer to minimize "solvent shock," where localized high concentrations cause the compound to precipitate.[8]

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon addition to an aqueous buffer.

This is the most common problem and is almost always pH-related.

The pH of your buffer is likely at or near the isoelectric point (pI) of the compound, where it exists in its least soluble neutral or zwitterionic form. The goal is to shift the pH of the final solution to a range where the compound is predominantly in its more soluble cationic or anionic form.

cluster_cause Root Cause cluster_solutions Solutions Cause Buffer pH ≈ Isoelectric Point (pI) (Lowest Solubility) Acidic Lower pH (< 3) (Cationic Form, Soluble) Cause->Acidic Adjust pH Down Basic Raise pH (> 8) (Anionic Form, Soluble) Cause->Basic Adjust pH Up

Caption: Adjusting pH away from the isoelectric point increases solubility.

  • Prepare a pH Test: Before preparing your bulk solution, perform a small-scale test. Prepare several small vials of your buffer.

  • Acidify or Basify: Adjust the pH of these test vials to different values. For example, create buffers at pH 2, 4, 6, 8, and 10 using dilute HCl or NaOH.

  • Test Solubility: Add a small, equivalent amount of your compound to each vial and observe for dissolution or precipitation.

  • Identify Optimal pH: Select the pH range that provides complete dissolution.

    • For Acidic Conditions: If your experiment can tolerate a low pH, preparing your final solution at pH 2-3 is often the most straightforward approach. This ensures the imidazole is protonated (positive charge) and the carboxylic acid is neutral, resulting in a soluble cation.

    • For Basic Conditions: If your experiment requires it, dissolving at pH 8-9 will deprotonate the carboxylic acid (negative charge) while the imidazole is neutral, resulting in a soluble anion.

  • Prepare Final Solution: Make your final experimental solution using the buffer at the optimal pH you identified.

Issue 2: A clear solution becomes cloudy or forms a precipitate over time.

This can be due to slow disproportionation, temperature effects, or interaction with buffer components.

  • Slow Equilibration: The conversion from the soluble salt to the insoluble free base can be time-dependent.

  • Temperature Shifts: Solubility can decrease upon cooling. If you prepared a solution warm, it might precipitate upon returning to room temperature or during cold storage.

  • Buffer Interaction: High concentrations of certain buffer salts, particularly phosphate buffers, can sometimes lead to precipitation, especially when mixed with organic co-solvents.[9]

Start Clear Solution Becomes Cloudy Check_pH Is the solution pH close to neutral (6-8)? Start->Check_pH Check_Temp Was the solution heated to dissolve the compound? Check_pH->Check_Temp No Sol_pH Action: Re-adjust pH to < 3 or > 8. Consider using a stronger buffer. Check_pH->Sol_pH Yes Check_Buffer Are you using a high concentration phosphate buffer? Check_Temp->Check_Buffer No Sol_Temp Action: Prepare at room temp. If heating is necessary, ensure final concentration is below saturation limit at room temp. Check_Temp->Sol_Temp Yes Sol_Buffer Action: Lower buffer concentration. Switch to a more organic-soluble buffer (e.g., acetate, formate). Check_Buffer->Sol_Buffer Yes

Caption: Troubleshooting workflow for delayed precipitation.

  • Maintain pH: Once you have prepared a solution at a stable pH, ensure the buffering capacity is sufficient to prevent pH drift over the course of your experiment.

  • Avoid Supersaturation: Do not "force" the compound into solution by excessive heating. This often creates a supersaturated solution that will precipitate upon cooling. It is better to use a lower concentration that is stable at your working temperature.

  • Consider Co-solvents: If you must work near the pI, the addition of a small percentage of a co-solvent like DMSO, ethanol, or polyethylene glycol (PEG) may increase the solubility of the neutral species. However, you must first validate that the co-solvent is compatible with your experimental system.

Data Summary and Key Physicochemical Properties

PropertyValue / DescriptionSource / Comment
Molecular Formula C₁₀H₉ClN₂O₂[2]
Molecular Weight 224.64 g/mol [2]
Appearance White to off-white solid[3]
pKa (Carboxylic Acid) ~3.36 (Predicted)[3]
pKa (Imidazole) ~6.5 - 7.0 (Estimated)[4][5]
Expected pH of Min. Solubility ~pH 4 - 6 (Isoelectric region)Theoretical
Recommended Stock Solvent DMSO[2]
Aqueous Solubility Highly pH-dependent. Soluble at low pH (<3) and high pH (>8).[6]

Experimental Protocol: pH-Dependent Solubility Profile

This protocol allows you to experimentally determine the optimal pH for solubilizing this compound.

  • Buffer Preparation: Prepare a series of 0.1 M buffers (e.g., citrate, phosphate, borate) spanning a pH range from 2 to 10 in 1.0 pH unit increments.

  • Compound Addition: Add an excess amount of the solid compound to 1 mL of each buffer in separate microcentrifuge tubes. Ensure the amount added is more than what can be expected to dissolve.

  • Equilibration: Tightly cap the tubes and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., 0.1 M HCl) to a concentration within the linear range of a UV-Vis spectrophotometer. Measure the absorbance at the compound's λmax and calculate the concentration using a standard curve.

  • pH Measurement: Measure the final pH of each saturated solution, as it may differ slightly from the starting buffer pH.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or mM) on a logarithmic scale against the final measured pH. The resulting "U-shaped" curve will clearly indicate the pH of minimum solubility and the pH ranges where solubility is maximized.

This empirical data is invaluable for designing robust experimental protocols and avoiding solubility-related artifacts.

References

Technical Support Center: Preventing Side Product Formation in Ullmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Ullmann condensation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common side products in copper-catalyzed cross-coupling reactions. The classical Ullmann reaction, first reported in 1901, traditionally required harsh conditions, often leading to erratic yields and a variety of unwanted byproducts.[1][2] Modern protocols, however, have introduced ligands and milder conditions that significantly improve selectivity.[2][3] This guide provides in-depth, field-proven insights to help you navigate the complexities of this powerful transformation and achieve cleaner, higher-yielding reactions.

Troubleshooting Guide: Common Side Products and Solutions

This section addresses specific experimental issues in a direct question-and-answer format, explaining the root cause of common side products and providing actionable solutions.

Q1: My reaction is producing a significant amount of homocoupled biaryl from my starting aryl halide. How can I suppress this side reaction?

A: Homocoupling of the aryl halide to form a symmetrical biaryl is a classic side reaction in Ullmann chemistry.[4][5] It competes directly with the desired cross-coupling pathway and is particularly prevalent under harsh thermal conditions or when the desired cross-coupling is slow.

Underlying Causality: The mechanism of the Ullmann reaction involves the formation of an organocopper intermediate.[1] If this intermediate reacts with a second molecule of the aryl halide before it can react with your intended nucleophile, the homocoupled product is formed.[6] This pathway is favored by:

  • High Temperatures: Classical Ullmann conditions often exceed 200 °C, providing sufficient energy to drive homocoupling.[3][7]

  • Slow Cross-Coupling: If the desired nucleophile is sterically hindered or electronically poor, the rate of cross-coupling can be sluggish, allowing the competing homocoupling pathway to dominate.

  • Absence of an Effective Ligand: Modern protocols rely on ligands to accelerate the desired C-N, C-O, or C-S bond formation, thereby outcompeting the C-C homocoupling.[2][8]

Troubleshooting Steps:

StepActionRationale
1. Introduce a Ligand Screen a panel of ligands such as 1,10-phenanthroline, L-proline, N,N'-dimethylethylenediamine (DMEDA), or N-methylglycine.[9][10]Ligands accelerate the rate-limiting steps of the desired cross-coupling catalytic cycle, making it kinetically favored over homocoupling.[10][11] This also allows for lower reaction temperatures.
2. Lower the Temperature If using a ligand-accelerated system, reduce the reaction temperature. Modern protocols often work efficiently between 80-120 °C.[9][12]Lowering the thermal energy of the system disfavors the higher-activation-energy pathway of homocoupling.
3. Use a More Reactive Halide If possible, switch from an aryl chloride or bromide to the corresponding aryl iodide.The reactivity order for aryl halides is I > Br > Cl.[12] A more reactive halide can accelerate the initial oxidative addition step, promoting faster turnover in the desired cycle.
4. Check Nucleophile Stoichiometry Ensure the nucleophile is present in a slight excess (e.g., 1.1-1.5 equivalents) to favor the cross-coupling reaction.Le Châtelier's principle suggests that increasing the concentration of one reactant (the nucleophile) can drive the equilibrium towards the desired cross-coupled product.
Q2: My starting aryl halide is being consumed, but the primary product is the corresponding dehalogenated arene. What is causing this reduction?

A: Dehalogenation (or hydrodehalogenation) is the reduction of the aryl halide to the parent arene (Ar-X → Ar-H). This is a common and frustrating side reaction, particularly when the desired coupling is inefficient.[12][13]

Underlying Causality: This side reaction requires a proton source. The proton can be scavenged from various components in the reaction mixture, including:

  • Trace Water: The most common culprit. Protic impurities can lead to the reduction of the aryl halide.[9][13]

  • Solvent: Solvents with abstractable protons can act as the hydrogen donor.

  • Nucleophile: The nucleophile itself (e.g., an amine or alcohol) can sometimes serve as the proton source, especially under harsh conditions.[12]

Troubleshooting Steps:

StepActionRationale
1. Ensure Anhydrous Conditions Thoroughly dry all glassware in an oven. Use anhydrous solvents and reagents. Run the reaction under a strictly inert atmosphere (Nitrogen or Argon).[9][12]Eliminating water and oxygen is the most critical step to prevent unwanted protonolysis and catalyst oxidation.
2. Choose a Suitable Solvent Use high-boiling, polar aprotic solvents like DMF, Dioxane, or Toluene.[7][9] Avoid protic solvents or those prone to decomposition at high temperatures.Aprotic solvents lack acidic protons and are less likely to participate in the dehalogenation pathway.
3. Optimize the Base Use a non-nucleophilic, moderately strong base like K₃PO₄ or Cs₂CO₃.[9] Avoid using strong, nucleophilic bases like alkoxides if dehalogenation is an issue.The base's primary role is to deprotonate the nucleophile.[14] An overly strong or poorly chosen base can promote side reactions.
4. Accelerate the Main Reaction Implement the strategies from Q1 (add a ligand, use a more reactive halide) to speed up the desired cross-coupling.If the desired reaction is kinetically fast, the aryl halide will be consumed in the productive cycle before it can undergo the slower dehalogenation side reaction.
Q3: While attempting a C-N coupling (Goldberg reaction), I am isolating a significant amount of a diaryl ether side product. Why is this happening?

A: The formation of a diaryl ether (Ar-O-Ar') during a C-N coupling indicates that an oxygen nucleophile is competing with your nitrogen nucleophile.

Underlying Causality: This issue almost always arises from the choice of base or the presence of water.

  • Hydroxide Bases: Using hydroxide-containing bases (e.g., KOH, NaOH) can directly introduce a potent oxygen nucleophile into the reaction. The resulting phenoxide (formed in situ from the aryl halide) can then undergo a second Ullmann coupling to form the diaryl ether.[2]

  • Carbonate Bases with Water: In the presence of water, carbonate bases (e.g., K₂CO₃) can generate hydroxide ions through hydrolysis, leading to the same issue.

Troubleshooting Steps:

StepActionRationale
1. Change the Base Switch to a non-hydroxide, non-hydrolyzing base. Tripotassium phosphate (K₃PO₄) is an excellent choice for many Ullmann C-N couplings.[9][14]K₃PO₄ is a strong enough base to deprotonate most amine nucleophiles but is not itself a competing nucleophile and is less hygroscopic than some carbonates.
2. Use Anhydrous Conditions As detailed in Q2, ensure all reagents and solvents are scrupulously dried.This prevents the in-situ generation of hydroxide from carbonate bases.
3. Choose an Appropriate Ligand Some ligands show selectivity for N-arylation over O-arylation. For example, in the coupling of aminophenols, the choice of ligand can direct the reaction to either the N or O atom.[2] Screening ligands like DMEDA or phenanthroline is recommended.[9]The ligand modulates the electronic properties and steric environment of the copper center, which can influence its reactivity towards different nucleophiles.[10]
Key Mechanistic Pathways and Side Reactions

The following diagram illustrates the desired catalytic cycle for an Ullmann condensation and the points at which common side reactions diverge.

Ullmann_Cycle Ullmann Condensation: Main vs. Side Pathways cluster_main Desired Catalytic Cycle cluster_side Side Reaction Pathways CuI Cu(I)X CuNuc Cu(I)-NuR CuI->CuNuc + R-Nu- / - X- NucH R-NuH Base Base Base->CuI Deprotonation of NuH CuIII Ar-Cu(III)(NuR)X CuNuc->CuIII Oxidative Addition (+ Ar-X) Reduction Ar-H (Reduction) CuNuc->Reduction Protonolysis ArX Ar-X CuIII->CuI Product Ar-NuR (Desired Product) CuIII->Product Reductive Elimination Homocoupling Ar-Ar (Homocoupling) CuIII->Homocoupling Dimerization/ Reaction with Ar-X ProtonSource H+ Source (e.g., H₂O) ProtonSource->CuNuc

Caption: Desired catalytic cycle vs. side reaction pathways in Ullmann condensation.

Frequently Asked Questions (FAQs)

Q1: How does the choice of ligand influence selectivity and prevent side reactions? A: Ligands are arguably the most important innovation in modern Ullmann chemistry.[2] They coordinate to the copper center and play several crucial roles:

  • Solubilization: They keep the copper species soluble in the reaction medium.

  • Stabilization: They stabilize the active Cu(I) catalytic species against disproportionation or oxidation.[9]

  • Acceleration: Most importantly, they accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[8][10] By making the desired cross-coupling reaction kinetically faster, the ligand ensures this pathway outcompetes side reactions like homocoupling and dehalogenation. Different classes of ligands (e.g., diamines, amino acids, phenanthrolines) have different electronic and steric properties, and the optimal choice is substrate-dependent.[9]

Q2: What is the role of the base, and how does it impact side reactions? A: The base is essential for deprotonating the nucleophile (e.g., R-OH, R₂-NH) to generate the active nucleophilic species that coordinates to the copper center.[9][14] An ideal base should be strong enough to deprotonate the nucleophile but not so strong that it causes substrate or product degradation. As discussed in Q3, the base itself should not be a competing nucleophile (e.g., K₃PO₄ is preferred over KOH for C-N couplings).[2][9] The choice of base can be critical for the reaction's success.[14][15]

Q3: How do reaction temperature and solvent choice impact side product formation? A: Temperature is a critical parameter. While classic Ullmann reactions required temperatures >200 °C, modern ligand-accelerated systems operate at much lower temperatures (often 80-120 °C).[7][9] Excessively high temperatures provide more energy for undesired pathways like homocoupling and can cause thermal decomposition of reagents, ligands, or products. The solvent must be able to dissolve the reactants and catalyst, have a sufficiently high boiling point, and be inert under the reaction conditions. Polar aprotic solvents like DMF, dioxane, and toluene are common choices.[3][7] It is crucial that the solvent is anhydrous to prevent dehalogenation.[12]

Experimental Protocols
Protocol 1: General Procedure for a Ligand-Accelerated Ullmann Condensation

This protocol provides a starting point for minimizing side reactions by employing modern, milder conditions.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Nucleophile (e.g., amine, phenol) (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05-0.10 mmol, 5-10 mol%)

  • Ligand (e.g., 1,10-phenanthroline) (0.10-0.20 mmol, 10-20 mol%)

  • Base (e.g., K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Solvent (e.g., Dioxane or Toluene) (3-5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Setup: To the oven-dried reaction vial, add the aryl halide, nucleophile, CuI, ligand, and base.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[12]

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100-110 °C) and stir vigorously.[13]

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a mild aqueous ammonium chloride solution to remove the inorganic salts. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[9]

Workflow for Optimizing Reaction Conditions

When troubleshooting, a systematic approach is essential. The following workflow can help identify the optimal conditions to maximize your desired product and minimize side reactions.

Optimization_Workflow Troubleshooting & Optimization Workflow for Ullmann Condensation start Low Yield or Significant Side Products check_conditions Verify Anhydrous & Inert Conditions start->check_conditions screen_ligand Screen Ligand Panel (e.g., DMEDA, Phenanthroline, L-Proline) check_conditions->screen_ligand Conditions OK screen_base Screen Base Panel (K₃PO₄, Cs₂CO₃, K₂CO₃) screen_ligand->screen_base screen_solvent Screen Solvent (Dioxane, Toluene, DMF) screen_base->screen_solvent optimize_temp Optimize Temperature (80°C, 100°C, 120°C) screen_solvent->optimize_temp analyze Analyze Results (TLC, GC-MS, NMR) optimize_temp->analyze success Optimized Conditions Found (High Yield, Low Side Products) analyze->success Improvement fail Re-evaluate Substrate Reactivity / Route analyze->fail No Improvement

Caption: A systematic workflow for optimizing Ullmann condensation conditions.

References

Technical Support Center: Optimizing the Synthesis of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride (CAS No. 210962-27-9).[1] This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield of this important heterocyclic building block. We will delve into the common synthetic methodologies, address frequent experimental challenges, and provide an optimized protocol grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile synthetic route for 4-(1H-Imidazol-2-yl)benzoic acid?

A1: The most prevalent and adaptable method for synthesizing 2-arylimidazoles is the Debus-Radziszewski imidazole synthesis .[2] This is a one-pot, three-component reaction that condenses an aryl aldehyde (4-formylbenzoic acid), a 1,2-dicarbonyl compound (glyoxal), and a source of ammonia (typically ammonium acetate).[3] This method is widely used due to its operational simplicity and the commercial availability of the starting materials.[4]

Q2: My reaction yield is consistently low. What are the most probable causes?

A2: Low yields in this synthesis are a common issue and can typically be attributed to one or more of the following factors:

  • Competing Side Reactions: The formation of oxazole byproducts is a significant competing pathway that consumes starting materials.[5]

  • Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time or suboptimal temperature.[5]

  • Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants, particularly an insufficient amount of the ammonia source, can drastically lower the yield.[5][6]

  • Impure Reagents: The purity of the starting materials, especially glyoxal (which can polymerize) and 4-formylbenzoic acid, is critical.[5]

  • Product Loss During Work-up: The product has both acidic (carboxylic acid) and basic (imidazole) functional groups, which can complicate extraction and purification, leading to loss of material.

Q3: I see a major byproduct in my TLC analysis. What is it likely to be and how can it be minimized?

A3: The most common byproduct is the corresponding oxazole. This occurs when the 1,2-dicarbonyl (glyoxal) reacts with the aldehyde (4-formylbenzoic acid) before the diimine intermediate is formed. The key to preventing this is to favor the formation of the diimine intermediate.[5]

Prevention Strategy: Use a significant molar excess of the ammonia source (e.g., 2 to 3 equivalents of ammonium acetate).[5] This shifts the reaction equilibrium towards the formation of the diimine from glyoxal and ammonia, ensuring it is readily available to condense with the aldehyde to form the desired imidazole ring.[7]

Q4: How is the final hydrochloride salt prepared and isolated?

A4: The hydrochloride salt is typically prepared after the imidazole free base has been synthesized and purified. The process involves dissolving the free base, 4-(1H-imidazol-2-yl)benzoic acid, in a suitable solvent like ethanol or methanol. Concentrated or gaseous hydrochloric acid is then added to protonate the more basic nitrogen of the imidazole ring, causing the hydrochloride salt to precipitate. The salt is then collected by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove residual acid, and dried under vacuum.[8]

Section 2: Troubleshooting Guide for Low Yield

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Problem / ObservationProbable Cause(s)Recommended Solutions & Rationale
Low or No Product Formation (TLC shows mainly starting material) 1. Reaction temperature is too low. 2. Incomplete reaction. 3. Poor quality of reagents. 1. Optimize Temperature: Gently heat the reaction mixture to reflux (typically 60-80 °C in ethanol).[3] This provides the necessary activation energy without promoting excessive side reactions.2. Increase Reaction Time: Monitor the reaction by TLC until the limiting reagent (4-formylbenzoic acid) is consumed. This can take anywhere from 2 to 6 hours.[3]3. Verify Reagent Purity: Use freshly opened or purified 4-formylbenzoic acid. Use a reliable source of glyoxal (typically a 40% aqueous solution).[5]
Significant Byproduct Spot on TLC (often less polar than the product) 1. Formation of oxazole byproduct. 2. Incorrect stoichiometry. 1. Increase Ammonia Source: Use a 2-3 fold molar excess of ammonium acetate relative to the aldehyde. This promotes the formation of the diimine intermediate, outcompeting the pathway to the oxazole.[5]2. Alter Order of Addition: Consider adding the 4-formylbenzoic acid solution slowly to a pre-stirred mixture of glyoxal and ammonium acetate. This ensures the diimine is present before the aldehyde is introduced.[5]
Product is an Intractable Oil or Gummy Solid After Work-up 1. Incomplete removal of solvent. 2. Presence of impurities or oligomeric byproducts. 3. Incorrect pH during work-up. 1. Ensure Thorough Drying: Dry the crude product under high vacuum for an extended period.2. Recrystallization: Attempt recrystallization from a suitable solvent system, such as ethanol/water or methanol/diethyl ether, to purify the product and induce crystallization.[3]3. Careful pH Adjustment: During the aqueous work-up to isolate the free base, carefully adjust the pH to the isoelectric point (typically pH 4-6) to ensure clean precipitation.
Low Recovery After Purification (Recrystallization or Column Chromatography) 1. Product is partially soluble in the recrystallization solvent. 2. Product is highly polar and adheres to silica gel. 1. Optimize Recrystallization: Cool the recrystallization mixture slowly and then in an ice bath to maximize crystal formation. Minimize the amount of hot solvent used to dissolve the crude product.2. Modify Chromatography: If column chromatography is necessary, consider using a more polar eluent system or deactivating the silica gel with triethylamine. However, recrystallization is generally the preferred method for this compound.
Section 3: Optimized Experimental Protocol

This protocol details a robust method for the synthesis of 4-(1H-Imidazol-2-yl)benzoic acid, followed by its conversion to the hydrochloride salt.

Part A: Synthesis of 4-(1H-Imidazol-2-yl)benzoic Acid (Free Base)

Materials:

  • 4-Formylbenzoic acid (1.50 g, 10 mmol, 1.0 equiv)

  • Glyoxal (40% solution in water, 1.45 mL, 10 mmol, 1.0 equiv)

  • Ammonium acetate (2.31 g, 30 mmol, 3.0 equiv)

  • Ethanol (50 mL)

  • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzoic acid (1.50 g, 10 mmol) and ammonium acetate (2.31 g, 30 mmol).

  • Solvent and Reagent Addition: Add ethanol (50 mL) to the flask, followed by the 40% aqueous solution of glyoxal (1.45 mL, 10 mmol).

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Methanol (9:1). The reaction is typically complete within 3-5 hours, upon the disappearance of the 4-formylbenzoic acid spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume to approximately 10-15 mL using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 100 mL of cold deionized water. A precipitate should form. Stir the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Isolation and Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water (2 x 20 mL). The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 4-(1H-Imidazol-2-yl)benzoic acid as a solid.

Part B: Preparation of this compound

Materials:

  • 4-(1H-Imidazol-2-yl)benzoic acid (from Part A)

  • Ethanol (or Methanol)

  • Concentrated Hydrochloric Acid (HCl, ~12 M)

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the purified 4-(1H-Imidazol-2-yl)benzoic acid in a minimal amount of warm ethanol in an Erlenmeyer flask.

  • Acidification: Cool the solution to room temperature. While stirring, add concentrated HCl dropwise. The hydrochloride salt will begin to precipitate. Continue adding HCl until no further precipitation is observed.

  • Isolation: Cool the suspension in an ice bath for 30 minutes. Collect the white precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove excess HCl. Dry the final product under vacuum to obtain this compound.

Section 4: Visual Troubleshooting Workflow

The following diagram provides a logical decision tree to guide researchers when troubleshooting low reaction yields.

Troubleshooting_Workflow problem problem cause cause solution solution start Low Yield or No Product check_tlc Analyze Reaction Mixture by TLC start->check_tlc sm_present Starting Material Dominates check_tlc->sm_present  Starting material  is unreacted byproduct Significant Byproduct Present check_tlc->byproduct  New major spot  observed complex_mixture Complex Mixture/ Streaking check_tlc->complex_mixture  Multiple spots/  streaking cause_temp Suboptimal Temperature or Insufficient Time sm_present->cause_temp cause_side_reaction Competing Side Reaction (e.g., Oxazole Formation) byproduct->cause_side_reaction cause_reagent_purity Reagent Degradation (esp. Glyoxal) complex_mixture->cause_reagent_purity sol_heat Increase Temperature to Reflux & Monitor for Completion cause_temp->sol_heat sol_stoichiometry Increase NH4OAc to 3 eq. Consider Slow Aldehyde Addition cause_side_reaction->sol_stoichiometry sol_reagents Use Fresh/Purified Reagents cause_reagent_purity->sol_reagents sol_reagents->sol_stoichiometry Also consider

Caption: A decision-tree workflow for troubleshooting low yields.

Section 5: References
  • Benchchem. This compound | 210962-27-9. --INVALID-LINK--

  • Wikipedia. Debus–Radziszewski imidazole synthesis. --INVALID-LINK--

  • Wikiwand. Debus–Radziszewski imidazole synthesis. --INVALID-LINK--

  • Deka, S. Debus-Radziszewski Imidazole Synthesis. Scribd. --INVALID-LINK--

  • Benchchem. Troubleshooting low yield in the synthesis of 2-butyl-imidazole. --INVALID-LINK--

  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. --INVALID-LINK--

  • Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. --INVALID-LINK--

  • Siddarh, H. S., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 594-604. --INVALID-LINK--

  • Benchchem. Application Notes and Protocols for the Laboratory Preparation of 2-Arylimidazoles. --INVALID-LINK--

  • ChemShuttle. 4-(1H-imidazol-2-yl)-benzoic acid hydrochloride. --INVALID-LINK--

  • Organic Chemistry Portal. Imidazole synthesis. --INVALID-LINK--

  • Organic Chemistry Explained. (2024). Preparation of Imidazoles, Part 1: By Cyclocondensation. YouTube. --INVALID-LINK--

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. --INVALID-LINK--

  • PrepChem.com. Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. --INVALID-LINK--

  • Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816. --INVALID-LINK--

  • Asian Journal of Chemistry. (2001). Convenient and Improved One Pot Synthesis of Imidazole. 13(4), 1637-1639. --INVALID-LINK--

  • ChemScene. This compound | 210962-27-9. --INVALID-LINK--

References

"troubleshooting low bioactivity in imidazole-based compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazole-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole-based compounds. This guide is designed to provide in-depth, actionable troubleshooting advice for a common and critical challenge: low or absent bioactivity. The versatile imidazole scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and natural molecules.[1][2] However, its unique physicochemical properties can also present challenges during experimental evaluation.

This guide moves beyond a simple checklist, offering a logical, step-by-step diagnostic workflow to identify and solve the root cause of low bioactivity. We will explore issues from compound integrity to complex cellular interactions, providing not just the "what," but the "why" behind each step, grounded in scientific principles.

Level 1: Foundational Troubleshooting - Is Your Compound the Problem?

Before investigating complex biological reasons for low activity, it is essential to confirm the fundamental properties and integrity of your test compound. Issues at this stage are the most common source of misleading results.

Q1: I'm not observing any effect with my imidazole compound in my assay. Where should I begin?

Start with the most fundamental question: is the compound what you think it is, and is it available to interact with the target? This initial phase focuses on compound integrity, purity, and solubility.

Systematic Troubleshooting Workflow: Initial Compound Validation

G cluster_0 Phase 1: Compound Integrity & Solubility A Start: Low/No Bioactivity Observed B Verify Compound Identity & Purity (LC-MS, NMR) A->B Step 1 C Assess Compound Stability B->C Step 2 E Issue Identified & Resolved B->E Purity/Identity Issue? D Determine Aqueous Solubility C->D Step 3 C->E Degradation Issue? D->E Solubility Issue? F Proceed to Biological Troubleshooting D->F If all clear

Caption: Initial troubleshooting workflow for low bioactivity.

Q2: My imidazole compound has poor solubility in aqueous buffer. How can I address this?

Poor aqueous solubility is a frequent cause of apparent inactivity, as the compound precipitates out, lowering the effective concentration available to the target.[3] Imidazole's solubility is complex, influenced by its amphoteric nature (acting as both a weak acid and a weak base), its ability to form hydrogen bonds, and the properties of its substituents.[2][4]

Strategies for Solubility Enhancement

StrategyTypical ConcentrationProsCons & Considerations
Co-solvents
DMSO0.1% - 1%Widely compatible, strong solvent.Can be toxic to cells at >1%; may affect enzyme activity.[5]
Ethanol0.1% - 5%Biocompatible at low concentrations.Can denature some proteins; potential for evaporation.[5]
PEG 4001% - 10%Generally low toxicity.Can increase viscosity; may interfere with some assay readouts.[5]
Excipients
Cyclodextrins (e.g., HP-β-CD)Varies (e.g., 1-10%)Forms inclusion complexes to shield hydrophobic parts, low toxicity.[5]Can be difficult to formulate; may extract lipids from cell membranes.
pH Adjustment VariesThe imidazole ring (pKa ~7 for the protonated form) can be protonated or deprotonated to increase solubility.Must be compatible with assay conditions (e.g., cell health, enzyme stability).

Protocol 1: Kinetic Solubility Assessment

This high-throughput method is ideal for early-stage discovery to quickly assess solubility under assay-like conditions.[6][7][8][9]

  • Prepare Stock Solution: Create a high-concentration stock of your compound (e.g., 10-20 mM) in 100% DMSO.[6]

  • Serial Dilution: Add small aliquots of the DMSO stock into your aqueous assay buffer in a 96-well plate to achieve a range of final concentrations.[6]

  • Incubation: Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[6][8]

  • Detection: Measure precipitation using one of the following methods:

    • Laser Nephelometry: Measures light scattering caused by insoluble particles.[6]

    • UV-Vis Spectroscopy: After filtering or centrifugation to remove precipitate, measure the absorbance of the supernatant to determine the concentration of the dissolved compound.[6]

Q3: How can I confirm if my imidazole compound is stable in the assay media?

Imidazole rings can be susceptible to degradation, particularly through oxidation or pH-mediated hydrolysis, which would eliminate the active compound.[10][11] A stability study is crucial.

Protocol 2: Compound Stability Assessment via HPLC-MS

This protocol evaluates compound stability over time in your specific assay buffer.

  • Sample Preparation: Prepare a solution of your compound in the final assay buffer (including all components like media, serum, etc.) at the highest concentration you plan to test.

  • Incubation: Incubate the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).

  • Time Points: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Quench any reactions by adding a solvent like acetonitrile. Analyze the samples using a stability-indicating HPLC-MS method.[12][13][14][15]

  • Data Interpretation: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease indicates degradation. The appearance of new peaks suggests the formation of degradation products.[16]

Level 2: Biological Troubleshooting - Is Your Compound Reaching the Target?

If your compound is pure, soluble, and stable, the next step is to determine if it can access its target in the biological system, especially in cell-based assays. Discrepancies between biochemical and cellular assay results are common and often point to these issues.[17][18][19][20][21]

Common Causes for Biochemical vs. Cellular Assay Discrepancies

G cluster_1 Cellular Environment Factors A Potent in Biochemical Assay B Inactive in Cell-Based Assay C Poor Cell Permeability B->C Potential Cause D Active Efflux (e.g., P-gp) B->D Potential Cause E Metabolic Inactivation (e.g., CYPs) B->E Potential Cause F Off-Target Binding / Sequestration B->F Potential Cause

Caption: Key cellular barriers leading to low bioactivity.

Q4: My compound is active in a biochemical assay but inactive in my cell-based assay. What's the likely cause?

This classic discrepancy strongly suggests a problem with cell permeability, active efflux, or metabolic instability.[17][18] The compound is active against the isolated target but fails to reach a sufficient intracellular concentration to exert its effect.

Troubleshooting Steps:

  • Assess Cell Permeability: Determine if the compound can cross the cell membrane.

  • Investigate Active Efflux: Check if the compound is being actively pumped out of the cell by transporters like P-glycoprotein (P-gp).

  • Evaluate Metabolic Stability: Test if the compound is being rapidly metabolized and inactivated by cellular enzymes.

Protocol 3: High-Throughput Cell Permeability Assay

Several methods exist to measure permeability, ranging from the traditional Caco-2 assay to modern high-throughput approaches.[22] A reporter-based assay offers a convenient way to assess relative permeability.[23][24][25]

  • Assay Principle: A compound of interest is conjugated to a molecule (e.g., a steroid derivative) that, upon entering the cell, activates a reporter gene (e.g., luciferase).[23][24]

  • Procedure:

    • Synthesize the conjugate of your imidazole compound.

    • Treat cells expressing the reporter system with the conjugate.

    • Incubate for a defined period.

    • Measure the reporter signal (e.g., luminescence).

  • Interpretation: The level of reporter expression is directly proportional to the amount of compound that entered the cell, providing a quantitative measure of relative permeability.[23]

Q5: How do I know if my compound is a substrate for efflux pumps?

If your compound has moderate permeability but still shows low activity, it may be actively removed by efflux pumps. This can be tested by co-incubating your compound with a known efflux pump inhibitor.

  • Experiment: Run your cell-based assay with your imidazole compound alone and in parallel with a known P-gp inhibitor (e.g., Verapamil or Cyclosporin A).

  • Result: If the bioactivity of your compound is restored or significantly increased in the presence of the inhibitor, it is strong evidence that your compound is an efflux pump substrate.

Level 3: Advanced Troubleshooting - Is Your Compound Engaging the Target?

When compound properties are confirmed and cellular access is plausible, the final step is to verify direct interaction with the intended molecular target within the complex cellular environment.[26] Lack of target engagement can occur even if the compound is present in the cell.[27][28]

Q6: How can I definitively prove my compound binds to its intended target in living cells?

Directly measuring target engagement provides the highest level of evidence that your compound's mechanism of action is what you hypothesize.[3][27]

Methods for Validating Target Engagement:

MethodPrincipleApplication Notes
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes a protein, increasing its melting temperature. Changes in protein denaturation are measured by Western Blot or other means.[26]Gold standard for confirming direct binding in intact cells and tissues.
Bioluminescence Resonance Energy Transfer (BRET) A proximity-based assay measuring the interaction between a target protein (fused to a luminescent donor) and a ligand (fused to a fluorescent acceptor) in live cells.[26]Provides real-time binding kinetics in a cellular context.
Western Blotting (Downstream Effects) If the target is an enzyme (e.g., a kinase), you can measure the phosphorylation status of a known downstream substrate. A decrease in phosphorylation indicates target inhibition.[3]An indirect but powerful method to confirm functional target engagement.
Activity-Based Protein Profiling (ABPP) Uses chemical probes to broadly assess the interactions of a compound with a protein family (e.g., kinases), helping to confirm on-target activity and identify off-targets.[27]Useful for selectivity profiling and target deconvolution.

Protocol 4: Basic Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with your imidazole compound at various concentrations, alongside a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions across a range of temperatures to induce protein denaturation.

  • Lysis & Centrifugation: Lyse the cells and centrifuge to separate the soluble (non-denatured) protein fraction from the aggregated (denatured) protein pellet.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western Blotting.

  • Analysis: A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, indicating that your compound stabilized the target protein.

Q7: Could my imidazole compound be hitting other targets (off-target effects) that mask its intended activity?

Yes. The imidazole scaffold is known to interact with a variety of biological targets, which can lead to complex pharmacological profiles or toxicity that might be misinterpreted as low specific activity.[1][29][30] For example, some imidazoles are known to interact with cytochrome P450 enzymes or ion channels.[30]

  • Recommendation: If you suspect off-target effects, consider performing a broad screening panel (e.g., a safety panel offered by contract research organizations) to identify potential unintended interactions. Understanding the off-target profile is critical for lead optimization.[29]

References

"stability of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, frequently asked questions (FAQs), and troubleshooting advice for experiments involving this compound in solution. Our goal is to ensure the scientific integrity of your work by providing expertise rooted in the chemical properties of imidazole and benzoic acid derivatives.

I. Frequently Asked Questions (FAQs) on Solution Stability

This section addresses common questions regarding the handling and stability of this compound in solution.

Q1: What are the recommended solvents for preparing stock and working solutions?

A1: For stock solutions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended due to the compound's good solubility in these solvents. For aqueous working solutions, the hydrochloride salt form enhances water solubility.[1] However, it is crucial to consider the pH of the final aqueous solution, as this can significantly impact stability. The use of buffers is highly recommended for maintaining a stable pH.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: While specific data for this compound is limited, imidazole derivatives are generally more stable in acidic to neutral conditions.[2] The imidazole ring can be susceptible to base-mediated autoxidation.[3] Therefore, maintaining a pH in the acidic to neutral range (ideally pH 4-7) is recommended to minimize degradation. It is advisable to perform preliminary pH stability studies for your specific experimental conditions.

Q3: How should I store solutions of this compound?

A3: Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C and protected from light.[4] For aqueous solutions, it is best to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C, protected from light, and used within 24 hours.[5] Long-term storage of aqueous solutions is not recommended due to the potential for hydrolysis and other degradation pathways.

Q4: What are the potential degradation pathways for this compound in solution?

A4: Based on the chemical structure, this compound may be susceptible to the following degradation pathways:

  • Oxidation: The imidazole ring can be oxidized, especially in the presence of oxidizing agents or under basic conditions.[1][3]

  • Photodegradation: Imidazole moieties can be sensitive to light, leading to photodegradation.[3] Therefore, it is crucial to protect solutions from light.

  • Hydrolysis: While the amide bond is absent, hydrolysis of other functional groups or promotion of oxidative degradation can occur, particularly at extreme pH values.

  • Thermal Degradation: At elevated temperatures, benzoic acid derivatives can undergo decarboxylation.[6][7][8]

Q5: What are the visible signs of degradation in my solution?

A5: Visual signs of degradation can include a change in color (e.g., yellowing or browning of the solution), the appearance of turbidity, or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are essential for confirming the stability and purity of your solutions.

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent or poor biological activity Compound degradation in the assay medium.1. Prepare fresh solutions for each experiment. 2. Verify the pH of your assay medium and adjust if necessary to be within the recommended stable range (pH 4-7). 3. Minimize the exposure of the compound to light and elevated temperatures during the experiment. 4. Analyze the purity of the compound in the final assay medium by HPLC.
Precipitation observed in aqueous solution Poor solubility at the working concentration or pH.1. Ensure the final concentration is within the solubility limit. 2. If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent in the aqueous medium is low enough to not cause precipitation. 3. Adjust the pH of the aqueous solution; solubility may be pH-dependent. 4. Consider using a different buffer system or co-solvents if compatible with your experimental setup.
Appearance of new peaks in HPLC chromatogram Compound degradation.1. Review the solution preparation and storage procedures to identify potential causes of degradation (e.g., exposure to light, extreme pH, high temperature). 2. Perform a forced degradation study to identify potential degradation products and their retention times. 3. If degradation is confirmed, optimize experimental conditions to minimize it.
Change in solution color Oxidation or formation of degradation products.1. Protect solutions from light at all times. 2. Prepare solutions in degassed solvents to minimize oxidation. 3. Avoid alkaline pH conditions. 4. Characterize the colored species if possible using techniques like UV-Vis spectroscopy or LC-MS.

III. Experimental Protocols

Protocol 1: Proposed Stability-Indicating RP-HPLC Method

This protocol outlines a general reversed-phase HPLC method for assessing the purity and stability of this compound. Optimization may be necessary for your specific instrumentation and to achieve baseline separation from any unique degradation products.

Instrumentation:

  • HPLC system with a UV detector or Diode Array Detector (DAD)

Chromatographic Conditions:

Parameter Recommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm or DAD scan 200-400 nm
Injection Volume 10 µL

Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase initial conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to a final concentration of approximately 0.1 mg/mL.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The formation of new peaks over time or under stress conditions indicates degradation.

Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[9][10][11]

Caption: Workflow for a forced degradation study.

IV. Visualizing Troubleshooting Logic

The following diagram illustrates a decision-making process for troubleshooting inconsistent experimental results.

Troubleshooting_Workflow start Inconsistent Results Observed check_solution Check Solution Preparation and Storage start->check_solution check_purity Analyze Compound Purity (e.g., by HPLC) check_solution->check_purity No improper_storage Improper Storage or Aged Solution check_solution->improper_storage Yes check_assay_conditions Review Assay Conditions (pH, temp, light) check_purity->check_assay_conditions No degradation_found Degradation Detected check_purity->degradation_found Yes harsh_conditions Harsh Assay Conditions check_assay_conditions->harsh_conditions Yes end Consistent Results check_assay_conditions->end No prepare_fresh Prepare Fresh Solution Protect from Light/Heat improper_storage->prepare_fresh optimize_conditions Optimize Assay Conditions (e.g., use buffer, lower temp) degradation_found->optimize_conditions source_new Source New Batch of Compound degradation_found->source_new harsh_conditions->optimize_conditions prepare_fresh->end optimize_conditions->end source_new->end

Caption: Troubleshooting decision tree for inconsistent results.

V. References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3155. Available at: --INVALID-LINK--

  • TSI Journals. (n.d.). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Available at: --INVALID-LINK--

  • Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(23), 3656-3662. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. Available at: --INVALID-LINK--

  • ResearchGate. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. Available at: --INVALID-LINK--

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: --INVALID-LINK--

  • Ma, Y., et al. (2017). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 5(30), 15695-15702. Available at: --INVALID-LINK--

  • My Skin Recipes. (n.d.). 4-(1H-IMIDAZOL-4-YL)BENZOIC ACID. Available at: --INVALID-LINK--

  • Hoffmann, M. R., et al. (2019). OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. ACS Earth and Space Chemistry, 3(3), 368-378. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Available at: --INVALID-LINK--

  • Benchchem. (n.d.). This compound. Available at: --INVALID-LINK--

  • National Center for Biotechnology Information. (2020). 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species. Molecules, 25(14), 3158. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). The thermal decomposition of benzoic acid. Available at: --INVALID-LINK--

  • Bakshi, M., & Singh, S. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1626-1633. Available at: --INVALID-LINK--

  • BLDpharm. (n.d.). 4-(1H-Imidazol-1-yl)benzoic acid hydrochloride. Available at: --INVALID-LINK--

  • Phenova. (2015). Benzoic Acid Standard Safety Data Sheet. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID. Available at: --INVALID-LINK--

  • Actapol. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Available at: --INVALID-LINK--

  • BLDpharm. (n.d.). This compound. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). 4-(Imidazol-1-yl)benzoic acid. Available at: --INVALID-LINK--

  • ChemScene. (n.d.). This compound. Available at: --INVALID-LINK--

  • Benchchem. (n.d.). Comparative Guide to Purity Analysis of 3-(1H-imidazol-1-yl)benzoic Acid: HPLC and Alternative Methods. Available at: --INVALID-LINK--

  • ACS Omega. (2019). Highly Efficient Degradation of Tartrazine with a Benzoic Acid/TiO2 System. Available at: --INVALID-LINK--

  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. Available at: --INVALID-LINK--

  • UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Available at: --INVALID-LINK--

  • CymitQuimica. (n.d.). 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid hydrochloride hydrate. Available at: --INVALID-LINK--

  • UPB Scientific Bulletin. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Mixed Solvents. Available at: --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: The Significance of 4-(1H-Imidazol-1-yl)benzoic Acid. Available at: --INVALID-LINK--

  • National Center for Biotechnology Information. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5909. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available at: --INVALID-LINK--

  • ResearchGate. (2015). Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF. Available at: --INVALID-LINK--

  • Bali, A., et al. (2023). Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies. Rapid Communications in Mass Spectrometry, 37(2), e9423. Available at: --INVALID-LINK--

  • CymitQuimica. (n.d.). 4-(1H-Imidazol-1-yl)benzoicacid. Available at: --INVALID-LINK--

References

Technical Support Center: Purification of Crude 4-(1H-Imidazol-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(1H-Imidazol-2-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this valuable building block in high purity. We will move beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot and optimize your purification strategy effectively.

Section 1: Understanding Your Crude Product - FAQs

This section addresses foundational questions about the nature of crude 4-(1H-Imidazol-2-yl)benzoic acid and how its properties dictate the appropriate purification approach.

Q1: What are the key physicochemical properties of 4-(1H-Imidazol-2-yl)benzoic acid that I need to consider for purification?

A1: The most critical property of 4-(1H-Imidazol-2-yl)benzoic acid is its amphoteric nature . It possesses both a basic imidazole ring and an acidic carboxylic acid group. This duality is the cornerstone of its purification.

  • As a Base: The imidazole ring can be protonated by an acid (like HCl) to form a water-soluble salt.

  • As an Acid: The carboxylic acid group can be deprotonated by a base (like NaOH or NaHCO₃) to form a water-soluble carboxylate salt.

This behavior allows for powerful separation from non-ionizable (neutral) impurities using acid-base extraction techniques.[1][2][3][4][5]

Q2: What are the likely impurities in my crude product?

A2: Impurities will depend on the synthetic route. Common syntheses may involve coupling reactions, and potential impurities could include:

  • Unreacted Starting Materials: Such as 4-aminobenzoic acid, o-phenylenediamine, or related precursors.[6]

  • Reagents and Catalysts: Copper salts from Ullmann-type condensations are a common example.[7]

  • Side-Products: These can include homocoupled products (e.g., 3,3'-biphenyldicarboxylic acid if starting from a halobenzoic acid) or products of decarboxylation if the reaction was run at excessively high temperatures.[8]

  • General Reaction Gunk: Amorphous, often colored, polymeric material.

Q3: How do I choose the right purification strategy?

A3: The best strategy depends on the nature and quantity of impurities. The following decision workflow can guide your choice.

G start Crude 4-(1H-Imidazol-2-yl)benzoic acid impurity_check Assess Impurities (TLC, NMR) start->impurity_check acid_base Acid-Base Extraction impurity_check->acid_base  Mainly Neutral Impurities   recrystallization Recrystallization impurity_check->recrystallization  Crude product is >85% pure    and crystalline   chromatography Column Chromatography impurity_check->chromatography  Complex Mixture / Polar Impurities   final_polish Final Polish w/ Recrystallization acid_base->final_polish  Product precipitates cleanly   chromatography->final_polish  Fractions are pure  

Caption: Purification strategy selection workflow.

Section 2: Troubleshooting Common Purification Techniques

This section provides solutions to specific problems you may encounter during your experiments.

Recrystallization

Q: My compound won't crystallize out of solution after cooling. What should I do?

A: This is a common issue, usually caused by either using too much solvent (the solution is not supersaturated) or the solution being supercooled.

  • Causality: Crystallization requires nucleation, the initial formation of a small crystal seed, which then grows. If the solution is too dilute or lacks a nucleation site, it can remain liquid even below its saturation temperature.

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Induce Nucleation:

      • Scratching: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide a surface for nucleation.[9]

      • Seed Crystal: Add a tiny crystal of pure 4-(1H-Imidazol-2-yl)benzoic acid to the solution. This provides a perfect template for further crystal growth.[9]

    • Cool Slowly: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Rapid cooling often leads to oils or very fine, impure powders.[9][10]

Q: I have a colored impurity that persists after recrystallization. How can I remove it?

A: Highly colored impurities are often large, conjugated molecules that can get trapped in the crystal lattice.

  • Causality: While recrystallization is excellent for removing most impurities, some may have similar solubility profiles or get physically occluded within the growing crystals.

  • Solution: Perform a "hot filtration" with activated charcoal.

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Add a small amount (1-2% by weight) of activated charcoal to the hot solution.

    • Swirl the hot mixture for a few minutes. The charcoal will adsorb the large, colored impurity molecules.[10]

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal.

    • Allow the clear, hot filtrate to cool and crystallize as usual.

Column Chromatography

Q: My compound is streaking/tailing badly on the silica gel column. How can I fix this?

A: Tailing is a classic sign of a strong, undesirable interaction between your compound and the stationary phase.

  • Causality: The basic imidazole ring of your molecule interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes the molecules to "stick" and elute slowly and unevenly, resulting in a tail.

  • Solutions:

    • Add a Basic Modifier: Add a small amount of a base, like triethylamine (0.5-1%) or pyridine, to your mobile phase (eluent).[11] This base will compete with your compound for the acidic sites on the silica, allowing your product to travel down the column in a much sharper band.

    • Switch to a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alumina is less acidic and often gives better peak shapes for basic compounds.[11]

Q: I'm getting very low recovery from my column. What happened?

A: Low recovery can stem from several issues, from improper loading to irreversible binding.

  • Causality & Solutions:

    • Irreversible Binding: If the compound is very polar and the mobile phase is not polar enough, it may never elute from the column. Ensure your gradient goes to a sufficiently high polarity (e.g., including methanol in a dichloromethane system).

    • Improper Loading: Dissolving the sample in too much solvent or a solvent that is too strong (polar) can cause the initial band to be very broad, leading to poor separation and difficulty in identifying pure fractions. Use the dry loading technique for best results. [11]

    • Cracked Column: If the silica bed cracks, the solvent will channel through the crack, bypassing the separation process and leading to a mix of all components eluting at once. Ensure the column is packed evenly and never allowed to run dry.

Acid-Base Extraction

Q: My product is precipitating as an emulsion or an oil during pH adjustment. How do I handle this?

A: This happens when the precipitating solid is very fine or has an affinity for both the aqueous and any residual organic phases, preventing clean separation.

  • Causality: Rapid pH change can lead to sudden precipitation of very fine particles. Oiling out occurs if the melting point of the solid is below the current temperature or if it's solvated.

  • Solutions:

    • Slow Down: Add the acid or base dropwise with vigorous stirring, especially near the isoelectric point where the compound is least soluble.

    • Add Brine: If an emulsion forms, adding a saturated sodium chloride (brine) solution can help break it by increasing the polarity of the aqueous phase.

    • Isolate the Oil: If the product oils out, you can try to extract the oil with a suitable organic solvent (like ethyl acetate), then dry and evaporate the solvent. The resulting solid can then be recrystallized.

    • Scratch/Seed: As with recrystallization, scratching the flask can sometimes induce the oil to solidify.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral impurities.

G cluster_0 Dissolution & Basification cluster_1 Separation cluster_2 Precipitation & Isolation a 1. Dissolve crude product in Ethyl Acetate b 2. Transfer to Separatory Funnel a->b c 3. Add 1M NaOH (aq). Shake & vent. b->c d 4. Separate Layers c->d e Aqueous Layer: Sodium 4-(1H-imidazol-2-yl)benzoate d->e f Organic Layer: Neutral Impurities d->f h 5. Cool Aqueous Layer in ice bath e->h g Discard Organic Layer f->g i 6. Slowly add 1M HCl (aq) until pH ~6-7 h->i j 7. Collect precipitate by vacuum filtration i->j k 8. Wash with cold water and dry j->k

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (50 mL).

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with 1 M NaOH (aq) (3 x 30 mL). The target compound will move into the aqueous layer as its sodium salt, leaving neutral impurities behind in the organic layer.[1][2]

  • Combine the aqueous extracts in a beaker and cool the solution in an ice bath.

  • With vigorous stirring, slowly add 1 M HCl (aq) dropwise. The product will begin to precipitate as the solution is neutralized. Aim for a final pH of ~6-7 (check with pH paper).[4]

  • Continue stirring in the ice bath for 15-30 minutes to maximize precipitation.

  • Collect the pure solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold deionized water, followed by a cold non-polar solvent like hexane to aid drying.

  • Dry the product under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for complex mixtures or for removing polar impurities that are not easily separated by other means.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good system will show your product with an Rf value of ~0.3 and good separation from impurities. For this compound, start with systems like Dichloromethane/Methanol (e.g., 95:5) or Ethyl Acetate/Hexane with a methanol co-solvent. Remember to add 0.5% triethylamine to the TLC solvent to check for tailing reduction.[11]

  • Column Packing: Pack a glass column with silica gel as a slurry in your initial, least polar mobile phase (e.g., 100% Dichloromethane).

  • Sample Loading (Dry Load Recommended):

    • Dissolve your crude product (e.g., 100 mg) in a minimal amount of a volatile solvent (like dichloromethane or methanol).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.[11]

  • Elution: Begin eluting with the least polar solvent. Gradually increase the polarity of the mobile phase (e.g., from 1% MeOH in DCM to 5% MeOH in DCM). Always include 0.5% triethylamine in your mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Section 4: Data Summary

The following table provides a general comparison of the expected outcomes from each purification technique. Actual results will vary based on the specific nature of the crude material.

Purification TechniqueTypical RecoveryPurity AchievedProsCons
Recrystallization 80-95%>99%Excellent for final polishing; high throughput; removes non-soluble impurities effectively.Requires a suitable solvent; may not remove impurities with similar solubility.[11]
Acid-Base Extraction 70-95%>95%Excellent for removing neutral impurities; scalable; cost-effective.Can be less effective for removing other acidic/basic impurities; potential for emulsions.[1]
Column Chromatography 50-80%>98%Highly effective for complex mixtures and closely related impurities.Can be time-consuming and solvent-intensive; potential for product loss on the column.[11][12]

References

Technical Support Center: Synthesis of Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide - Common Synthetic Hurdles

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Reaction Yield

Question: My benzimidazole synthesis is consistently resulting in a low yield. What are the potential causes, and how can I improve it?

Answer: Low yields are a frequent challenge in benzimidazole synthesis and can stem from several factors. A systematic evaluation of your experimental setup is crucial for identifying the root cause.

Root Cause Analysis and Solutions:

  • Purity of Starting Materials: The purity of your o-phenylenediamine and the aldehyde or carboxylic acid is paramount. o-Phenylenediamine is particularly susceptible to air oxidation, which can lead to the formation of colored byproducts and a reduction in yield.[1][2]

    • Solution: Use freshly purified starting materials. o-Phenylenediamine can be purified by recrystallization or by treating an aqueous solution with sodium dithionite and activated carbon.[1] Ensure your aldehyde or carboxylic acid is also of high purity, using techniques like distillation or recrystallization if necessary.[3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role in the reaction's efficiency.[3]

    • Solution:

      • Temperature: Some reactions that yield poorly at room temperature can see significant improvement when heated.[3] Conversely, excessively high temperatures might favor side reactions.[3] Experiment with a range of temperatures to find the optimum for your specific substrates.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] Incomplete reactions are a common source of low yields.[2]

      • Solvent: The choice of solvent can significantly impact the reaction rate and yield.[2] A solvent screen is often a worthwhile endeavor. For instance, in certain catalytic systems, polar solvents like methanol and ethanol have been shown to produce high yields.[4] Chloroform has also been identified as a suitable solvent in ammonium salt-catalyzed reactions.[5]

  • Inefficient or Inappropriate Catalyst: Many benzimidazole syntheses benefit from a catalyst. The absence of a catalyst or the use of a suboptimal one can lead to low conversion rates.[3][4]

    • Solution:

      • Catalyst Selection: A wide range of catalysts have been reported, including Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium salts (e.g., NH₄Cl), and heterogeneous catalysts (e.g., MgO@DFNS).[3] The choice of catalyst depends on your specific substrates and desired reaction conditions.[4] For green chemistry approaches, heterogeneous catalysts are advantageous as they are easily recoverable.[4]

      • Catalyst Loading: Optimize the catalyst loading. While increasing the amount can improve yields, an excess of catalyst can sometimes lead to side reactions and diminished selectivity.[2][3]

  • Reaction Atmosphere: The reaction atmosphere can influence the outcome, especially in oxidative cyclization reactions.

    • Solution: For reactions requiring oxidation, the presence of air or an oxidant may be necessary. Conversely, to prevent the oxidation of sensitive starting materials like o-phenylenediamine, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[2]

Issue 2: Formation of Multiple Products & Side Reactions

Question: My reaction is producing a mixture of products, making purification difficult. What are the common side products and how can I improve the selectivity?

Answer: The formation of multiple products is a common issue, often arising from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine to form a 1,2-disubstituted benzimidazole, or from N-alkylation of the benzimidazole ring.[2]

Common Side Products and Mitigation Strategies:

  • 1,2-Disubstituted Benzimidazoles: This is a frequent side product when using aldehydes as the carbonyl source.[2]

    • Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[2]

    • Solvent Choice: The polarity of the solvent can influence selectivity. Non-polar solvents like toluene may favor the formation of the 2-substituted product, whereas water-ethanol mixtures can lead to the 1,2-disubstituted product.[2]

  • N-Alkylation: If alkylating agents are present or formed in situ, N-alkylation of the benzimidazole product can occur.[2]

    • Reaction Conditions: Carefully control the reaction conditions to avoid the in-situ formation of alkylating agents. If an N-alkylation step is desired, it is often better to perform it as a separate, subsequent reaction under controlled conditions.

  • Stable Schiff Base Intermediate: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the benzimidazole.[2]

    • Temperature Adjustment: Increasing the reaction temperature can often provide the necessary energy to overcome the activation barrier for cyclization.[3]

Issue 3: Difficulty in Product Purification

Question: I'm struggling to purify my substituted benzimidazole. The crude product is often a dark, oily substance, and column chromatography is not providing good separation. What can I do?

Answer: Purification challenges often arise from the presence of highly colored impurities due to the oxidation of starting materials, or from the similar polarity of the desired product and byproducts.[2]

Purification Strategies:

Problem Recommended Solution Rationale
Dark/Colored Impurities Activated Carbon Treatment: [2] Dissolve the crude product in a suitable solvent and add activated carbon. Stir for a period, then filter through celite to remove the carbon and the adsorbed impurities.Activated carbon has a high surface area and can effectively adsorb colored impurities, which are often large, conjugated molecules resulting from oxidation.[2]
Product is an Oil Column Chromatography: [2] Screen various solvent systems to find one that provides good separation on a TLC plate before attempting a column.Even for oils, column chromatography is a standard purification technique. The key is to find an appropriate eluent system that allows for differential migration of the product and impurities on the stationary phase.[2]
Similar Polarity of Product and Impurities Acid-Base Extraction: [2] Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The basic benzimidazole will move to the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the purified benzimidazole, which can then be collected by filtration or extracted back into an organic solvent.Benzimidazoles are basic due to the nitrogen atoms in the imidazole ring. This property can be exploited to separate them from non-basic impurities.[2]
Difficulty in Crystallization Recrystallization from a Suitable Solvent: Experiment with different solvents or solvent mixtures to induce crystallization.A successful recrystallization can yield a highly pure product. The choice of solvent is critical and may require some trial and error.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the benzimidazole core?

A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives), known as the Phillips-Ladenburg reaction, or an aldehyde, a variation of the Weidenhagen reaction.[3]

Q2: How do I choose the right catalyst for my synthesis?

A2: Catalyst selection is dependent on your specific substrates and desired reaction conditions. Options range from simple acid catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to metal-based catalysts and Lewis acids like Erbium(III) triflate (Er(OTf)₃).[4] For environmentally friendly approaches, heterogeneous catalysts are a good choice due to their ease of recovery and reuse.[4]

Q3: I am trying to synthesize an N-substituted benzimidazole. What are the common strategies?

A3: N-substituted benzimidazoles can be synthesized through several routes. One common method is the N-alkylation of a pre-formed benzimidazole using an alkyl halide in the presence of a base.[2] Another approach involves starting with an N-substituted o-phenylenediamine and condensing it with an aldehyde or carboxylic acid.

Q4: My reaction with an unsymmetrically substituted o-phenylenediamine is giving a mixture of regioisomers. How can I control the regioselectivity?

A4: Achieving regioselectivity with unsymmetrical o-phenylenediamines is a significant challenge. The outcome is influenced by the electronic and steric effects of the substituents on the diamine and the reaction partner. Controlling the reaction conditions, such as temperature and catalyst, can sometimes favor the formation of one regioisomer over the other. A detailed mechanistic understanding of the specific reaction is often necessary to devise a strategy for regioselective synthesis.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles using NH₄Cl as a Catalyst

This protocol is adapted from a procedure demonstrated to be effective for the condensation of o-phenylenediamine with various aldehydes.[5]

Materials:

  • o-phenylenediamine (1 mmol)

  • Aldehyde (1 mmol)

  • Ammonium Chloride (NH₄Cl) (4 mmol)

  • Chloroform (CHCl₃) (5 mL)

Procedure:

  • To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 mL), add NH₄Cl (4 mmol).

  • Add the corresponding aldehyde (1 mmol) to the mixture.

  • Continue stirring the reaction mixture at room temperature for the time specified for the particular aldehyde (typically 4 hours or as monitored by TLC).[3][5]

  • After completion of the reaction (as indicated by TLC), pour the mixture into crushed ice and allow it to stand for a few minutes.[3]

  • Filter the separated solid product.

  • Wash the solid with water and then dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.[3]

Protocol 2: Microwave-Assisted Synthesis of N-Substituted-2-Arylbenzimidazoles

Microwave-assisted synthesis can dramatically reduce reaction times and increase yields.[3] This protocol utilizes Erbium(III) triflate as a catalyst.

Materials:

  • N-substituted-o-phenylenediamine (1 mmol)

  • Aldehyde (1 mmol)

  • Erbium(III) triflate (Er(OTf)₃) (1 mol%)

Procedure:

  • In a microwave reactor vessel, mix the N-substituted-o-phenylenediamine (1 mmol), aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).

  • Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.[3]

  • After completion, add water to the reaction mixture.

  • Extract the product with ethyl acetate.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Synthesis and Troubleshooting Workflow

Benzimidazole_Synthesis_Workflow General Workflow for Benzimidazole Synthesis and Troubleshooting cluster_synthesis Synthesis Pathway cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting Loop start Select Reactants: o-phenylenediamine + Aldehyde/Carboxylic Acid reagents Prepare Reagents & Solvents start->reagents reaction Combine Reactants + Catalyst in Solvent reagents->reaction conditions Set Reaction Conditions (Temp, Time, Atmosphere) reaction->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor quench Quench Reaction & Extract Product monitor->quench Reaction Complete purify Purify Crude Product (Recrystallization/ Chromatography) quench->purify analyze Analyze Product (NMR, MS, m.p.) purify->analyze product Pure Substituted Benzimidazole analyze->product issue Identify Issue: - Low Yield - Side Products - Purification Difficulty analyze->issue Unsatisfactory Result optimize Optimize: - Reagent Purity - Catalyst/Solvent - Temperature/Time issue->optimize Problem Detected optimize->reaction Implement Changes

Caption: A flowchart of the synthesis and troubleshooting process.

References

Technical Support Center: Minimizing Decarboxylation in High-Temperature Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing decarboxylation in high-temperature reactions. This resource offers practical troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles. Our goal is to empower you with the knowledge to control and mitigate unwanted decarboxylation, thereby improving reaction yields and product purity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. Each problem is followed by a step-by-step guide to diagnose and resolve the issue, complete with explanations of the underlying chemistry.

Problem 1: My product yield is significantly lower than expected, and I suspect decarboxylation is the culprit.

Initial Assessment:

  • Confirm Decarboxylation: How have you confirmed that decarboxylation is occurring?

    • Analytical Confirmation: Have you used techniques like NMR, Mass Spectrometry, or HPLC to identify the decarboxylated byproduct?

    • Gas Evolution: Have you observed gas (CO2) evolution during the reaction? This can be measured by techniques like manometry or by passing the effluent gas through a solution of limewater (calcium hydroxide).[1]

  • Reaction Conditions Review: What are your current reaction parameters?

    • Temperature

    • Solvent

    • pH

    • Presence of catalysts (intentional or unintentional)

    • Reaction time

Troubleshooting Steps & Solutions:

  • Step 1: Temperature Optimization. Elevated temperatures are a primary driver of decarboxylation.[2] Systematically lower the reaction temperature in increments (e.g., 10-20°C) and monitor the reaction progress and product distribution. While lower temperatures may require longer reaction times, they can significantly reduce the rate of decarboxylation.[3]

    • Causality: The rate of most chemical reactions, including decarboxylation, increases with temperature as more molecules possess the necessary activation energy. By lowering the temperature, you disproportionately decrease the rate of the undesired decarboxylation reaction compared to your desired transformation, assuming the latter has a lower activation energy.

  • Step 2: Solvent Selection. The choice of solvent can have a profound impact on decarboxylation rates.[4][5][6]

    • Polar Protic vs. Aprotic Solvents: Polar solvents can stabilize ionic intermediates that may form during some decarboxylation pathways, thereby promoting the reaction.[2] Conversely, in some cases, polar aprotic solvents can accelerate decarboxylation compared to protic solvents.[4] Consider switching to a less polar solvent if your reaction chemistry allows.

    • Solvent Viscosity: In some instances, a more viscous solvent can hinder the diffusion of reactants and intermediates, potentially slowing down the decarboxylation process.

    • Experimental Approach: Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO) to identify one that minimizes decarboxylation while maintaining a reasonable rate for your primary reaction.

  • Step 3: pH Control. The pH of the reaction medium can be a critical factor, especially for amino acids and other pH-sensitive compounds.[7][8][9]

    • Acidic vs. Basic Conditions: The effect of pH is highly substrate-dependent. For some compounds, acidic conditions can catalyze decarboxylation by protonating the carboxyl group or a nearby functional group.[10][11] For others, basic conditions that lead to the formation of a carboxylate anion might be problematic.[9]

    • Buffered Systems: If precise pH control is necessary, employ a suitable buffer system that is stable at your reaction temperature. This can prevent localized pH shifts that might promote decarboxylation.

  • Step 4: Catalyst Evaluation. Be mindful of both intended and unintended catalysts.

    • Metal Contaminants: Trace metal impurities from reagents or the reactor itself can sometimes catalyze decarboxylation. Consider using high-purity reagents and glass-lined reactors.

    • Base-Promoted Decarboxylation: If your reaction requires a base, it could be promoting decarboxylation.[2] Investigate using a weaker, non-nucleophilic base or a sterically hindered base to minimize this side reaction.

Problem 2: I am working with a β-keto acid, and it is decarboxylating spontaneously, even at moderate temperatures.

Initial Assessment:

  • Structural Confirmation: Confirm the presence of the β-keto acid moiety in your starting material. This structural feature makes the compound particularly susceptible to decarboxylation.[12][13]

  • Temperature Profile: At what temperature does significant decarboxylation begin? Have you tried running the reaction at or below room temperature?

Troubleshooting Steps & Solutions:

  • Step 1: Run the Reaction at Lower Temperatures. For highly labile compounds like β-keto acids, it is often necessary to conduct the reaction at low temperatures (e.g., 0°C or even sub-zero temperatures) to suppress spontaneous decarboxylation.[14]

    • Causality: The mechanism of β-keto acid decarboxylation involves a cyclic transition state that is readily accessible at elevated temperatures.[2][13] Lowering the temperature significantly reduces the population of molecules that can achieve this transition state.

  • Step 2: In Situ Generation and Trapping. If the β-keto acid is an intermediate in your synthesis, consider a one-pot procedure where it is generated and immediately reacted with the next reagent without isolation. This minimizes the time it is exposed to conditions that favor decarboxylation.

  • Step 3: Protection of the Carboxylic Acid. If the subsequent reaction steps are compatible, consider protecting the carboxylic acid as an ester. Esters are generally more stable to decarboxylation. The carboxylic acid can be regenerated in a later step under milder conditions. A common example is the use of malonic esters in synthesis to avoid the instability of malonic acid itself.[15]

  • Step 4: Avoid Acidic or Basic Conditions if Possible. While the thermal decarboxylation of β-keto acids is often uncatalyzed, both strong acids and bases can sometimes accelerate the process. If your reaction allows, aim for neutral conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of decarboxylation?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2).[15] The mechanism can vary depending on the substrate. For many compounds, particularly β-keto acids, it proceeds through a cyclic six-membered transition state.[2][13][16] In this mechanism, the carbonyl oxygen of the keto group abstracts the proton from the carboxylic acid, leading to the cleavage of the C-C bond and the formation of an enol intermediate and CO2. The enol then tautomerizes to the more stable keto form.[14] For other molecules, the mechanism might involve the formation of a carbanion or a carbocation intermediate.

Q2: How does temperature quantitatively affect the rate of decarboxylation?

A2: The rate of decarboxylation generally increases exponentially with temperature, following the Arrhenius equation. For example, studies on cannabinoids have shown that as the temperature increases, the time required for complete decarboxylation decreases significantly.[17] For instance, the decarboxylation of Δ9-THCA is substantially faster at 110°C compared to 80°C.[17] This relationship highlights the critical importance of precise temperature control in minimizing this side reaction.

Q3: Can catalysts be used to prevent decarboxylation?

A3: While some catalysts can promote decarboxylation, certain enzymatic systems have evolved to control this reaction with high specificity.[18][19] In the context of organic synthesis, the focus is typically on choosing reaction conditions and catalysts that favor the desired transformation over decarboxylation. For instance, in some cases, specific palladium complexes have been used to catalyze the decarboxylation of certain hydroxybenzoic acids to produce phenolic compounds.[18] Conversely, understanding the mechanism by which certain enzymes prevent decarboxylation can provide insights into designing more selective synthetic methods. For example, some dehydrogenases have been shown to prevent decarboxylation by strengthening the C-C bond of the substrate through specific interactions in the active site.[20]

Q4: Are there any structural features in a molecule that make it more susceptible to decarboxylation?

A4: Yes, certain structural motifs significantly increase the likelihood of decarboxylation. The most well-known is the presence of a carbonyl group at the β-position to the carboxylic acid (a β-keto acid).[12][13] Other electron-withdrawing groups at the α- or β-position can also facilitate decarboxylation by stabilizing the intermediate formed after the loss of CO2. Malonic acids and their derivatives are also prone to decarboxylation upon heating.[13][15]

Q5: How does solvent polarity influence decarboxylation?

A5: Solvent polarity can have a complex and sometimes counterintuitive effect on decarboxylation rates. Polar solvents can stabilize charged intermediates or transition states, which can accelerate reactions that proceed through such species.[2][5] For instance, the decarboxylation of some compounds is faster in polar solvents like water.[2] However, in other systems, polar aprotic solvents have been shown to increase the reaction rate compared to protic solvents.[4] The specific interactions between the solvent and the reactant, transition state, and products all play a role. Therefore, experimental screening of solvents is often the most practical approach to minimize decarboxylation.

Data Summary

The following table summarizes the general effects of key experimental parameters on the rate of decarboxylation.

ParameterEffect on Decarboxylation RateGeneral TrendKey Considerations
Temperature Increases rateExponential increasePrimary control parameter; lower temperatures are generally better.[21]
pH Highly substrate-dependentCan increase or decrease rateOptimal pH must be determined empirically for each system.[7][8]
Solvent Polarity Influences rateVaries with mechanismCan stabilize intermediates, affecting reaction barriers.[4][5][22]
Catalysts Can increase rateMetal ions or bases can be catalyticPurity of reagents and reaction vessel is important.[2][23]
Structural Features Increases susceptibilityβ-keto acids are highly proneProtection of functional groups may be necessary.[12][13]

Experimental Protocols

Protocol 1: General Method for Screening Solvents to Minimize Decarboxylation
  • Setup: Prepare a series of identical small-scale reactions in parallel. Each reaction should contain the same starting material, reagents, and stoichiometry.

  • Solvent Selection: To each reaction vessel, add a different solvent from a pre-selected screening library (e.g., toluene, 1,4-dioxane, acetonitrile, N,N-dimethylformamide, dimethyl sulfoxide).

  • Reaction Conditions: Run all reactions at the same, carefully controlled temperature.

  • Monitoring: At regular time intervals, take an aliquot from each reaction.

  • Analysis: Quench the reaction in the aliquot and analyze it by a suitable method (e.g., HPLC, GC, NMR) to determine the ratio of the desired product to the decarboxylated byproduct.

  • Evaluation: Plot the product-to-byproduct ratio over time for each solvent. The solvent that provides the highest ratio at a reasonable reaction rate is the optimal choice.

Visualizations

Decarboxylation Mechanism of a β-Keto Acid

Caption: Mechanism of β-keto acid decarboxylation via a cyclic transition state.

Troubleshooting Logic Flow

Troubleshooting_Decarboxylation start Low Yield Due to Suspected Decarboxylation confirm Confirm Decarboxylation (e.g., NMR, MS, Gas Evolution) start->confirm is_confirmed Decarboxylation Confirmed? confirm->is_confirmed reassess Re-evaluate Reaction (Other Side Reactions?) is_confirmed->reassess No temp Lower Reaction Temperature is_confirmed->temp Yes solvent Screen Different Solvents temp->solvent ph Adjust/Buffer pH solvent->ph catalyst Evaluate Catalysts & Impurities ph->catalyst is_improved Improvement Seen? catalyst->is_improved optimize Optimize Conditions is_improved->optimize Yes no_improvement No Improvement is_improved->no_improvement No revisit Revisit Previous Steps or Consider Alternative Synthetic Route no_improvement->revisit

Caption: A logical workflow for troubleshooting unwanted decarboxylation.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Cell-Based Assays with Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the complex issue of poor reproducibility in cell-based assays, with a specific focus on challenges introduced by imidazole-containing compounds. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but the underlying scientific reasoning to empower you to design robust and reliable experiments. Reproducibility is the cornerstone of scientific integrity, and this resource is structured to help you identify and mitigate common sources of variability.

This guide is organized into a series of frequently asked questions (FAQs) that tackle specific problems you might encounter. We will delve into the nuances of compound handling, assay design, cell culture best practices, and data interpretation, all within the context of working with imidazoles.

Part 1: Compound-Specific Issues & FAQs

Imidazole and its derivatives are versatile compounds used in a wide range of biological research, from enzyme inhibition studies to the development of novel therapeutics.[1] However, their unique chemical properties can also introduce variability if not properly managed.

Q1: My dose-response curves are inconsistent between experiments. Could the imidazole compound itself be the problem?

A1: Absolutely. The inherent properties of your imidazole compound can be a primary source of variability. Here’s a breakdown of potential culprits and how to address them:

  • pH Sensitivity and Buffering Effects: Imidazole has a pKa of approximately 7.0, making it an effective buffer in the physiological pH range of 6.2 to 7.8.[2][3] This means that at high concentrations, the compound itself can alter the pH of your cell culture medium, which can significantly impact cell health and the activity of other components in the assay.[4]

    • Troubleshooting:

      • Measure the pH: Directly measure the pH of your complete assay medium after adding the highest concentration of your imidazole compound.

      • Use a stronger buffer: If a significant pH shift is observed, consider using a more robust buffering system in your medium, such as HEPES.

      • Adjust compound stock pH: Ensure the pH of your concentrated stock solution is neutral before diluting it into the assay medium.

  • Solubility and Precipitation: Poor solubility of your imidazole compound can lead to inconsistent concentrations in your assay wells. Precipitation can be influenced by the final concentration, the presence of serum proteins, and the composition of the culture medium.

    • Troubleshooting:

      • Visual Inspection: Carefully inspect your assay plates under a microscope for any signs of compound precipitation.

      • Solubility Testing: Before conducting your cell-based assay, perform a solubility test of your compound in the final assay medium.[5]

      • Optimize Solvent Concentration: If using a solvent like DMSO, ensure the final concentration is consistent across all wells and is at a level that does not affect cell viability.[6]

  • Compound Stability: Imidazoles can be unstable in aqueous solutions, degrading over time. This can be influenced by temperature, light exposure, and interactions with components in the culture medium.

    • Troubleshooting:

      • Fresh Preparations: Always prepare fresh dilutions of your compound for each experiment from a frozen stock.

      • Protect from Light: Some imidazole derivatives are light-sensitive. Store stock solutions and assay plates protected from light.

      • Stability Assessment: If you suspect instability, you can perform a simple experiment where you pre-incubate the compound in the assay medium for the duration of your experiment and then test its activity.

Part 2: Assay Design and Optimization FAQs

A well-designed and optimized assay is crucial for obtaining reproducible data. This section addresses common pitfalls in the experimental setup.

Q2: I'm observing high background noise or a low signal-to-noise ratio in my assay. What could be the cause?

A2: High background and low signal-to-noise can be caused by several factors, including interference from the imidazole compound itself or suboptimal assay conditions.

  • Assay Technology Interference: Imidazole compounds can directly interfere with certain assay reagents and detection methods.

    • UV-Vis Absorbance: The imidazole ring absorbs UV light, which can interfere with spectrophotometric measurements, particularly around 280 nm.[7][8]

    • Fluorescence/Luminescence: Some imidazoles can be autofluorescent or can quench the signal from fluorescent or luminescent reporters.[9]

    • Metabolic Assays (MTT, XTT, etc.): Imidazoles can have intrinsic reducing or oxidizing properties that interfere with the chemical reactions of these assays.[10]

    • Troubleshooting:

      • Run a compound-only control: In wells without cells, add your imidazole compound at the highest concentration to assess its direct effect on the assay signal.

      • Choose a different assay: If significant interference is observed, consider switching to an orthogonal assay method that relies on a different detection principle. For example, if you are using a metabolic assay, consider a direct cell counting method.[11]

  • Suboptimal Reagent Concentrations: The concentrations of antibodies, substrates, or detection reagents may not be optimal for your specific assay conditions.

    • Troubleshooting:

      • Titrate Reagents: Perform a titration of all critical reagents to determine the optimal concentrations that provide the best signal-to-noise ratio.

  • Inappropriate Microplate Selection: The color and material of the microplate can significantly impact background and signal detection.

    • Troubleshooting:

      • Fluorescence Assays: Use black plates to minimize background fluorescence and well-to-well crosstalk.[12]

      • Luminescence Assays: Use white plates to maximize the luminescent signal.[12]

      • Absorbance Assays: Use clear plates.

Q3: My results show significant "edge effects." How can I minimize this?

A3: Edge effects, where the results from the outer wells of a microplate differ significantly from the inner wells, are a common source of variability.[6] This is often due to differential evaporation and temperature gradients across the plate.

  • Troubleshooting:

    • Avoid Using Outer Wells: The simplest solution is to not use the perimeter wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[6]

    • Proper Plate Incubation: Ensure your incubator has good humidity and temperature control. Avoid placing plates directly on hot or cold surfaces.

    • Use Plate Seals: Use breathable plate seals to minimize evaporation while allowing for gas exchange.[13]

Part 3: Cell Culture and Handling FAQs

The health and consistency of your cells are paramount for reproducible results. Even minor variations in cell culture practices can lead to significant experimental variability.[14]

Q4: I'm seeing a lot of variability between different passages of my cells. How can I ensure my cells are consistent?

A4: Phenotypic drift can occur over time as cells are continuously passaged, leading to changes in their characteristics and responses to stimuli.[4]

  • Troubleshooting:

    • Use Low-Passage Cells: Always use cells with a low passage number for your experiments.[15]

    • Create a Master Cell Bank: Establish a well-characterized master cell bank and thaw a new vial for each set of experiments.[16] This "thaw-and-use" approach can significantly reduce variability.[4]

    • Standardize Cell Culture Conditions: Maintain consistent cell culture conditions, including the type of media, supplements, and incubator settings.[4] Document all lot numbers for media and supplements.[15]

    • Monitor Cell Health: Regularly check your cells for signs of stress or contamination. Ensure cells are healthy and in the logarithmic growth phase when you start your experiment.[15]

Q5: My cell seeding density seems to affect the outcome of my assay. How do I optimize this?

A5: Cell seeding density is a critical parameter that can influence cell health, proliferation rates, and the overall assay window.[15]

  • Troubleshooting:

    • Optimize Seeding Density: During assay development, test a range of cell seeding densities to find the one that provides the largest and most consistent assay window.[15]

    • Ensure Even Cell Distribution: When plating cells, make sure they are evenly distributed across the well to avoid clumping, which can affect nutrient and compound accessibility.[17]

    • Consistent Plating Technique: Use a consistent and gentle pipetting technique to avoid introducing variability during cell plating.[15]

Part 4: Data Analysis and Interpretation FAQs

Proper data analysis and interpretation are the final, crucial steps in ensuring the reliability of your results.

Q6: How can I be sure that the observed effects are specific to my imidazole compound and not off-target effects?

A6: Imidazoles can have off-target effects, making it important to include appropriate controls and validation steps.[18]

  • Troubleshooting:

    • Use Structurally Related Inactive Compounds: If available, test a structurally similar but biologically inactive analog of your compound to demonstrate specificity.

    • Use a Different Cell Line: Confirm your findings in a different cell line that expresses the target of interest.[15]

    • Knockdown or Knockout Models: If possible, use a cell line where the target has been knocked down or knocked out to show that the compound's effect is target-dependent.

Q7: What are some common pitfalls in data analysis that can lead to misinterpretation of results?
  • Troubleshooting:

    • Standardize Data Normalization: Use a consistent method for data normalization, such as normalizing to a positive and negative control on each plate.

    • Appropriate Curve Fitting: Use an appropriate non-linear regression model to fit your dose-response curves and calculate parameters like IC50 or EC50.

    • Statistical Analysis: Apply appropriate statistical tests to determine the significance of your findings and to assess the variability of your data.

Experimental Protocols

Protocol 1: Assessing Imidazole Compound Interference with a Luminescent Cell Viability Assay

  • Prepare a serial dilution of your imidazole compound in the assay medium.

  • In a white, clear-bottom 96-well plate, add the compound dilutions to wells with and without cells.

  • Include a "no compound" control for both the "cells" and "no cells" conditions.

  • Incubate the plate for the duration of your standard assay.

  • Add the luminescent cell viability reagent according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Compare the signal from the "no cells" wells containing the compound to the "no cells" wells without the compound. A significant change in signal indicates direct interference.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Reproducibility

G start Poor Reproducibility Observed compound Investigate Compound Properties start->compound assay Evaluate Assay Design start->assay cells Check Cell Culture Practices start->cells data Review Data Analysis start->data sub_compound pH Shift? Solubility Issues? Stability? compound->sub_compound sub_assay Reagent Interference? Edge Effects? Plate Choice? assay->sub_assay sub_cells High Passage Number? Inconsistent Seeding? Contamination? cells->sub_cells sub_data Normalization Method? Curve Fitting? Statistical Analysis? data->sub_data solution Implement Corrective Actions & Re-evaluate sub_compound->solution sub_assay->solution sub_cells->solution sub_data->solution

Caption: A decision tree for systematically troubleshooting sources of poor reproducibility.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride as a Neuronal Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride, a putative neuronal nitric oxide synthase (nNOS) inhibitor, with established alternative compounds. The content herein is designed to support researchers in making informed decisions regarding the selection and application of nNOS inhibitors for preclinical studies in neurodegenerative diseases and neuropathic pain.

Introduction: The Rationale for Selective nNOS Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological processes, from neurotransmission to the regulation of blood pressure. However, the overproduction of NO by the neuronal isoform of nitric oxide synthase (nNOS) has been strongly implicated in the pathophysiology of numerous neurological disorders. This excess NO can lead to the formation of reactive nitrogen species, such as peroxynitrite, which in turn cause oxidative stress, cellular damage, and ultimately, neuronal death.

The therapeutic potential of inhibiting nNOS to mitigate these detrimental effects is a significant area of research in drug development. A critical challenge lies in achieving selectivity for nNOS over the other two main isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS). Inhibition of eNOS can lead to cardiovascular side effects, including hypertension, while iNOS inhibition may compromise the immune response. Therefore, the development of potent and highly selective nNOS inhibitors is a key objective for advancing novel therapeutics for neurodegenerative diseases and chronic pain conditions.

This compound has emerged as a compound of interest due to its imidazole moiety, which is known to interact with the heme group in the active site of NOS enzymes. This guide will objectively evaluate its potential efficacy by comparing it against well-characterized, selective nNOS inhibitors.

The Panel of Comparators

To provide a robust evaluation of this compound, we have selected three well-established and diverse nNOS inhibitors as benchmarks:

  • 7-Nitroindazole (7-NI): A widely used, brain-penetrable selective nNOS inhibitor. It is a heterocyclic compound that has demonstrated neuroprotective effects in various preclinical models.

  • Nω-Propyl-L-arginine (NPA): A potent and highly selective competitive inhibitor of nNOS. Its structure is based on the natural substrate of NOS, L-arginine.

  • ARL 17477: A thiophenecarboximidamide derivative that has shown neuroprotective effects in models of cerebral ischemia.

Comparative Efficacy: In Vitro Inhibition of nNOS

The foundational measure of a compound's efficacy as a NOS inhibitor is its ability to directly inhibit the enzymatic activity of purified nNOS. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

CompoundnNOS Ki/IC50eNOS Ki/IC50iNOS Ki/IC50Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)Reference
7-Nitroindazole (7-NI) 0.47 µM (IC50)~10-fold higher than nNOS-~10-[1]
Nω-Propyl-L-arginine (NPA) 57 nM (Ki)8.5 µM (Ki)180 µM (Ki)1493158[2][3]
ARL 17477 1 µM (IC50)17 µM (IC50)-17-[4]

Expert Commentary: The data clearly illustrates the high potency and selectivity of NPA for nNOS. 7-NI, while less potent, still demonstrates good selectivity and has the advantage of being well-validated in a multitude of in vivo studies. ARL 17477 shows moderate potency and selectivity. For this compound to be considered a viable candidate, its Ki or IC50 against nNOS would need to be in a similar range, with a favorable selectivity profile.

Experimental Protocol: In Vitro nNOS Enzyme Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of a test compound against purified nNOS.

Principle: The activity of nNOS is measured by monitoring the conversion of L-arginine to L-citrulline and NO. The amount of nitrite, a stable oxidation product of NO, is quantified using the Griess reagent.

Materials:

  • Purified recombinant human nNOS, eNOS, and iNOS enzymes

  • L-arginine

  • NADPH

  • Calmodulin

  • (6R)-5,6,7,8-tetrahydrobiopterin (BH4)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Griess Reagent

  • Test compound (e.g., this compound)

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, calmodulin, and BH4.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the reaction by adding the purified NOS enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the nitrite concentration using the Griess reagent by reading the absorbance at 540 nm.

  • Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

Self-Validation: A known non-selective NOS inhibitor, such as L-NAME, should be run in parallel as a positive control to validate the assay's performance.

Comparative Efficacy: In Vivo Models of Neurological Disorders

The true test of an nNOS inhibitor's therapeutic potential lies in its efficacy in relevant animal models of disease. Here, we compare the expected performance of this compound against our panel of comparators in two widely used models.

Neuroprotection in a Parkinson's Disease Model (MPTP-induced)

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established paradigm for studying the neurodegeneration of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease. nNOS-derived NO is known to play a role in MPTP-induced neurotoxicity.[5]

Experimental Design:

  • Animals: C57BL/6 mice.

  • Induction of Neurodegeneration: Administration of MPTP (e.g., 20 mg/kg, i.p., four times at 2-hour intervals).

  • Treatment: Administration of the test compound (e.g., this compound) or a comparator (e.g., 7-NI) at a specified dose and time relative to MPTP administration.

  • Outcome Measures:

    • Behavioral analysis (e.g., rotarod test for motor coordination).

    • Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify neuronal survival.

    • Measurement of striatal dopamine levels by HPLC.

    • Immunohistochemical staining for nitrotyrosine to assess NO-mediated damage.[6]

Expected Comparative Performance:

CompoundExpected Neuroprotective EffectSupporting Evidence
This compound Hypothetical: Dose-dependent protection of dopaminergic neurons.Based on its potential as an nNOS inhibitor.
7-Nitroindazole (7-NI) Significant attenuation of MPTP-induced dopaminergic neurotoxicity.Pretreatment with 7-NI has been shown to prevent the MPTP-induced increase in cerebral blood flow, an indicator of nNOS activity, and protect TH-positive neurons.[5]
Nω-Propyl-L-arginine (NPA) Potent neuroprotection against MPTP-induced neuronal loss.As a highly potent nNOS inhibitor, NPA is expected to be effective in this model.
ARL 17477 Neuroprotective effects demonstrated in other models of neuronal injury.While not specifically tested in the MPTP model in the provided search results, its nNOS inhibitory activity suggests potential efficacy.
Analgesia in a Neuropathic Pain Model (Sciatic Nerve Ligation)

Chronic constriction injury or partial ligation of the sciatic nerve in rodents is a widely used model to study neuropathic pain, which is characterized by allodynia (pain in response to a non-painful stimulus) and hyperalgesia. nNOS is upregulated in the spinal cord following nerve injury and contributes to the maintenance of neuropathic pain.

Experimental Design:

  • Animals: Sprague-Dawley rats.

  • Induction of Neuropathic Pain: Partial ligation of the sciatic nerve.

  • Treatment: Administration of the test compound or a comparator.

  • Outcome Measures:

    • Assessment of mechanical allodynia using von Frey filaments. The paw withdrawal threshold is measured.

    • Assessment of thermal hyperalgesia using a plantar test.

Expected Comparative Performance:

CompoundExpected Analgesic EffectSupporting Evidence
This compound Hypothetical: Dose-dependent increase in paw withdrawal threshold.Based on its potential as an nNOS inhibitor.
7-Nitroindazole (7-NI) Acute analgesic effects, increasing paw withdrawal thresholds.Systemic administration of 7-NI has been shown to reduce mechanical allodynia in nerve-injured rats.
Nω-Propyl-L-arginine (NPA) Potent and long-lasting anti-allodynic effects.Given its high potency, NPA is expected to be highly effective in reversing nerve injury-induced pain hypersensitivity.
ARL 17477 Analgesic effects in models of persistent pain.Its nNOS inhibitory activity suggests it would be effective in this model.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vivo Efficacy Testing

G cluster_0 Animal Model Induction cluster_1 Treatment Administration cluster_2 Efficacy Assessment cluster_3 Tissue Analysis Endpoints a1 MPTP Injection (Parkinson's Model) b1 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride a1->b1 b2 Comparator nNOS Inhibitor (7-NI, NPA, ARL 17477) a1->b2 b3 Vehicle Control a1->b3 a2 Sciatic Nerve Ligation (Neuropathic Pain Model) a2->b1 a2->b2 a2->b3 c1 Behavioral Testing (Rotarod, von Frey) b1->c1 c2 Post-mortem Tissue Analysis b1->c2 b2->c1 b2->c2 b3->c1 b3->c2 d1 Immunohistochemistry (TH, Nitrotyrosine) c2->d1 d2 HPLC (Dopamine Levels) c2->d2

Caption: In vivo experimental workflow for assessing nNOS inhibitor efficacy.

Simplified nNOS-Mediated Neurotoxicity Pathway

Caption: nNOS-mediated neurotoxicity and the site of inhibitor action.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the efficacy of this compound as a selective nNOS inhibitor. While its chemical structure is promising, a comprehensive assessment of its potency and selectivity through rigorous in vitro and in vivo studies is imperative. The established profiles of 7-Nitroindazole, Nω-Propyl-L-arginine, and ARL 17477 serve as critical benchmarks for these future investigations.

For researchers in the field, the key takeaways are:

  • Prioritize In Vitro Profiling: The initial and most critical step is to determine the Ki or IC50 of this compound against all three NOS isoforms to establish its potency and selectivity.

  • Validate in Cellular Models: Before moving to expensive and time-consuming in vivo studies, efficacy should be confirmed in a relevant cell-based assay.

  • Rigorous In Vivo Comparison: When progressing to animal models, direct, head-to-head comparisons with established inhibitors like 7-NI or NPA will provide the most meaningful data on relative efficacy.

The development of novel, potent, and selective nNOS inhibitors remains a promising avenue for the treatment of a range of debilitating neurological disorders. Thorough and objective comparative studies, as outlined in this guide, are essential for identifying the most promising candidates for clinical translation.

References

A Researcher's Guide to Characterizing 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride Against Adenosine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Novel Scaffold

The four subtypes of adenosine receptors—A₁, A₂A, A₂B, and A₃—are G-protein coupled receptors (GPCRs) that play critical roles in regulating a vast array of physiological processes, from neurotransmission and cardiac function to inflammation and immune responses.[1] This makes them high-value targets for therapeutic drug discovery. The quest for novel agonists and antagonists with improved subtype selectivity and unique pharmacological profiles is perpetual.

This guide focuses on 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride (CAS: 210962-27-9), a commercially available heterocyclic compound.[2] While its applications are noted in drug discovery, particularly as a synthetic building block for adenosine receptor ligand research, its specific binding affinity and functional activity at the adenosine receptor family remain uncharacterized in publicly available literature.[2] The presence of an imidazole ring—a common feature in various GPCR ligands—suggests its potential as a novel scaffold for adenosine receptor modulation.

Here, we present a comprehensive framework for the systematic evaluation of this compound. This guide provides researchers with the benchmark data for established high-affinity ligands and the detailed experimental protocols necessary to determine the compound's binding affinity, subtype selectivity, and functional profile as a potential agonist or antagonist.

Adenosine Receptors: Signaling Pathways and Reference Ligands

Adenosine receptors modulate cellular activity primarily by influencing the concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

  • A₁ and A₃ Receptors: These subtypes typically couple to Gᵢ/ₒ proteins. Upon activation by an agonist, they inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3]

  • A₂A and A₂B Receptors: These subtypes couple to Gₛ proteins. Agonist binding stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[3][4]

To objectively assess the performance of a new chemical entity, it must be compared against well-established reference compounds. The following table summarizes key selective ligands for each receptor subtype, providing the benchmark affinity values (Kᵢ) against which this compound can be measured.

Table 1: Benchmark Adenosine Receptor Ligands for Comparative Analysis
Receptor SubtypeReference LigandTypeHuman Kᵢ (nM)Selectivity Profile
A₁ DPCPXAntagonist0.46 - 3.9 >700-fold selective over A₂A.[3][5][6] Kᵢ values for A₂A, A₂B, and A₃ are 130 nM, 50 nM, and 4000 nM, respectively.[6]
A₂A CGS 21680Agonist27 ~140-fold selective over A₁.[2][4][7][8]
A₂B PSB 603Antagonist0.553 >17,000-fold selective over A₁, A₂A, and A₃ (Kᵢ > 10,000 nM for other subtypes).[9][10][11][12]
A₃ IB-MECAAgonist1.1 ~50-fold selective over A₁ and A₂A.[13] Kᵢ values for A₁ and A₂A are 54 nM and 56 nM, respectively.
Non-SelectiveNECAAgonistA₁: 14A₂A: 20A₃: 6.2High affinity across A₁, A₂A, and A₃ subtypes; lower potency at A₂B (EC₅₀ = 2.4 µM).[14][15]

Note: Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates higher affinity.

Signaling Pathway Diagrams

To visualize the mechanisms of action, the canonical signaling cascades for the two main G-protein coupling families are illustrated below.

cluster_0 Gi/o-Coupled Signaling (A1 & A3 Receptors) Agonist_Gi Agonist Receptor_Gi A1 / A3 Receptor Agonist_Gi->Receptor_Gi G_Gi Gi/o Protein Receptor_Gi->G_Gi Activates AC_Gi Adenylyl Cyclase G_Gi->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi Conversion Blocked ATP_Gi ATP ATP_Gi->AC_Gi

Caption: A₁ and A₃ receptor activation inhibits adenylyl cyclase, reducing cAMP production.

cluster_1 Gs-Coupled Signaling (A2A & A2B Receptors) Agonist_Gs Agonist Receptor_Gs A2A / A2B Receptor Agonist_Gs->Receptor_Gs G_Gs Gs Protein Receptor_Gs->G_Gs Activates AC_Gs Adenylyl Cyclase G_Gs->AC_Gs Stimulates cAMP_Gs cAMP AC_Gs->cAMP_Gs Converts ATP_Gs ATP ATP_Gs->AC_Gs

Caption: A₂A and A₂B receptor activation stimulates adenylyl cyclase, increasing cAMP.

Experimental Workflow for Characterization

A two-stage experimental approach is essential. First, competitive radioligand binding assays determine if the compound binds to the receptors and with what affinity and selectivity. Second, a cAMP functional assay determines the nature of this interaction—whether the compound activates the receptor (agonist), blocks the endogenous ligand (antagonist), or has no effect on signaling.

start Test Compound: 4-(1H-Imidazol-2-yl)benzoic acid HCl binding_assay Protocol 1: Radioligand Competitive Binding Assay (A1, A2A, A2B, A3) start->binding_assay binding_result Determine Ki Values (Affinity & Selectivity Profile) binding_assay->binding_result functional_assay Protocol 2: cAMP Functional Assay (for receptors with significant binding) binding_result->functional_assay If Ki is significant (e.g., < 10 µM) agonist_mode Agonist Mode: Does it change cAMP levels alone? functional_assay->agonist_mode antagonist_mode Antagonist Mode: Does it block a known agonist's effect? agonist_mode->antagonist_mode If no agonist activity functional_result Determine EC50 (Agonist) or IC50 (Antagonist) agonist_mode->functional_result If YES antagonist_mode->functional_result final_profile Complete Pharmacological Profile functional_result->final_profile

Caption: A logical workflow for characterizing a novel compound at adenosine receptors.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating essential controls to ensure data integrity.

Protocol 1: Radioligand Competitive Binding Assay

This assay quantifies the affinity (Kᵢ) of the test compound by measuring its ability to displace a specific, high-affinity radioligand from the target receptor.

1. Materials & Reagents:

  • Membrane Preparations: Commercially sourced or in-house prepared cell membranes (from HEK293 or CHO cells) stably expressing a single human adenosine receptor subtype (A₁, A₂A, A₂B, or A₃).

  • Radioligands:

    • A₁: [³H]DPCPX

    • A₂A: [³H]CGS 21680

    • A₃: [¹²⁵I]I-AB-MECA

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) to create a stock solution.

  • Non-Specific Binding (NSB) Compound: A high concentration (e.g., 10 µM) of a non-selective ligand like Theophylline or NECA.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail & Vials.

  • 96-well microplate, glass fiber filter mats, and a cell harvester.

2. Assay Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compound in assay buffer. The concentration range should be wide enough to generate a full competition curve (e.g., from 10⁻¹¹ M to 10⁻⁴ M).

  • Plate Setup (in triplicate):

    • Total Binding (TB) wells: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB) wells: Add 50 µL of the high-concentration NSB compound.

    • Test Compound wells: Add 50 µL of each dilution of the test compound.

  • Radioligand Addition: Add 50 µL of the appropriate radioligand (diluted in assay buffer to a final concentration near its Kₔ value) to all wells.

  • Reaction Initiation: Add 100 µL of the prepared membrane suspension (typically 10-40 µg of protein per well) to all wells to start the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Termination & Harvesting: Terminate the reaction by rapid vacuum filtration through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Transfer the filter discs to scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay

This assay determines whether the test compound acts as an agonist (stimulates/inhibits cAMP production) or an antagonist (blocks the effect of a known agonist).

1. Materials & Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing the adenosine receptor subtype of interest.

  • Cell Culture Medium & Reagents.

  • Test Compound & Reference Agonist (e.g., NECA).

  • PDE Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine), to prevent cAMP degradation.

  • Stimulation Buffer: e.g., HBSS or PBS with PDE inhibitor.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or a similar technology.

  • 384-well assay plate.

2. Assay Procedure (Agonist Mode):

  • Cell Seeding: Seed the cells into a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in stimulation buffer.

  • Cell Stimulation: Remove the culture medium and add the diluted test compound to the cells. Include a positive control (reference agonist) and a vehicle control.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.

3. Assay Procedure (Antagonist Mode):

  • Cell Seeding: As above.

  • Antagonist Pre-incubation: Prepare serial dilutions of the test compound. Remove the culture medium and add the diluted test compound to the cells. Incubate for a short period (e.g., 15-30 minutes).

  • Agonist Challenge: Add a fixed concentration of a reference agonist (typically its EC₈₀ concentration) to all wells (except the basal control).

  • Incubation: Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels as described above.

4. Data Analysis:

  • Agonist Mode: Plot the cAMP response against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the reference agonist.

  • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ . This can be converted to an antagonist equilibrium constant (Kₑ) using the Cheng-Prusoff or Gaddum equation.

Conclusion

While This compound is positioned as a tool for adenosine receptor research, its pharmacological profile remains undefined. By employing the systematic approach outlined in this guide—beginning with comprehensive binding assays across all four receptor subtypes and proceeding to functional characterization at receptors where significant affinity is observed—researchers can definitively elucidate its properties. The resulting affinity (Kᵢ), potency (EC₅₀/IC₅₀), and selectivity data will allow for a direct and meaningful comparison against the established benchmarks, revealing whether this compound represents a novel, selective, or otherwise valuable ligand for the exploration of adenosine receptor biology.

References

A Senior Application Scientist's Guide to Confirming the Mechanism of Action of Novel Imidazole Inhibitors Targeting p38 MAPK

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its versatile binding properties and metabolic stability.[1][2][3] In the realm of oncology and inflammatory diseases, imidazole-based compounds have shown significant promise as kinase inhibitors.[1][4] This guide provides an in-depth, technically-grounded framework for elucidating and confirming the mechanism of action (MoA) of novel imidazole inhibitors, using the well-characterized p38 mitogen-activated protein kinase (MAPK) as a primary example target.

The p38 MAPK pathway is a critical signaling cascade that responds to inflammatory cytokines and environmental stress, regulating processes like apoptosis, inflammation, and cell cycle control.[5][6][] Its dysregulation is implicated in numerous diseases, making it a high-value therapeutic target.[4][5][8] This guide will walk through a multi-tiered experimental approach, from initial biochemical characterization to cellular validation and comparative analysis, ensuring a robust and defensible MoA profile for your novel compound.

Part 1: Foundational Biochemical & Biophysical Confirmation

The initial phase of MoA confirmation is to prove a direct interaction between the inhibitor and its purified target protein, in this case, p38 MAPK. This stage answers two fundamental questions: "Does it inhibit the enzyme's function?" and "Does it physically bind to the enzyme?"

Enzyme Kinetics: Defining the Mode of Inhibition

Before any other experiment, it is crucial to quantify the inhibitor's effect on the catalytic activity of p38 MAPK. This not only establishes potency (IC50) but, more importantly, reveals the nature of the inhibition (e.g., competitive, non-competitive).

An ATP-competitive mechanism is common for kinase inhibitors.[5] This can be investigated using a Lineweaver-Burk plot, a double reciprocal graphical representation of enzyme kinetics.[9][10][11] By measuring the reaction rate at various substrate (ATP) concentrations in the presence and absence of your inhibitor, you can distinguish between different inhibition modalities.[9][10][12]

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[10][11]

  • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).[10][11]

  • Uncompetitive Inhibition: Lines are parallel (both apparent Km and Vmax decrease).[9][11][12]

Exemplary Protocol: In Vitro p38α Kinase Assay (Radiometric)

This protocol is a gold standard for its sensitivity and direct measurement of substrate phosphorylation.[13]

  • Reaction Setup: Prepare a reaction mix containing recombinant human p38α, a suitable substrate (e.g., myelin basic protein or a specific peptide), and kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of the novel imidazole inhibitor (or vehicle control, e.g., DMSO) to the reaction mix and incubate briefly to allow for binding.

  • Initiate Reaction: Start the kinase reaction by adding the co-substrate, [γ-³³P]-ATP.

  • Stop Reaction & Capture: After a defined period, stop the reaction and spot the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³³P]-ATP is washed away.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. For mechanism studies, repeat at multiple fixed ATP concentrations to generate data for a Lineweaver-Burk plot.[14]

Direct Binding Assays: Quantifying Physical Interaction

While kinetics infer a binding event, biophysical methods directly measure it, providing crucial data on affinity (K D), and association/dissociation rates (k on /k off). Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two premier, label-free techniques for this purpose.[15]

Technique Principle Key Outputs Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface as the inhibitor (analyte) flows over the immobilized kinase (ligand).[16][17]K D (affinity), k on (on-rate), k off (off-rate), Residence Time.[18][19]Real-time kinetics, high sensitivity, requires small amounts of protein.[20]Protein immobilization can affect activity; potential for mass transport artifacts.[16][17]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed as the inhibitor is titrated into a solution containing the kinase.[21][22][23]K D (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n).[21][22]Gold standard for thermodynamics, in-solution measurement, no immobilization needed.[21][24]Requires larger amounts of material, lower throughput, may miss very weak interactions.[23]

Workflow Diagram: Initial Biochemical MoA Confirmation

This diagram illustrates the logical flow from functional inhibition to direct binding confirmation.

G cluster_0 Part 1: Biochemical & Biophysical Validation A Novel Imidazole Inhibitor (NII-1) B In Vitro Kinase Assay (e.g., Radiometric) A->B C Determine IC50 B->C D Kinetic Studies (Lineweaver-Burk Plot) C->D E Determine Mode of Inhibition (e.g., Competitive) D->E F Direct Binding Assay (SPR or ITC) E->F Proceed if potent G Determine KD, kon/koff, Thermodynamics F->G H Confirmed Direct Target Engagement G->H Data Corroborates Kinetics

Caption: Workflow for initial biochemical and biophysical characterization.

Part 2: Cellular Target Engagement & Pathway Modulation

Confirming that an inhibitor binds its target in a test tube is only the first step. A successful drug must engage its target within the complex milieu of a living cell and produce a measurable effect on the relevant signaling pathway.

Cellular Thermal Shift Assay (CETSA®): Proving Target Engagement in Cells

CETSA is a powerful technique for verifying target engagement in a physiological context.[25][26][27] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced denaturation and aggregation.[25][27][28]

Protocol: CETSA for p38 MAPK Target Engagement

  • Cell Treatment: Treat intact cells (e.g., THP-1 monocytes) with the novel imidazole inhibitor or vehicle control for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling.[25]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or detergents.

  • Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[25]

  • Detection: Collect the supernatant (containing soluble, non-denatured protein) and analyze the amount of p38 MAPK remaining using Western Blot or ELISA.

  • Data Analysis: Plot the amount of soluble p38 MAPK against temperature. A successful inhibitor will cause a rightward shift in the melting curve, indicating stabilization. From this, an isothermal dose-response experiment can be designed to quantify cellular potency (EC50).[29]

Downstream Signaling Analysis: Verifying Pathway Inhibition

The ultimate proof of MoA is demonstrating that target engagement leads to the intended biological consequence. For p38 MAPK, this means inhibiting the phosphorylation of its downstream substrates. A key, well-validated substrate is MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2).[30]

Protocol: Western Blot for Downstream Pathway Inhibition

  • Cell Culture & Stimulation: Culture an appropriate cell line (e.g., HeLa or macrophages). Pre-treat cells with various concentrations of your novel inhibitor.

  • Stimulation: Stimulate the p38 pathway using an appropriate agonist, such as anisomycin or pro-inflammatory cytokines (e.g., TNF-α).[31]

  • Lysis & Protein Quantification: Lyse the cells and determine the total protein concentration for each sample to ensure equal loading.

  • SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated MK2 (p-MK2) and total MK2. Also probe for total p38 and a loading control (e.g., GAPDH or β-actin) to ensure the validity of the results.

  • Detection & Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. Quantify the band intensities to determine the concentration-dependent decrease in MK2 phosphorylation.

Signaling Pathway Diagram: p38 MAPK Inhibition

This diagram shows the core p38 pathway and where the novel inhibitor and validation readouts fit.

G cluster_0 p38 MAPK Signaling Pathway Stress Stress / Cytokines (e.g., TNF-α) MKK MKK3 / MKK6 Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates (Activates) MK2 MAPKAPK-2 (MK2) p38->MK2 Phosphorylates (Activates) Response Inflammatory Response (Cytokine Production, etc.) MK2->Response Inhibitor Novel Imidazole Inhibitor (NII-1) Inhibitor->p38 Inhibits G cluster_potency Potency & Efficacy cluster_safety Safety & Specificity Start Initial MoA Data for NII-1 Collected Compare Compare NII-1 Data to Alternative (Doramapimod) Start->Compare Potency IC50 / EC50 Superior? Compare->Potency Selectivity Kinase Selectivity Score Better? Compare->Selectivity Decision Is NII-1 Profile Advantageous? Proceed Proceed to Advanced Preclinical Models Decision->Proceed Yes Optimize Re-evaluate / Optimize Chemical Scaffold Decision->Optimize No Potency->Decision Selectivity->Decision

References

A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Vivo Results for Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Bench-to-Bedside Gap for Imidazole Antifungals

Imidazole and its derivatives represent a cornerstone of modern antimicrobial therapy, particularly in the management of fungal infections.[1][2] Their mechanism, primarily centered on the inhibition of lanosterol 14α-demethylase, disrupts ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][3] This elegant mechanism, however, presents a classic drug development challenge: ensuring that potent in vitro activity translates into meaningful in vivo efficacy. The journey from a promising Minimum Inhibitory Concentration (MIC) in a test tube to a successful clinical outcome is fraught with complexities, including pharmacokinetics (PK), pharmacodynamics (PD), host-pathogen interactions, and the potential for resistance.[4][5][6]

This guide provides a framework for the systematic cross-validation of in vitro and in vivo data for imidazole-based antifungal candidates. We will move beyond simple data reporting to explore the causality behind experimental design, establish self-validating protocols, and build a robust, data-driven bridge between laboratory findings and preclinical outcomes.

Part 1: Foundational In Vitro Assessment – Quantifying Intrinsic Potency

The initial step in evaluating any new imidazole compound is to determine its intrinsic antifungal activity. The goal is to obtain a reliable, reproducible measure of the concentration required to inhibit fungal growth. The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is the gold-standard for this purpose.[7][8]

Causality of Method Choice: Why Broth Microdilution?

While other methods like disk diffusion exist, the broth microdilution assay provides a quantitative MIC value (e.g., in µg/mL). This quantitative result is essential for later PK/PD analysis, where we correlate drug exposure levels in the body with the MIC of the target pathogen.[7][9] It offers higher reproducibility than agar-based methods and allows for the testing of a wide range of concentrations simultaneously.[10]

Key In Vitro Assays & Data Interpretation

We will use a hypothetical imidazole derivative, IMZ-405 , to illustrate the data.

CompoundFungal StrainAssayMIC (µg/mL)Interpretation
IMZ-405 Candida albicans (SC5314)Broth Microdilution0.25Potent activity
IMZ-405 Candida glabrata (ATCC 2001)Broth Microdilution1.0Moderate activity
IMZ-405 Fluconazole-R C. albicansBroth Microdilution0.5Active against resistant strain
Fluconazole Candida albicans (SC5314)Broth Microdilution0.5Reference
Fluconazole Fluconazole-R C. albicansBroth Microdilution>64Confirmed Resistance

This table clearly shows IMZ-405's potency, even against a fluconazole-resistant strain, making it a strong candidate for in vivo testing.

Protocol 1: CLSI-Based Broth Microdilution Antifungal Susceptibility Test

This protocol is adapted from the CLSI M27 methodology for yeasts.[8]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an imidazole compound against a planktonic fungal strain.

Materials:

  • Test compound (e.g., IMZ-405) dissolved in DMSO.

  • Fungal isolate (e.g., Candida albicans).

  • RPMI-1640 liquid medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer and incubator (35°C).

  • Sterile saline (0.85%).

Procedure:

  • Inoculum Preparation:

    • Subculture the yeast on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of IMZ-405 in DMSO.

    • Perform a serial two-fold dilution of the compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL, and concentrations should be 2x the desired final concentration.

    • Include a drug-free well (growth control) and an un-inoculated well (sterility control).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). This dilutes the drug to its final 1x concentration.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50% or ≥80%) compared to the growth control.[10] This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Part 2: Preclinical In Vivo Models – Assessing Efficacy in a Biological System

A potent MIC is only the first step. An effective drug must reach the site of infection at a sufficient concentration and for an adequate duration without causing undue toxicity.[4] Animal models are indispensable for evaluating these complex interactions.[11][12]

Causality of Model Choice: Murine Model of Systemic Candidiasis

For invasive fungal infections, an immunocompromised murine model of disseminated (systemic) candidiasis is the industry standard.[12][13] Using immunocompromised animals (e.g., via cyclophosphamide treatment) mimics the patient population most vulnerable to these infections and provides a rigorous test of the compound's efficacy.[11][14] Key endpoints in this model—survival rate and fungal burden in target organs (typically kidneys)—provide direct, clinically relevant measures of success.[13][15]

Visualizing the Path from Lab to Preclinical Trial

G cluster_0 In Vitro Phase cluster_1 Pharmacokinetics cluster_2 In Vivo Phase cluster_3 Cross-Validation a Compound Synthesis (IMZ-405) b Broth Microdilution Assay (Determine MIC) a->b c Biofilm / Time-Kill Assays (Optional Secondary Screens) b->c d Single Dose PK in Mice (Determine Cmax, T1/2, AUC) c->d e Select Animal Model (Immunocompromised Mouse) d->e f Systemic Infection (IV C. albicans) e->f g Drug Administration (IMZ-405 Dosing) f->g h Efficacy Evaluation (Survival & Fungal Burden) g->h i Correlate PK/PD with MIC (e.g., AUC/MIC Ratio) h->i j Compare In Vitro Potency with In Vivo Outcome i->j

Caption: Experimental workflow from in vitro screening to in vivo validation.

Protocol 2: Murine Model of Systemic Candidiasis

Objective: To evaluate the in vivo efficacy of an imidazole compound in reducing fungal burden and improving survival in mice with a systemic Candida albicans infection.

Materials:

  • 6-8 week old female BALB/c mice.

  • Cyclophosphamide for immunosuppression.

  • Candida albicans strain, prepared as in Protocol 1.

  • Test compound (IMZ-405) formulated in a suitable vehicle (e.g., 5% DMSO in saline).

  • Sterile saline, Potato Dextrose Agar (PDA) plates.

Procedure:

  • Immunosuppression (Host Compromise):

    • Administer cyclophosphamide (e.g., 150 mg/kg) via intraperitoneal (IP) injection 4 days prior to infection and again (100 mg/kg) 1 day prior to infection. This induces neutropenia, mimicking an immunocompromised state.[15]

  • Infection:

    • Prepare a C. albicans inoculum in sterile saline at a concentration of ~5 x 10⁵ CFU/mL.

    • Inject 100 µL of the inoculum (~5 x 10⁴ CFU) into each mouse via the lateral tail vein. This dose is typically lethal within 5-7 days in untreated, neutropenic mice.

  • Treatment:

    • Randomize mice into groups (e.g., Vehicle Control, IMZ-405 Low Dose, IMZ-405 High Dose, Fluconazole Control).

    • Begin treatment 24 hours post-infection. Administer the compound via the desired route (e.g., oral gavage or IP injection) once or twice daily for a set period (e.g., 7 days).

  • Efficacy Evaluation:

    • Survival: Monitor the mice daily for signs of morbidity and record survival over a period of 14-21 days.

    • Fungal Burden: At a predetermined endpoint (e.g., Day 4 post-infection), euthanize a subset of mice from each group.

    • Aseptically remove the kidneys, weigh them, and homogenize them in sterile saline.

    • Perform serial dilutions of the homogenate and plate on PDA plates.

    • Incubate for 24-48 hours at 35°C and count the colonies to determine the CFU per gram of tissue.

Part 3: The Correlation Bridge – Integrating PK/PD with In Vitro Data

A successful correlation hinges on understanding the compound's pharmacokinetic profile.[16][17] How much drug gets into the bloodstream, and how long does it stay there? This is measured by parameters like Cmax (peak concentration), T½ (half-life), and AUC (Area Under the Curve, a measure of total drug exposure).[6]

The ultimate goal is to link this exposure to the MIC. The AUC/MIC ratio is a critical PK/PD index for azoles. A higher ratio generally predicts a better therapeutic outcome.[5]

Visualizing the Mechanism of Action

Understanding the drug's target is fundamental to interpreting its activity. Imidazoles target a key enzyme in the fungal cell membrane synthesis pathway.

A Squalene B Lanosterol A->B C Ergosterol (Fungal Cell Membrane) B->C D Lanosterol 14α-demethylase (CYP51) B->D D->C E Imidazole Compound (e.g., IMZ-405) E->D Inhibition

Caption: Imidazole compounds inhibit the ergosterol biosynthesis pathway.

Hypothetical Cross-Validation Data for IMZ-405

Table 2: Pharmacokinetic Parameters in Mice (Single 20 mg/kg Oral Dose)

CompoundCmax (µg/mL)T½ (hours)AUC₀₋₂₄ (µg·h/mL)
IMZ-405 3.56.245.1
Fluconazole 5.18.578.3

Table 3: In Vivo Efficacy vs. In Vitro Data (C. albicans SC5314 Model)

Treatment Group (20 mg/kg, BID)In Vitro MIC (µg/mL)In Vivo Kidney Fungal Burden (log₁₀ CFU/g ± SD)% Survival (Day 14)AUC/MIC Ratio
Vehicle Control N/A5.8 ± 0.40%N/A
IMZ-405 0.252.1 ± 0.680%180.4
Fluconazole 0.53.5 ± 0.840%156.6

Analysis: The data presents a compelling case for IMZ-405. Despite having a lower total exposure (AUC) than fluconazole, its superior in vitro potency (4-fold lower MIC) results in a higher AUC/MIC ratio. This strong PK/PD index correlates directly with a superior in vivo outcome: a >3-log reduction in fungal burden and a doubling of the survival rate. This is a successful cross-validation.

Part 4: Challenges and Advanced Considerations

The correlation between in vitro and in vivo results is not always straightforward. Researchers must be aware of several confounding factors:

  • Protein Binding: Imidazoles can bind to plasma proteins, reducing the amount of free, active drug available to fight the infection. In vitro assays measure total drug potency, which can overestimate in vivo efficacy.

  • Biofilm Formation: Fungi like Candida albicans can form biofilms, which are notoriously resistant to antimicrobial agents.[18][19] A standard MIC test on planktonic (free-floating) cells may not predict efficacy against a biofilm-associated infection.[20] Specialized in vitro biofilm susceptibility assays are required in these cases.

  • Pharmacokinetics: Poor oral bioavailability or rapid metabolism can prevent a potent compound from ever reaching the target site at effective concentrations.[4][16]

  • Host Immune Status: The immune system plays a crucial role. An antifungal may appear more effective in vivo than in vitro simply because it reduces the fungal load enough for the host's immune system to clear the remaining infection.[3]

Conclusion

The cross-validation of in vitro and in vivo data is a cornerstone of successful drug development for imidazole compounds. It is a multi-faceted process that requires more than just generating data points; it demands a deep understanding of the underlying pharmacology, microbiology, and the host-pathogen dynamic. By employing standardized protocols, selecting clinically relevant animal models, and integrating pharmacokinetic and pharmacodynamic principles, we can build a robust and predictive bridge between the laboratory bench and preclinical development, ultimately increasing the probability of identifying new, effective therapies for life-threatening fungal infections.

References

"comparing anticancer activity of different imidazole-based drugs"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Anticancer Activity of Imidazole-Based Drugs: Mechanisms, Efficacy, and Experimental Validation

Introduction: The Imidazole Scaffold in Oncology

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic characteristics, high polarity, and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets.[3][4] This versatility has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, including antifungal, antihypertensive, and, most notably, anticancer activities.[5][6]

The success of early imidazole-based drugs like the DNA alkylating agent dacarbazine spurred decades of research, revealing that this scaffold is a cornerstone for designing agents that can combat cancer through a multitude of mechanisms.[7] These mechanisms range from direct DNA damage to the targeted inhibition of specific enzymes and signaling pathways crucial for tumor growth and survival.[3][7][8] Clinically established drugs such as bendamustine (DNA alkylating agent), nilotinib (tyrosine kinase inhibitor), and plinabulin (tubulin polymerization inhibitor) underscore the profound impact of the imidazole core in modern oncology.[3] This guide provides a comparative analysis of different classes of imidazole-based anticancer drugs, details the experimental protocols used to validate their activity, and offers insights into the causality behind these scientific methodologies.

Comparative Analysis of Anticancer Mechanisms

Imidazole-based drugs can be broadly categorized by their mechanism of action. Understanding these distinct strategies is crucial for researchers aiming to develop novel compounds or select appropriate therapies.

DNA Targeting Agents

This class of drugs directly interferes with DNA synthesis and integrity, a hallmark of classic chemotherapy. The imidazole ring is often a key component in enabling this activity.

  • Mechanism: These agents, such as Dacarbazine and Bendamustine , function as alkylating agents. They form covalent bonds with DNA bases, particularly guanine. This alkylation leads to DNA cross-linking, strand breaks, and the inhibition of DNA replication and transcription, ultimately triggering apoptosis.[3][7]

  • Causality: By targeting the fundamental process of cell division, these drugs are highly effective against rapidly proliferating cancer cells. However, this lack of specificity also leads to significant side effects in healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.

Microtubule Targeting Agents

Microtubules are dynamic protein filaments essential for forming the mitotic spindle during cell division. Their disruption is a proven anticancer strategy.

  • Mechanism: Drugs like Plinabulin act as microtubule-destabilizing agents. They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization.[3] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Causality: The rationale is to halt mitosis specifically in cancer cells, which are characterized by uncontrolled division. The arrest at the G2/M checkpoint provides an opportunity for apoptotic pathways to be activated. The effectiveness of these agents is often evaluated by measuring the percentage of cells accumulated in the G2/M phase.

Kinase Inhibitors

Kinases are enzymes that regulate the majority of cellular signaling pathways by adding phosphate groups to proteins. Aberrant kinase activity is a common driver of cancer. The imidazole scaffold is exceptionally well-suited for designing kinase inhibitors.[1][2]

  • Mechanism: Imidazole-based kinase inhibitors, such as Nilotinib (targets BCR-ABL, c-KIT) and other experimental compounds targeting VEGFR and EGFR, function as ATP-competitive inhibitors.[3] They occupy the ATP-binding pocket of the target kinase, preventing the transfer of phosphate and blocking the downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis.[9]

  • Causality: This represents a targeted therapy approach. By selectively inhibiting a specific kinase that is overactive or mutated in a particular cancer type (e.g., BCR-ABL in chronic myeloid leukemia), these drugs can achieve high efficacy with a more manageable side effect profile compared to traditional chemotherapy.[9]

Below is a diagram illustrating the inhibitory action of an imidazole-based drug on a generic tyrosine kinase receptor signaling pathway.

TKI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) P1 Signaling Proteins RTK->P1 Phosphorylates Ligand Growth Factor Ligand->RTK Binds & Activates Drug Imidazole-based Kinase Inhibitor Drug->RTK Blocks ATP Binding Site P2 Downstream Effectors P1->P2 TF Transcription Factors P2->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Leads to

Caption: Inhibition of a Receptor Tyrosine Kinase pathway by an imidazole-based drug.

Other Enzyme Inhibitors

Beyond kinases, imidazole derivatives have been designed to inhibit other enzymes vital to cancer cell function.

  • Mechanisms:

    • Histone Deacetylase (HDAC) Inhibition: Some imidazole derivatives inhibit HDACs, enzymes that play a crucial role in gene expression.[9][10] Inhibition leads to hyperacetylation of histones, altering chromatin structure and reactivating tumor suppressor genes.

    • Aromatase Inhibition: Drugs like Fadrozole are aromatase inhibitors, blocking the synthesis of estrogens.[7] This is a key therapeutic strategy in hormone-receptor-positive breast cancer.

    • Carbonic Anhydrase (CA) Inhibition: Certain imidazole compounds inhibit carbonic anhydrases, particularly the tumor-associated isoform CA-IX, which is involved in regulating pH and promoting tumor cell survival in hypoxic environments.[9]

Quantitative Comparison of In Vitro Anticancer Activity

The potency of anticancer drugs is initially assessed in vitro using various cancer cell lines. The half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50) are standard metrics, with lower values indicating higher potency. The table below summarizes experimental data for several imidazole-based compounds, showcasing their activity across different cancer types and mechanistic classes.

Compound/DrugPrimary Mechanism of ActionCancer Cell LineIC50 / GI50 Value (µM)Reference
Nilotinib BCR-ABL Kinase InhibitorK-562 (CML)~0.005 - 0.01[3]
Plinabulin (NPI-2358) Tubulin Polymerization InhibitorHCT-15 (Colon)0.08 - 0.2[3]
Compound 21 Tubulin Polymerization InhibitorA549 (Lung)0.29[3]
Compound 13 (BZML) Tubulin Inhibitor, DNA DamageSW480 (Colorectal)0.027[3]
Compound 1 EGFR InhibitorMCF-7 (Breast)3.02[2]
Compound 32 EGFR InhibitorA549 (Lung)3.54 (vs 10.12 for Erlotinib)[2]
Compound 23 Aromatase InhibitorMCF-7 (Breast)7.9[2]
Imidazole Hybrid 58 Purine Analog (Antiproliferative)HepG2 (Liver)8.06[2]

Note: IC50/GI50 values are highly dependent on experimental conditions and should be compared within the context of the same study where possible. The values presented are approximations from the cited literature.

Essential Experimental Protocols for Drug Evaluation

A rigorous, multi-step experimental workflow is necessary to characterize the anticancer activity of a novel imidazole-based compound. The protocols must be self-validating, meaning controls are integrated to ensure the results are reliable and interpretable.

Caption: General workflow for evaluating a novel imidazole-based anticancer compound.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
  • Objective: To determine the concentration at which a drug inhibits cancer cell growth by 50% (IC50). This is a primary screening assay based on metabolic activity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells (via mitochondrial dehydrogenases) into a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

    • Drug Treatment: Prepare serial dilutions of the imidazole-based drug in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include "vehicle control" wells (medium with the drug's solvent, e.g., DMSO) and "untreated control" wells.

    • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Causality: This allows sufficient time for viable cells to convert the MTT into formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the viability percentage against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Flow Cytometry for Cell Cycle Analysis
  • Objective: To determine if the drug induces cell cycle arrest at a specific phase (e.g., G0/G1, S, or G2/M).

  • Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. A flow cytometer can measure the fluorescence of thousands of individual cells, allowing for the creation of a histogram showing the distribution of the cell population across the different phases of the cell cycle.

  • Step-by-Step Methodology:

    • Treatment: Seed cells in 6-well plates and treat them with the imidazole drug at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

    • Cell Harvesting: Collect both adherent and floating cells (to include apoptotic cells) and wash with cold PBS.

    • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight). Causality: Fixation permeabilizes the cell membrane, allowing the PI dye to enter and stain the DNA.

    • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Causality: RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.

    • Analysis: Analyze the stained cells using a flow cytometer. Gate the cell population to exclude debris and doublets.

    • Data Interpretation: Analyze the resulting DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population, for example, would suggest the drug is a microtubule-targeting agent.

Conclusion and Future Perspectives

The imidazole scaffold is a remarkably fruitful starting point for the design of potent and diverse anticancer agents.[4] From non-specific DNA alkylators to highly selective kinase inhibitors, these compounds have fundamentally shaped cancer therapy. Current research is focused on enhancing selectivity and overcoming challenges like drug resistance.[10] The development of novel imidazole hybrids, which combine the imidazole core with other pharmacophores, aims to create multifunctional molecules with improved potency and the ability to target multiple pathways simultaneously.[2] As our understanding of cancer biology deepens, the rational design of new imidazole derivatives will undoubtedly continue to yield innovative and more effective treatments in the fight against cancer.[10]

References

A Senior Application Scientist's Guide to Benchmarking the Antimicrobial Potency of New Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, compelling the scientific community to discover and develop new chemical entities with potent antimicrobial activity.[1][2][3] Imidazole derivatives have long been a cornerstone of medicinal chemistry, demonstrating a broad spectrum of biological activities.[4][5][6] Their versatile scaffold allows for structural modifications that can enhance potency and broaden their activity spectrum against clinically significant pathogens.[4][7] The mechanism of action for many imidazole derivatives involves the disruption of critical cellular processes, such as cell wall synthesis, DNA replication, and membrane integrity.[7][8]

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to rigorously benchmark the antimicrobial potency of new imidazole derivatives. Moving beyond a simple checklist of assays, we delve into the causality behind experimental choices, ensuring that the data generated is not only accurate but also contextually meaningful for advancing a candidate compound from the bench to preclinical development.

Part 1: Foundational In Vitro Potency Assessment

The initial characterization of any new antimicrobial agent rests on determining its intrinsic potency against a clinically relevant panel of microorganisms. This is fundamentally achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

The Rationale for Microbial Strain Selection

A robust evaluation begins with a carefully selected panel of microorganisms. The "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a critical starting point as they are leading causes of nosocomial infections and are notorious for their ability to "escape" the effects of many antibiotics.[2][9][10][11]

Recommended Initial Screening Panel:

Gram-Positive Bacteria Gram-Negative Bacteria Fungi (Optional but Recommended)
Staphylococcus aureus (ATCC 29213 - MSSA)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
Staphylococcus aureus (BAA-1556 - MRSA)Pseudomonas aeruginosa (ATCC 27853)Aspergillus fumigatus (NCPF 7367)
Enterococcus faecium (ATCC 700221 - VRE)Klebsiella pneumoniae (ATCC 43816)

Rationale: This panel provides a balanced representation of Gram-positive and Gram-negative bacteria, including both wild-type and multidrug-resistant (MDR) strains. Including fungal pathogens like Candida albicans is prudent, given the known antifungal properties of many azole-based imidazole compounds.[7]

Gold Standard: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] It is the primary metric for quantifying bacteriostatic activity. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard.[14][15][16][17][18]

  • Inoculum Preparation: From an overnight culture on an appropriate agar plate, prepare a bacterial suspension in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.[13] Further dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of ~5 × 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Compound Dilution: Prepare a two-fold serial dilution of the new imidazole derivatives and comparator agents in a 96-well microtiter plate.[12][13] The typical concentration range to screen is 128 µg/mL down to 0.125 µg/mL.[19]

  • Inoculation: Add the standardized bacterial inoculum to each well.[12]

  • Controls:

    • Growth Control: Wells containing only broth and inoculum (no compound).

    • Sterility Control: Wells containing only broth.

    • Positive Control: A well-characterized antibiotic (e.g., Ciprofloxacin, Vancomycin, Fluconazole).

  • Incubation: Incubate the plates at 35 ± 2°C for 16–20 hours under aerobic conditions.[13]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[12][13][20]

Defining Lethality: Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition, the MBC defines the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum.[20][21][22] This assay is crucial for distinguishing between bacteriostatic (inhibitory) and bactericidal (killing) activity.

  • Prerequisite: This test is performed immediately following an MIC determination.[13][21]

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), plate a 10 µL aliquot onto a suitable drug-free agar medium (e.g., Tryptic Soy Agar).[13]

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18–24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% (or a 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[13][22] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[22]

Part 2: Characterizing the Dynamics of Antimicrobial Action

Understanding how quickly a compound acts is as important as knowing its minimum effective concentration. Time-kill kinetic assays provide this dynamic view of antimicrobial activity.

Time-Kill Kinetic Assays

This assay measures the rate of bacterial killing over time when exposed to a constant concentration of the antimicrobial agent.[12][23][24] The data generated is invaluable for predicting in vivo efficacy and understanding the pharmacodynamics of the compound.

  • Inoculum Preparation: Prepare an inoculum of the test organism in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Exposure: Add the imidazole derivative at concentrations relevant to its MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a no-drug growth control.

  • Sampling: At defined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.[25]

  • Quantification: Perform serial ten-fold dilutions of each aliquot in sterile saline and plate onto drug-free agar to determine the viable cell count (CFU/mL).[23]

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration.[23] Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[26]

Part 3: Benchmarking and Contextualizing Performance

To truly understand the potential of a new imidazole derivative, its performance must be compared against established drugs and its safety profile must be preliminarily assessed.

Selection of Comparator Agents

Choosing the right comparators is critical. The selection should include:

  • A Gold-Standard Imidazole: e.g., Fluconazole for fungi, Metronidazole for anaerobes.

  • Broad-Spectrum Antibiotics: e.g., Ciprofloxacin (a fluoroquinolone) and Vancomycin (a glycopeptide) to benchmark against different mechanistic classes.

  • A Structurally Similar Compound (if available): To understand the impact of specific chemical modifications.

Data Presentation for Comparative Analysis

Summarizing data in a clear, comparative format is essential for interpretation.

Table 1: Example Summary of In Vitro Potency Data (MIC/MBC in µg/mL)

MicroorganismNew Derivative 1New Derivative 2CiprofloxacinVancomycinFluconazole
S. aureus (MSSA)2 / 44 / 80.5 / 11 / 2-
S. aureus (MRSA)4 / 88 / 1632 / >1281 / 2-
E. coli8 / 1616 / 320.015 / 0.03--
P. aeruginosa32 / 64>1280.25 / 0.5--
C. albicans1 / 20.5 / 1--0.5 / 1

Note: Data presented as MIC / MBC. "-" indicates not tested or not applicable.

Visualizing Killing Dynamics

Time-kill curves provide a powerful visual representation of a compound's bactericidal or bacteriostatic nature.

Figure 1: Hypothetical Time-Kill Curve

Time_Kill_Curve Time-Kill Kinetics for Derivative X vs. S. aureus cluster_data 3 3 9 9 3->9 log10 CFU/mL gc0 gc4 gc0->gc4 Growth Control gc8 gc4->gc8 Growth Control mic2_0 mic2_4 mic2_0->mic2_4 2x MIC (Bacteriostatic) mic2_8 mic2_4->mic2_8 2x MIC (Bacteriostatic) mic2_24 mic2_8->mic2_24 2x MIC (Bacteriostatic) mic8_0 mic8_4 mic8_0->mic8_4 8x MIC (Bactericidal) mic8_8 mic8_4->mic8_8 8x MIC (Bactericidal) thresh 3-log reduction thresh_line thresh_line2 thresh_line->thresh_line2

Caption: Example time-kill curve showing bacteriostatic vs. bactericidal activity.

Part 4: Preliminary Assessment of Safety and Resistance Potential

A potent antimicrobial is only useful if it is selectively toxic to microbes and not to host cells. Furthermore, understanding its potential for resistance development is a key early indicator of its long-term viability.

Cytotoxicity Screening and the Selectivity Index (SI)

A preliminary assessment of cytotoxicity against a mammalian cell line (e.g., HEK293, HepG2) is essential. The MTT assay is a common, reliable method for this purpose.[27][28][29][30]

  • Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Compound Exposure: Expose the cells to serial dilutions of the imidazole derivatives for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[28] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[28]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[28]

  • Absorbance Reading: Measure the absorbance at 570 nm. The intensity of the purple color is proportional to the number of viable cells.

The results are used to calculate the CC₅₀ (the concentration that reduces cell viability by 50%) and the Selectivity Index (SI) . The SI is a critical ratio that compares the compound's toxicity to its efficacy.

SI = CC₅₀ / MIC [31][32]

A higher SI value is desirable, indicating greater selectivity for the microbial target over host cells.[32][33][34]

Multi-Passage Resistance Selection

Assessing the propensity for resistance development is a vital early step. This can be evaluated by serially passaging a microorganism in the presence of sub-inhibitory concentrations of the compound.[35][36]

  • Determine the MIC of the compound against the chosen bacterial strain.

  • Inoculate a culture of the bacteria in broth containing the compound at a sub-MIC concentration (e.g., 0.5x MIC).

  • After incubation, determine the MIC of the new bacterial population.

  • Use this new population to inoculate the next passage, again at 0.5x the newly determined MIC.

  • Repeat this process for multiple passages (e.g., 15-30 passages).[37] A significant increase (e.g., >4-fold) in the MIC over time suggests that resistance can readily develop.[37][38]

Workflow Visualization

A systematic approach ensures all critical parameters are evaluated. The following diagrams outline the logical flow of the benchmarking process.

Benchmarking_Workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Potency Characterization cluster_phase3 Phase 3: Safety & Resistance Profile Strain Select Microbial Panel (ESKAPE Pathogens) MIC Determine MIC (Broth Microdilution) Strain->MIC MBC Determine MBC (from MIC plate) MIC->MBC TimeKill Time-Kill Kinetics (at multiples of MIC) MIC->TimeKill SI Calculate Selectivity Index (CC50 / MIC) MIC->SI Comparator Select Comparator Drugs Comparator->MIC MBC->TimeKill Cytotox Cytotoxicity Assay (MTT) Determine CC50 Cytotox->SI Resistance Multi-Passage Resistance Selection SI->Resistance Proceed if SI is favorable

Caption: Overall experimental workflow for benchmarking new antimicrobial agents.

MIC_to_MBC_Workflow A Prepare Serial Dilutions of Compound in 96-Well Plate B Inoculate Wells with Standardized Bacterial Suspension (~5x10^5 CFU/mL) A->B C Incubate 16-20h at 37°C B->C D Read Plate for Visible Growth (Turbidity) C->D E Determine MIC: Lowest concentration with no growth D->E F From all clear wells (≥MIC), plate 10µL onto drug-free agar E->F Proceed to MBC G Incubate Agar Plates 18-24h F->G H Count Colonies and Calculate CFU/mL G->H I Determine MBC: Lowest concentration with ≥99.9% killing H->I

Caption: Detailed workflow from Minimum Inhibitory to Bactericidal Concentration.

Conclusion

This guide outlines a rigorous, multi-faceted approach to benchmarking the antimicrobial potency of novel imidazole derivatives. By systematically evaluating MIC, MBC, time-kill kinetics, and the selectivity index, researchers can build a comprehensive data package. This structured methodology not only allows for direct comparison against existing agents but also provides critical insights into the potential strengths and liabilities of a new compound, thereby enabling informed decisions in the long and arduous journey of antimicrobial drug discovery.

References

A Senior Application Scientist's Guide to Validating HPLC Methods for Imidazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the bedrock of reliable data and regulatory compliance. When dealing with imidazole-containing compounds—a critical class of pharmaceuticals known for their antifungal, antibacterial, and antiprotozoal activities—this process demands a nuanced understanding of their unique chemical properties.[1][2][3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) method validation strategies for these compounds, grounded in scientific principles and field-proven insights.

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, imparts specific characteristics to these molecules, such as basicity, polarity, and the potential for metal chelation. These properties can lead to chromatographic challenges like peak tailing, poor retention on traditional reversed-phase columns, and matrix effects. Therefore, a successful validation is not merely a box-checking exercise against regulatory guidelines but a scientifically driven process to ensure the method is fit for its intended purpose.

This guide will navigate the critical aspects of HPLC method validation for imidazole-containing compounds, from selecting the optimal chromatographic conditions to rigorously testing each validation parameter in accordance with international guidelines.

The Strategic Approach to Method Validation

A well-designed validation protocol is a self-validating system. It anticipates potential issues and builds in checks to ensure data integrity. The overall workflow for validating an HPLC method for imidazole-containing compounds should be systematic and phased.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Ongoing Verification Method_Development Method Development (Column & Mobile Phase Selection) Optimization Optimization (pH, Gradient, Flow Rate) Method_Development->Optimization System_Suitability System Suitability Testing (SST) Optimization->System_Suitability Specificity Specificity / Selectivity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis with SST Robustness->Routine_Analysis Method_Lifecycle_Management Method Lifecycle Management (Revalidation) Routine_Analysis->Method_Lifecycle_Management caption Figure 1: Phased workflow for HPLC method validation.

Caption: Figure 1: Phased workflow for HPLC method validation.

Part 1: Foundational Choices - Column and Mobile Phase Selection

The success of any HPLC method for imidazole compounds hinges on the initial choice of the stationary and mobile phases. Due to their polarity and basic nature, these compounds can exhibit poor chromatographic behavior on standard C18 columns.

Column Chemistry Comparison:

Column TypePrincipleAdvantages for ImidazolesDisadvantages for ImidazolesRecommended For
C18 (ODS) Reversed-PhaseWidely available, versatile.Peak tailing due to silanol interactions with basic nitrogen; poor retention of highly polar imidazoles.Less polar imidazole derivatives, with mobile phase modifiers.[4][5]
C8 Reversed-PhaseLess hydrophobic than C18, may offer better selectivity for some imidazoles.Still susceptible to silanol interactions.Simultaneous analysis of multiple imidazoles with varying polarities.[1][3]
Phenyl-Hexyl Reversed-Phaseπ-π interactions can enhance retention and selectivity for aromatic imidazoles.May not be suitable for non-aromatic imidazole derivatives.Aromatic imidazole compounds like ketoconazole and clotrimazole.
HILIC Hydrophilic InteractionExcellent retention for very polar imidazoles and their metabolites.Requires careful control of water content in the mobile phase; can have longer equilibration times.Highly polar imidazole impurities like 2-methylimidazole.[6]
Mixed-Mode Multiple InteractionsCombines reversed-phase and ion-exchange mechanisms for enhanced retention and selectivity.Method development can be more complex.Ionizable imidazoles where pH control is critical for retention.[7]

Mobile Phase Considerations:

The mobile phase composition, particularly its pH and the choice of buffer and organic modifier, is critical for achieving good peak shape and resolution.

  • pH Control: The pKa of the imidazole ring is typically around 7. To ensure consistent ionization and retention, the mobile phase pH should be buffered at least 1.5-2 pH units away from the analyte's pKa. For many imidazoles, a slightly acidic pH (e.g., 3-5) is often employed to protonate the imidazole nitrogen, leading to better peak shape and retention on reversed-phase columns.[1][3]

  • Buffer Selection: Phosphate buffers are commonly used due to their suitable buffering capacity in the acidic pH range.[1][4][5] Ammonium acetate or formate buffers are preferred for LC-MS applications due to their volatility.[6][8]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Methanol can sometimes offer different selectivity compared to acetonitrile and may be a more environmentally friendly option.[1][3][9] The choice between them should be based on empirical data during method development.

Part 2: Rigorous Validation - A Parameter-by-Parameter Guide

Once the chromatographic system is optimized and system suitability is established, the formal validation process begins, guided by the International Council on Harmonisation (ICH) Q2(R2) guidelines.[10][11][12]

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Forced Degradation Studies: Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • Impurity Spiking: Spike the drug substance or product with known impurities and related substances.

  • Placebo Analysis: Analyze a placebo (formulation without the active pharmaceutical ingredient - API) to ensure no interference from excipients.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the analyte in stressed and unstressed samples.

Acceptance Criteria: The analyte peak should be free from co-elution with any degradation products, impurities, or placebo components. The peak purity angle should be less than the peak purity threshold.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[13][14]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected working concentration.[11]

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999[10]

  • Y-intercept: Should be insignificant compared to the response at 100% concentration.

  • Residual Plot: The residuals should be randomly scattered around the x-axis.

The range is the interval between the upper and lower concentrations of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14][15]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Experimental Protocol:

  • Prepare spiked placebo samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.

  • For drug substances, the standard addition method can be used.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for the drug substance and drug product assay.[11]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

1. Repeatability (Intra-assay Precision):

  • Protocol: Analyze a minimum of six replicate samples at 100% of the test concentration or nine determinations across the specified range (three concentrations, three replicates each).[11][15]

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0% for the drug substance and ≤ 2.0% for the drug product.[10]

2. Intermediate Precision (Inter-assay Precision):

  • Protocol: The assay is repeated by different analysts, on different days, and with different equipment.

  • Acceptance Criteria: The RSD between the results from the different conditions should be within established limits (typically ≤ 2.0%).[11]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S = the slope of the calibration curve.

Acceptance Criteria: For the LOQ, the precision (%RSD) should typically be ≤ 10%.[16]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small variations to critical method parameters, one at a time.

  • Examples of parameters to vary:

    • Mobile phase pH (± 0.2 units)

    • Organic modifier composition (± 2%)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Wavelength (± 2 nm)

  • Assess the impact on system suitability parameters (e.g., resolution, tailing factor, retention time).

Acceptance Criteria: System suitability parameters should remain within the defined limits for all variations.

Part 3: Comparative Data and Performance Insights

The following table summarizes typical performance data from validated HPLC methods for various imidazole-containing compounds, showcasing the application of the principles discussed.

Analyte(s)ColumnMobile PhaseLinearity (r²)Accuracy (% Recovery)Precision (%RSD)Reference
Secnidazole, Omeprazole, Albendazole, FenbendazoleThermo Scientific® BDS Hypersil C8MeOH: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.2> 0.99998.5 - 101.5< 2.0[1][3]
Ketoconazole, Econazole, Miconazole, ClotrimazoleBeckman Coulter® ODS (C18)Acetonitrile: 50 mM KH₂PO₄ (65:35, v/v), pH 6.0> 0.9998.0 - 102.0< 2.0[4]
OrnidazoleSymmetry shield RP18Phosphate buffer: Methanol (70:30, v/v)Not specifiedNot specifiedNot specified[5]
Imidazole & 2-methylimidazole (impurities)CORTECS UPLC HILICAcetonitrile: 10mM Ammonium Acetate, pH 4> 0.994Not specifiedNot specified[6]
Ketoconazole, Isoconazole, MiconazoleC18 BDSAcetonitrile: 0.05 M Ammonium Acetate (70:30, v/v), pH 60.999998.14 - 101.12Not specified[17]

Conclusion: A Foundation of Trustworthy Data

The validation of an HPLC method for imidazole-containing compounds is a multi-faceted process that requires a deep understanding of both the analytical technique and the chemical nature of the analytes. By systematically evaluating each validation parameter—from specificity and linearity to accuracy, precision, and robustness—researchers can ensure that their methods are reliable, reproducible, and fit for purpose. This rigorous approach, grounded in the principles outlined by regulatory bodies like the ICH and FDA, is essential for generating high-quality data that can be trusted throughout the drug development lifecycle.[10][12][18][19] The insights and comparative data provided in this guide serve as a practical resource for scientists and researchers tasked with this critical analytical challenge.

References

A Comparative Guide to the Structure-Activity Relationship of Halogenated Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Imidazole-Based Drug Discovery

The imidazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with broad pharmacological applications.[1][2] Derivatives of this versatile scaffold have been successfully developed as anticancer, antifungal, antibacterial, and anti-inflammatory agents.[1][3][4] A key strategy in the optimization of these derivatives is halogenation—the introduction of fluorine, chlorine, bromine, or iodine atoms into the molecular structure. This modification is far from a simple substitution; it is a powerful tool used to fine-tune the physicochemical properties and biological activities of the parent compound.[5][6]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of halogenated imidazole derivatives across several key therapeutic areas. We will explore how the strategic placement and choice of halogen atom can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile, supported by experimental data from peer-reviewed literature.

Pillar 1: The Mechanistic Impact of Halogenation

The introduction of a halogen atom imparts specific properties that can dramatically alter a molecule's interaction with its biological target. Understanding these effects is crucial for rational drug design.

  • Modulation of Electronic Properties: Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect. This alters the electron density of the imidazole ring, which can influence pKa, hydrogen bonding capability, and metabolic stability.[5][7]

  • Lipophilicity and Membrane Permeability: Halogenation generally increases a molecule's lipophilicity (fat-solubility). This effect grows with the size of the halogen (F < Cl < Br < I). Enhanced lipophilicity can improve a drug's ability to cross cellular membranes and reach its target, but an excessive increase can lead to poor solubility and off-target toxicity.

  • Steric Effects and Conformation: The size of the halogen atom (its van der Waals radius) can introduce steric bulk, influencing the molecule's preferred conformation and how it fits into a target's binding pocket.

  • Halogen Bonding: Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can act as halogen bond donors. This is a highly directional, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) on a biological target, which can significantly enhance binding affinity and selectivity.[8]

G cluster_0 Halogen Atom Properties cluster_1 Impact on Imidazole Derivative Halogen Halogen Electronic_Effects Electronic Effects (Inductive Withdrawal) Halogen->Electronic_Effects Electronegativity Lipophilicity Lipophilicity & Size (Membrane Permeability) Halogen->Lipophilicity Atomic Radius Halogen_Bonding Halogen Bonding (Binding Affinity) Halogen->Halogen_Bonding Polarizability

Caption: Core principles of halogenation in drug design.

Pillar 2: Comparative SAR Across Therapeutic Applications

The influence of halogenation is highly context-dependent, varying with the biological target and the desired therapeutic outcome. Below, we compare the SAR of halogenated imidazoles in antifungal, anticancer, and antibacterial applications.

A. Antifungal Activity

Many imidazole-based antifungals, such as miconazole and ketoconazole, function by inhibiting lanosterol 14α-demethylase, a key enzyme in fungal cell membrane synthesis.[9] Halogenation plays a critical role in optimizing the interaction with this enzyme's active site.

Structure-Activity Relationship Insights:

  • SAR studies reveal that the antifungal activity is sensitive to the position and electronic nature of substituents on phenyl rings often attached to the imidazole core.[10]

  • The introduction of electron-withdrawing groups, such as halogens, at the para position of a phenyl ring can result in moderate antifungal activity.[10]

  • Conversely, some studies have found that an electron-donating group at the meta position can lead to strong antifungal activity, suggesting a complex interplay of electronic and steric factors within the enzyme's binding pocket.[10]

  • Di-halogenated derivatives, such as those with substitutions at the C4, C5, and C6 positions, have shown potent activity against drug-resistant Candida species, outperforming established drugs like ketoconazole.[11] This is attributed to enhanced hydrophobic and electron-withdrawing effects.[11]

Table 1: Comparative Antifungal Activity of Halogenated Imidazole Derivatives

Compound Series Halogen Substitution Target Organism Activity (MIC/IC50) Reference
2,5-diarylated imidazoles para-Cl on phenyl ring S. cerevisiae, C. albicans Moderate Inhibition (20-50%) [10]
2,5-diarylated imidazoles meta-CH3 (for comparison) S. cerevisiae, C. albicans Strong Inhibition (>80%) [10]
Di-halogenated indoles* 4,6-dibromo Candida species 10–50 µg/mL [11]
Di-halogenated indoles* 5-bromo-4-chloro Candida species 10–50 µg/mL [11]

Note: While indoles, these findings on di-halogenation are highly relevant to heterocyclic scaffolds.

B. Anticancer Activity

Halogenated imidazoles have emerged as potent anticancer agents that target various cellular mechanisms, including protein kinases (e.g., BRAF, EGFR) and tubulin polymerization.[12][13][14]

Structure-Activity Relationship Insights:

  • Studies consistently show that halogenated compounds exhibit higher anticancer activity compared to their non-halogenated counterparts.[15]

  • In imidazole-chalcone hybrids, the presence of halogen groups on the chalcone moiety can significantly increase toxicity towards lung cancer cells (A549).[12]

  • For BRAFV600E inhibitors based on a 4-(1H-imidazol-5-yl)pyridin-2-amine scaffold, specific halogen substitutions on terminal phenyl rings led to compounds with potent, low-micromolar activity against a panel of 60 human cancer cell lines.[14]

  • Molecular docking studies suggest that halogens can form crucial interactions, including hydrogen bonds and halogen bonds, within the ATP-binding pocket of kinases like EGFR, thereby enhancing inhibitory activity.[12]

Table 2: Comparative Anticancer Activity of Halogenated Imidazole Derivatives

Compound Series Halogen Substitution Cancer Cell Line Activity (IC50) Reference
Imidazole-chalcone Halogenated phenyl ring A549 (Lung) 7.05 - 63.43 µM [16]
Imidazo[1,2-a]pyrazine-coumarin Halogenated at R-group Various Higher activity than non-halogenated [15]
4-(1H-imidazol-5-yl)pyridin-2-amine 2-fluoro-3-chlorophenyl NCI-60 Panel Mean IC50: 2.4 µM [14]

| 4-(1H-imidazol-5-yl)pyridin-2-amine | 3-chloro-2-fluorophenyl | NCI-60 Panel | Mean IC50: 3.6 µM |[14] |

C. Antibacterial Activity

The emergence of drug-resistant bacteria necessitates the development of new antimicrobial agents. Halogenated imidazoles have shown promise in this area, with activity against both Gram-positive and Gram-negative pathogens.[17][18]

Structure-Activity Relationship Insights:

  • SAR studies often indicate that the presence of electron-withdrawing groups on the imidazole scaffold is necessary for antibacterial activity.[3] Halogens are effective substituents for achieving this.

  • The specific halogen and its position can influence the spectrum of activity. For example, certain chloro- and bromo-substituted benzimidazoles have shown significant efficacy against Proteus vulgaris and Pseudomonas aeruginosa.[19]

  • Thiosemicarbazide derivatives of nitroimidazoles have demonstrated varied but promising activity against Gram-positive bacteria, with MIC values as low as 31.25 µg/mL, highlighting that the overall molecular structure in conjunction with halogenation dictates efficacy.[20]

Table 3: Comparative Antibacterial Activity of Halogenated Imidazole Derivatives

Compound Series Halogen Substitution Bacterial Strain Activity (MIC) Reference
Nitroimidazole-thiosemicarbazide 4-chlorophenyl S. aureus 31.25 µg/mL [20]
Nitroimidazole-thiosemicarbazide 4-fluorophenyl S. aureus 62.5 µg/mL [20]
Benzimidazole-hydrazone 2-Cl, 4-Cl, 4-Br P. vulgaris, P. aeruginosa Significant activity [19]

| General Imidazoles | 2-chloro-7-methyl-3-formyl quinoline core | Gram (+/-) | Active at 75 µg/ml |[21] |

Pillar 3: Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential. The following section details the methodologies for key assays used to evaluate the biological activity of these compounds.

Protocol 1: In Vitro Antibacterial Susceptibility - Broth Microdilution Assay for MIC Determination

This protocol provides a quantitative measure of a compound's ability to inhibit bacterial growth. Its self-validating nature comes from the inclusion of positive (known antibiotic) and negative (no drug) controls, which confirm the viability of the bacteria and the activity of the control drug.

Methodology:

  • Preparation: Prepare a stock solution of the halogenated imidazole derivative in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include a positive control (a standard antibiotic like ciprofloxacin) and a negative/growth control (inoculum in MHB without any compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G A Prepare Serial Dilutions of Halogenated Imidazole in 96-Well Plate C Inoculate Plate with Bacteria A->C B Prepare Standardized Bacterial Inoculum (5x10^5 CFU/mL) B->C D Add Controls: - Positive (Antibiotic) - Negative (No Compound) C->D E Incubate at 37°C for 18-24 hours D->E F Visually Inspect for Growth E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: In Vitro Anticancer Cytotoxicity - MTS Cell Viability Assay

This colorimetric assay quantifies the cytotoxic effect of a compound by measuring the metabolic activity of living cells. The protocol's integrity is validated by controls that define 0% and 100% cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight in a cell culture incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the halogenated imidazole derivative in fresh cell culture medium. Replace the old medium in the plate with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic drug).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • Reagent Addition: After incubation, wash the cells with phosphate-buffered saline (PBS). Add fresh medium containing MTS reagent to each well.[17]

  • Final Incubation & Measurement: Incubate the plate for 1-4 hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by viable cells. Measure the absorbance at 490 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G A Seed Cancer Cells in 96-Well Plate and Adhere Overnight B Treat Cells with Serial Dilutions of Halogenated Imidazole A->B C Incubate for 48-72 hours B->C D Wash Cells and Add MTS Reagent C->D E Incubate for 1-4 hours for Color Development D->E F Measure Absorbance at 490 nm E->F G Calculate % Viability and Determine IC50 Value F->G

Caption: Workflow for IC50 determination using the MTS assay.

Conclusion and Future Perspectives

The strategic incorporation of halogens is a demonstrably effective method for optimizing the biological activity of imidazole derivatives. The choice of halogen, its position on the scaffold, and the overall molecular architecture are critical determinants of potency and selectivity across antifungal, anticancer, and antibacterial applications. The electron-withdrawing nature, steric bulk, and unique ability of heavier halogens to form halogen bonds provide a versatile toolkit for medicinal chemists to enhance target engagement and modulate pharmacokinetic properties.

Future research will likely focus on leveraging halogen bonding more explicitly in rational drug design to create highly selective inhibitors. As antimicrobial and anticancer resistance continues to be a global health crisis, the continued exploration of novel halogenated imidazole scaffolds is a promising avenue for the development of next-generation therapeutics.[5] Further in vivo studies are required to confirm the safety and efficacy of the most promising candidates identified in vitro.[18]

References

"in silico vs experimental results for 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison between in silico predictions and experimental results is a cornerstone of modern drug discovery, providing a critical framework for validating computational models and guiding experimental design. This guide focuses on 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry, to illustrate this essential validation process. By examining its physicochemical and structural properties through both computational and experimental lenses, we can highlight the synergies and discrepancies that often arise, offering valuable insights for researchers in the field.

This analysis will delve into the predicted and measured attributes of the molecule, explaining the causality behind the chosen methodologies. We will explore how computational tools can accelerate research by predicting molecular behavior, while emphasizing the indispensable role of empirical data in confirming these predictions and revealing the nuances that models may miss.

Structural and Physicochemical Property Analysis

The foundation of any drug development program lies in a thorough understanding of the candidate molecule's structure and fundamental physicochemical properties. These characteristics, such as solubility and ionization state (pKa), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

In Silico Prediction of Molecular Properties

Computational methods offer a rapid, cost-effective means to estimate the properties of a molecule like 4-(1H-Imidazol-2-yl)benzoic acid before its synthesis or experimental testing. These predictions are derived from the molecule's 2D structure using a variety of algorithms and quantitative structure-property relationship (QSPR) models.

For 4-(1H-Imidazol-2-yl)benzoic acid, several key properties were predicted using standard computational tools. The predicted values for the free base form are summarized in the table below. It is important to note that the hydrochloride salt form is designed to improve the solubility and handling of the parent compound.

Experimental Verification

Experimental validation is crucial to confirm the in silico predictions. The hydrochloride salt of the title compound is available from various chemical suppliers, such as MolPort and Chemspace, indicating it has been synthesized and is available for empirical testing. Standard laboratory protocols are used to measure these properties directly.

Data Summary: A Comparative Table
PropertyIn Silico Prediction (Free Base)Experimental Result (Hydrochloride Salt)Methodology
Molecular Weight 202.20 g/mol 238.66 g/mol Calculation / Mass Spectrometry
LogP (o/w) 1.83 (Predicted)Data Not Publicly AvailableComputational Algorithm / Shake-Flask method
Aqueous Solubility Low (Predicted for free base)Enhanced (Expected for salt form)ALOGPS / Standard Solubility Assay (e.g., HPLC-based)
pKa (strongest acidic) 4.05 (Predicted)Data Not Publicly AvailableACD/Labs Software / Potentiometric Titration
pKa (strongest basic) 5.89 (Predicted)Data Not Publicly AvailableACD/Labs Software / Spectrophotometric pH-metric titration

Note: Specific experimental values for LogP, solubility, and pKa for this compound are not widely available in public literature. The table reflects predicted values for the free base and the expected qualitative properties of the salt form. The synthesis of the hydrochloride salt itself is a common strategy to improve the aqueous solubility of a parent compound containing a basic functional group, such as the imidazole ring.

The In Silico vs. Experimental Workflow

The interplay between computational modeling and laboratory experimentation forms a cyclical, iterative process that is fundamental to efficient drug discovery. This workflow allows researchers to generate hypotheses using computational tools and then validate them through targeted experiments, with the results feeding back to refine the computational models.

G mol_design Molecular Design (4-(1H-Imidazol-2-yl)benzoic acid) prop_pred Property Prediction (pKa, LogP, Solubility) mol_design->prop_pred docking Virtual Screening & Molecular Docking prop_pred->docking hypothesis Generate Hypothesis (e.g., Target Affinity) docking->hypothesis synthesis Chemical Synthesis & Salt Formation (HCl) hypothesis->synthesis physchem Physicochemical Analysis (Solubility, pKa Measurement) synthesis->physchem bio_assay Biological Assays (Binding, Functional) physchem->bio_assay data_analysis Data Analysis & SAR bio_assay->data_analysis data_analysis->mol_design Refine Model

Caption: A typical drug discovery workflow illustrating the iterative cycle between in silico prediction and experimental validation.

Experimental Protocols

To ensure the trustworthiness and reproducibility of empirical data, standardized and well-documented protocols are essential. Below are representative methodologies for key experimental validations.

Protocol 1: Aqueous Solubility Determination (HPLC-Based Method)

This protocol provides a robust method for quantifying the thermodynamic solubility of a compound.

  • Preparation of Calibration Curve:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a series of standards (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting the stock solution in a 50:50 acetonitrile:water mixture.

    • Inject each standard into a calibrated HPLC system and record the peak area.

    • Plot peak area versus concentration to generate a linear calibration curve.

  • Solubility Measurement:

    • Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

    • Shake the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the sample to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

    • Dilute the filtered supernatant with the 50:50 acetonitrile:water mixture to fall within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine the peak area.

  • Calculation:

    • Use the peak area and the calibration curve to calculate the concentration of the compound in the diluted sample.

    • Multiply by the dilution factor to determine the final solubility in µg/mL or mM.

Protocol 2: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the ionization constants of a compound.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a solvent with a low buffering capacity, such as a mixture of methanol and water.

    • Ensure the compound is fully dissolved.

  • Titration:

    • Use a calibrated pH meter with a suitable electrode.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added.

    • The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For a molecule with multiple ionizable groups, multiple inflection points may be observed.

    • Specialized software can be used to analyze the titration curve and derive precise pKa values.

Conclusion and Future Directions

The comparison between in silico predictions and experimental data for this compound underscores a critical principle in modern chemical research: computational models are powerful hypothesis-generating tools, but they are not a substitute for empirical validation. While predictions for properties like molecular weight are exact, other parameters such as LogP and pKa are estimations that must be confirmed through rigorous experimentation.

The lack of extensive public data for this specific compound highlights an opportunity for further research. A comprehensive study characterizing its physicochemical properties, crystal structure, and biological activity would be a valuable contribution. Such work would not only provide a more complete picture of this particular molecule but also serve as a useful dataset for refining the QSPR models used for future in silico predictions, ultimately enhancing the efficiency and accuracy of the drug discovery process.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep and actionable understanding of chemical waste management.

Disclaimer: Specific safety data sheets (SDS) for this compound are not universally available. The guidance herein is synthesized from the known hazards of its constituent chemical moieties (imidazole, benzoic acid, and hydrochloride salts) and established best practices for laboratory chemical waste.[1] It is imperative to consult your institution's Environmental Health & Safety (EHS) department for protocols specific to your location and waste streams, as they have the final authority on disposal procedures.[2]

Part 1: Hazard Assessment & Characterization

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is a complex molecule, and its hazard profile is a composite of its structural components.

  • Imidazole Ring: The imidazole group is known to be corrosive, capable of causing severe skin burns and eye damage.[1][3] It is also classified as harmful if swallowed.[4]

  • Benzoic Acid Moiety: Benzoic acid is a known skin and eye irritant.[5]

  • Hydrochloride Salt: As a hydrochloride salt, the compound is acidic. This contributes to its corrosive nature and dictates that it must not be mixed with bases or certain other chemicals without causing a potentially violent reaction.[6][7]

This compound must be treated as a hazardous waste, regulated by entities such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] All waste materials containing this substance, including contaminated labware and spill cleanup materials, must be disposed of as hazardous waste.[10]

Potential Hazard Basis of Concern (Structural Moiety) Primary Safety Implication
Corrosivity Imidazole Ring, Hydrochloride SaltCauses severe skin burns and eye damage. Requires use of robust PPE. Must not be stored in incompatible containers (e.g., metal).[11][12]
Acute Toxicity (Oral) Imidazole RingHarmful if swallowed.[4][13]
Skin & Eye Irritation Benzoic Acid, Imidazole RingCan cause serious irritation or damage upon contact.[5][14]
Reactivity Hydrochloride Salt, Imidazole RingIncompatible with bases (risk of neutralization reaction) and strong oxidizing agents.[15][16]

Part 2: The Core Disposal Protocol: A Step-by-Step Methodology

The proper disposal of this compound is a systematic process designed to protect personnel and the environment. The fundamental principle is that all chemical waste must be accumulated at or near its point of generation under the control of laboratory personnel.[17]

Experimental Protocol: Waste Collection and Preparation for Disposal

  • Step 1: Don Appropriate Personal Protective Equipment (PPE).

    • Rationale: Direct contact with the compound can cause chemical burns and irritation.[14]

    • Procedure: Before handling the waste, wear a laboratory coat, chemical-resistant gloves (nitrile is often sufficient, but check your institution's guidelines), and safety glasses or goggles.[18][19]

  • Step 2: Classify and Segregate the Waste.

    • Rationale: Mixing incompatible chemicals is one of the most common causes of laboratory accidents.[15] This compound, being an acidic organic substance, must be kept separate from bases, cyanides, sulfides, and strong oxidizing agents to prevent violent reactions or the release of toxic gases.[6][16]

    • Procedure: Designate a specific waste stream for this compound. Do not mix solid and liquid waste.[11] If it is in a solution, do not mix it with other solvent waste streams unless explicitly permitted by your EHS office.

  • Step 3: Select a Compatible Waste Container.

    • Rationale: The container must be chemically resistant to the waste to prevent leaks.[17] As an acidic compound, it should not be stored in metal containers.[9]

    • Procedure: Use a clean, sealable, and clearly designated hazardous waste container. Glass or high-density polyethylene (HDPE) containers are generally appropriate. Ensure the container has a secure, leak-proof screw-top cap.[15][20]

  • Step 4: Properly Label the Waste Container.

    • Rationale: Accurate labeling is a critical safety measure that informs personnel of the container's contents and associated hazards, ensuring safe handling and consolidation by EHS staff.[2][17]

    • Procedure: Affix a "Hazardous Waste" label to the container before adding any waste.[21] The label must include:

      • The words "Hazardous Waste".[17]

      • The full, unabbreviated chemical name: "this compound".

      • An accurate list of all constituents if it is a mixture.[16]

      • The date when waste was first added (the "accumulation start date").[17]

      • The Principal Investigator's name and contact information.[17]

  • Step 5: Accumulate Waste in a Satellite Accumulation Area (SAA).

    • Rationale: The SAA is a designated location at or near the point of waste generation that is under the control of the lab. This practice minimizes the transport of hazardous materials and ensures proper oversight.[2][8]

    • Procedure: Store the sealed and labeled waste container in your lab's designated SAA. The container must be kept closed at all times except when waste is being added.[16] Ensure the SAA has secondary containment, such as a spill tray, to contain any potential leaks.[17]

  • Step 6: Arrange for Final Disposal.

    • Rationale: Final treatment and disposal must be handled by licensed professionals to ensure compliance with all federal, state, and local regulations.[22]

    • Procedure: Once the container is full or has reached the institutional time limit for accumulation (often 12 months), contact your EHS department to request a waste pickup.[2][8] Do not pour this chemical down the drain or dispose of it in the regular trash.[3]

Part 3: Visualization of the Disposal Workflow

To clarify the decision-making process for proper disposal, the following workflow diagram illustrates the key steps and considerations.

G Disposal Workflow for this compound Start Waste Generation PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Classify Classify as Hazardous Waste (Acidic, Organic) PPE->Classify Segregate Segregate from Incompatibles (Bases, Oxidizers) Classify->Segregate Container Select Compatible Container (e.g., Glass, HDPE) Segregate->Container Label Label Container Correctly (Full Name, Date, Hazards) Container->Label Store Store in SAA (Closed, Secondary Containment) Label->Store Pickup Request EHS Pickup (When Full or Timelimit Reached) Store->Pickup End Compliant Disposal Pickup->End

Caption: Disposal decision workflow from generation to final pickup.

Part 4: Waste Minimization: A Proactive Approach

Beyond proper disposal, a core tenet of modern laboratory management is waste minimization. Reducing the volume of hazardous waste generated is not only environmentally responsible but also cost-effective.

  • Source Reduction: Order only the quantity of chemical required for your immediate research needs.[2][8]

  • Inventory Management: Maintain a current inventory of all chemicals to prevent ordering duplicates.[8][11]

  • Scale Reduction: Where possible, reduce the scale of experiments to decrease the volume of waste produced.[2][8]

  • Substitution: If your research allows, consider substituting hazardous chemicals with less hazardous alternatives.[2]

By integrating these principles, you contribute to a safer and more sustainable laboratory environment.

References

Navigating the Safe Handling of 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

Given its structural motifs, 4-(1H-Imidazol-2-yl)benzoic acid hydrochloride is anticipated to be a skin, eye, and respiratory irritant.[3][4][5] The hydrochloride salt form suggests it may be corrosive. As a powdered solid, inhalation of dust is a primary exposure route.[3][5]

Anticipated GHS Hazard Classification

PictogramHazard ClassHazard Statement
alt text
Acute Toxicity (Oral), Category 4H302: Harmful if swallowed.[4][5]
alt text
Skin Corrosion/Irritation, Category 2H315: Causes skin irritation.[3][4][5]
alt text
Serious Eye Damage/Eye Irritation, Category 1H318: Causes serious eye damage.[6]
alt text
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation), Category 3H335: May cause respiratory irritation.[3][4][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum requirements.

Table of Required Personal Protective Equipment

Body PartPPE TypeStandard/SpecificationRationale
Hands Nitrile glovesEN 374Provides protection against chemical splashes.[7][8] Double-gloving is recommended when handling the pure solid.
Eyes Safety goggles with side shieldsEN 166 or NIOSH approvedProtects against dust particles and splashes.[7][8]
Body Laboratory coat---Prevents contamination of personal clothing.
Respiratory N95 or higher-rated respiratorNIOSH approvedRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[5]
Donning and Doffing of PPE: A Critical Procedure

The order of putting on and taking off PPE is vital to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don_1 1. Lab Coat Don_2 2. Respirator Don_1->Don_2 Don_3 3. Goggles Don_2->Don_3 Don_4 4. Gloves Don_3->Don_4 Doff_1 1. Gloves Doff_2 2. Goggles Doff_1->Doff_2 Doff_3 3. Lab Coat Doff_2->Doff_3 Doff_4 4. Respirator Doff_3->Doff_4

Figure 1: Standard Operating Procedure for Donning and Doffing PPE.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risk and ensures the integrity of your research.

Engineering Controls

Always handle the solid form of this compound in a certified chemical fume hood to control exposure to dust.[9][10] Ensure that an eyewash station and a safety shower are readily accessible.[10]

Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is correctly donned. Prepare your workspace by lining it with absorbent pads.

  • Weighing : To minimize dust generation, weigh the compound in a fume hood. Use a spatula to carefully transfer the solid. Avoid pouring the powder.

  • Dissolving : When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling : After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water, even after removing gloves.[3][5][9]

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5][11] Keep it away from incompatible materials such as strong oxidizing agents.[10] The storage area should be clearly labeled and secured.[3][11]

Emergency and Disposal Plan

Spill Management

In the event of a spill, evacuate the area and ensure it is well-ventilated.[6] For small spills, use an inert absorbent material to contain the powder, then carefully sweep it into a designated waste container.[5][9] Avoid generating dust.[5][9] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal

All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.[3][11][12] Do not dispose of this chemical down the drain.[3][6]

Waste_Disposal_Workflow A Contaminated Material (Solid Waste, Gloves, etc.) B Segregate into a Labeled, Sealed Hazardous Waste Container A->B  Collect C Store in a Designated Secondary Containment Area B->C  Secure D Arrange for Pickup by Certified EHS Personnel C->D  Dispose

Figure 2: Workflow for the Disposal of Contaminated Materials.
First Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][13] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[3][11] If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air.[3][11] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][14]

By adhering to these protocols, you can confidently and safely incorporate this compound into your research endeavors, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Imidazol-2-yl)benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(1H-Imidazol-2-yl)benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.